molecular formula C2H8ClNO B1365094 N-ethylhydroxylamine Hydrochloride CAS No. 42548-78-7

N-ethylhydroxylamine Hydrochloride

Cat. No.: B1365094
CAS No.: 42548-78-7
M. Wt: 97.54 g/mol
InChI Key: LTZZYVWUGIPISL-UHFFFAOYSA-N
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Description

N-ethylhydroxylamine Hydrochloride is a useful research compound. Its molecular formula is C2H8ClNO and its molecular weight is 97.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZZYVWUGIPISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436821
Record name N-ethylhydroxylamine Hydrochloride
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Molecular Weight

97.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42548-78-7
Record name N-ethylhydroxylamine Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylhydroxylamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to N-ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 42548-78-7

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylhydroxylamine hydrochloride is a versatile and reactive chemical compound with the CAS Number 42548-78-7.[1][2] As a hydrochloride salt of N-ethylhydroxylamine, it presents as a stable, water-soluble solid, making it a convenient reagent for a variety of applications in organic synthesis and pharmaceutical development.[3] This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, analytical characterization methods, key applications with a focus on its role as a reducing agent, and essential safety and handling procedures. The unique reactivity of the hydroxylamine functionality, coupled with the influence of the ethyl substituent, makes this compound a valuable tool for the discerning chemist.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective and safe use in a laboratory setting.

PropertyValueSource(s)
CAS Number 42548-78-7[1][2]
Molecular Formula C2H8ClNO[1][2][4]
Molecular Weight 97.54 g/mol [1][2][4]
Appearance White crystalline solid[3]
Solubility Soluble in water and ethanol; insoluble in non-polar solvents[3]
Melting Point Approximately 78-82°C[3]
IUPAC Name N-ethylhydroxylamine;hydrochloride[1][4]
InChI Key LTZZYVWUGIPISL-UHFFFAOYSA-N[1][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a notable example of which has been detailed in patent literature. This method involves the protection of hydroxylamine, followed by ethylation and subsequent deprotection.

Synthetic Pathway Overview

synthesis_pathway hydroxylamine_hcl Hydroxylamine Hydrochloride intermediate1 N,O-bis(Boc)- Hydroxylamine hydroxylamine_hcl->intermediate1 Protection boc_anhydride Di-tert-butyl Dicarbonate (Boc)2O boc_anhydride->intermediate1 base Base (e.g., Na2CO3) base->intermediate1 intermediate2 N-ethyl-N,O-bis(Boc)- Hydroxylamine intermediate1->intermediate2 Ethylation ethylating_agent Ethylating Agent (e.g., Ethyl Iodide) ethylating_agent->intermediate2 product N-ethylhydroxylamine Hydrochloride intermediate2->product Deprotection acid Acid (HCl) acid->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established patent literature and provides a robust method for the laboratory-scale synthesis of this compound.[6][7][8]

Step 1: Protection of Hydroxylamine

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve hydroxylamine hydrochloride (1 mole) in water.

  • Add a suitable base, such as sodium carbonate (1.25 moles), to the solution and stir until dissolved.[7][8]

  • Over a period of 30 minutes to 6 hours, add di-tert-butyl dicarbonate (2.0-2.2 equivalents) to the reaction mixture while maintaining the temperature between 10°C and 60°C.[6]

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Extract the aqueous mixture with an organic solvent, such as toluene.

  • Concentrate the organic phase under reduced pressure to yield N,O-bis(Boc)-hydroxylamine.[7][8]

Step 2: Ethylation of N,O-bis(Boc)-hydroxylamine

  • Dissolve the N,O-bis(Boc)-hydroxylamine from the previous step in a suitable solvent, such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate.

  • Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the mixture.[7]

  • Maintain the reaction temperature between 25°C and 35°C for 30 minutes to 1 hour.[7]

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Concentrate the organic extracts under reduced pressure to obtain N-ethyl-N,O-bis(Boc)-hydroxylamine as an oil.[7]

Step 3: Deprotection to Yield this compound

  • Dissolve the N-ethyl-N,O-bis(Boc)-hydroxylamine in a suitable solvent like ethyl acetate.

  • Introduce anhydrous hydrochloric acid (gas or a solution in a compatible solvent) into the mixture. A significant excess of HCl (greater than 2 equivalents) is necessary for efficient cleavage.[6]

  • Stir the reaction at a temperature of 30°C to 40°C for 30 minutes to 3 hours.[7]

  • Remove the solvent under reduced pressure to yield the final product, this compound.[7][8]

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups.

Key IR Spectral Features:

  • O-H Stretch: A broad absorption band is typically observed in the region of 3400 cm⁻¹, characteristic of the hydroxyl group.

  • N-H Stretch: Bands corresponding to the N-H stretching vibrations of the protonated amine are also expected in the high-frequency region.

  • C-H Stretch: Absorptions due to the C-H stretching of the ethyl group will be present in the 2850-3000 cm⁻¹ range.

  • N-O Stretch: The N-O stretching vibration usually appears in the fingerprint region.

An authentic IR spectrum for this compound is available from the NIST Chemistry WebBook, which can be used as a reference.[5][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed NMR spectrum for this compound is not readily found, the expected signals can be predicted based on its structure. Spectra for the analogous N-methylhydroxylamine hydrochloride can provide some guidance.[10][11][12][13]

Expected ¹H NMR Signals (in D₂O):

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

  • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

  • Protons on the nitrogen and oxygen atoms may be exchangeable with the deuterium in the solvent, potentially leading to their disappearance or broadening.

Expected ¹³C NMR Signals (in D₂O):

  • A signal for the methyl carbon (-CH₃) of the ethyl group.

  • A signal for the methylene carbon (-CH₂-) of the ethyl group.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized for its nucleophilic and reducing properties.[3]

Role as a Reducing Agent

A significant application of N-ethylhydroxylamine and its derivatives is the reduction of various functional groups, most notably the conversion of nitroarenes to N-arylhydroxylamines or anilines.[14][15] This transformation is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals.

reduction_reaction nitroarene Ar-NO2 (Nitroarene) product Ar-NHOH (N-Arylhydroxylamine) nitroarene->product Reduction reductant N-ethylhydroxylamine (or its free base) reductant->product

Caption: Reduction of a nitroarene to an N-arylhydroxylamine.

  • Preparation of the Free Base (Optional but often necessary): In a reaction flask, dissolve this compound in a suitable solvent. Neutralize the hydrochloride salt by the careful addition of a base (e.g., sodium bicarbonate or a tertiary amine) to generate the free N-ethylhydroxylamine in situ.

  • Reaction Setup: In a separate flask, dissolve the nitroarene substrate in an appropriate solvent.

  • Reduction: Add the solution of N-ethylhydroxylamine (the free base) to the nitroarene solution. The reaction may require heating and an inert atmosphere, depending on the substrate's reactivity.

  • Monitoring: Track the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture, for example, by adding water. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Health Hazards: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[4][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water and seek medical advice.

Conclusion

This compound is a chemical compound with significant utility in the fields of organic synthesis and drug development. Its well-defined physicochemical properties, established synthetic route, and characteristic reactivity make it a valuable asset for chemists. A comprehensive understanding of its handling, applications, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

N-ethylhydroxylamine Hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of N-Ethylhydroxylamine Hydrochloride

Abstract

This compound is a pivotal reagent and intermediate in modern organic and medicinal chemistry. This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on its molecular weight. We will delve into its chemical identity, established methods for its synthesis, analytical protocols for its characterization, and its significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its effective and safe utilization. Key discussions include a detailed, field-proven protocol for its synthesis and a self-validating workflow for molecular weight verification via mass spectrometry, underscoring the compound's identity and purity.

Introduction to this compound

Overview and Significance

This compound, the hydrochloride salt of N-ethylhydroxylamine, is a versatile organic compound with significant utility in synthetic chemistry.[1] Its unique chemical structure, featuring an ethyl group on the nitrogen of a hydroxylamine moiety, imparts specific reactivity that makes it a valuable tool for chemists. It is widely employed as a reducing agent and a nucleophile in the synthesis of complex organic molecules, particularly as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its applications range from the conversion of nitro and carbonyl groups to the construction of novel nitrogen-containing heterocycles.[1][2] Understanding its fundamental properties, beginning with its precise molecular weight, is paramount for its successful application in stoichiometric calculations, reaction optimization, and regulatory compliance.

Chemical Identity

A precise understanding of a compound's identity is the foundation of all chemical research. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name N-ethylhydroxylamine;hydrochloride[1][3]
CAS Number 42548-78-7[1][3][4][5]
Molecular Formula C₂H₈ClNO[1][3][4][6]
Molecular Weight 97.54 g/mol [1][3][4][5]
InChI InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H[1][3][6]
InChIKey LTZZYVWUGIPISL-UHFFFAOYSA-N[1][3][5][6]
Canonical SMILES CCNO.Cl[1]

Core Physicochemical Properties

Molecular Weight and Formula

The molecular formula for this compound is C₂H₈ClNO.[1][3][4] Its molecular weight is calculated from the atomic masses of its constituent elements:

  • Carbon (C): 2 x 12.011 u = 24.022 u

  • Hydrogen (H): 8 x 1.008 u = 8.064 u

  • Chlorine (Cl): 1 x 35.453 u = 35.453 u

  • Nitrogen (N): 1 x 14.007 u = 14.007 u

  • Oxygen (O): 1 x 15.999 u = 15.999 u

Total Molecular Weight = 97.545 u (commonly rounded to 97.54 g/mol ) [1][3][4][6]

It is crucial to distinguish this from its free base, N-ethylhydroxylamine (C₂H₇NO), which has a molecular weight of 61.08 g/mol . The addition of hydrochloric acid (HCl) to form the salt accounts for the difference in their respective molecular weights.

Physical Properties

The physical characteristics of this compound are essential for its proper handling, storage, and use in experimental setups.

PropertyValueSource(s)
Appearance White crystalline solid to yellow clear liquid[2][7][8]
Solubility Soluble in water and ethanol; insoluble in non-polar solvents[7]
Melting Point 37°C[9][10][11]
Boiling Point 91.4°C at 760 mmHg[2][10]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[8]

Synthesis and Mechanism

Rationale for Modern Synthetic Routes

The preparation of this compound has evolved to prioritize safety and efficiency. Early methods sometimes involved reagents like t-butyl azidoformate, which is thermally unstable and shock-sensitive, making it too hazardous for large-scale use.[12] The modern, preferred method utilizes di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) as a protecting group for hydroxylamine.[12][13] This route is significantly safer, proceeds in high yield, and provides a pure product, making it the authoritative choice in both academic and industrial settings.[12][14]

Detailed Synthesis Protocol

This protocol describes the preparation of this compound from hydroxylamine hydrochloride via a three-step process: N,O-bis-protection, ethylation, and deprotection.

Step 1: N,O-bis-BOC Protection of Hydroxylamine

  • In a reaction vessel equipped with a stirrer, add hydroxylamine hydrochloride to a suitable non-reactive solvent such as water or dichloromethane.[1][14]

  • Add a base, such as sodium carbonate or potassium carbonate, to the mixture.[13][14]

  • Cool the mixture to a temperature between 10°C and 60°C.[1][14]

  • Slowly add di-tert-butyl dicarbonate to the reaction mixture over a period of 30 minutes to 6 hours.[1][14] The reaction unexpectedly yields N,O-bis-BOC-hydroxylamine.[14]

  • Isolate the N,O-bis-BOC-hydroxylamine intermediate.

Step 2: Alkylation with Ethyl Halide

  • Dissolve the isolated N,O-bis-BOC-hydroxylamine in a solvent like dimethylformamide (DMF).[14]

  • Add a base, such as potassium carbonate, to the solution.[14]

  • Introduce an ethylating agent, typically ethyl iodide or ethyl bromide.[13][14]

  • Maintain the reaction temperature between 25°C and 35°C for 30 minutes to 1 hour.[13][14]

  • Isolate the resulting N-ethyl-N,O-bis-BOC-hydroxylamine, which is typically an oil, via extraction and concentration in vacuo.[13]

Step 3: Acidic Cleavage (Deprotection)

  • Dissolve the N-ethyl-N,O-bis-BOC-hydroxylamine oil in ethyl acetate.[13][14]

  • Treat the solution with anhydrous hydrochloric acid (HCl gas or a solution in a compatible solvent).[13][14]

  • Maintain the reaction temperature between 30°C and 40°C for 30 minutes to 3 hours to cleave the BOC protecting groups.[13][14]

  • The final product, this compound, will precipitate or can be isolated upon solvent removal, typically in high yield and purity.[13]

Synthesis Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Reactants1 Hydroxylamine HCl + Di-tert-butyl Dicarbonate Intermediate1 N,O-bis-BOC-hydroxylamine Reactants1->Intermediate1 Protection Base1 Base (e.g., Na₂CO₃) Intermediate2 N-ethyl-N,O-bis-BOC-hydroxylamine Intermediate1->Intermediate2 Reactants2 Ethyl Iodide Reactants2->Intermediate2 Ethylation FinalProduct N-Ethylhydroxylamine Hydrochloride Intermediate2->FinalProduct Reactants3 Anhydrous HCl Reactants3->FinalProduct Cleavage

Caption: Synthetic pathway for this compound.

Analytical Characterization and Quality Control

The Importance of Purity and Identity Verification

In research and drug development, verifying the molecular weight and purity of a reagent is a non-negotiable step. For this compound, this confirmation ensures:

  • Stoichiometric Accuracy: Correct molar quantities are used in reactions, preventing waste and ensuring predictable outcomes.

  • Avoidance of Side Reactions: Impurities can lead to unintended products, complicating purification and reducing yield.

  • Regulatory Compliance: In pharmaceutical development, absolute certainty of an intermediate's identity is required for GMP (Good Manufacturing Practices) and regulatory submissions.

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.

Protocol: Molecular Weight Verification by Mass Spectrometry

This protocol provides a self-validating workflow to confirm the identity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent compatible with electrospray ionization (ESI), such as a methanol/water mixture, to a final concentration of ~1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion.

  • Instrumentation and Ionization:

    • Utilize an ESI-Mass Spectrometer (ESI-MS). ESI is a soft ionization technique that is ideal for analyzing polar, salt-like compounds, as it typically yields the intact molecular ion.

    • Operate the instrument in positive ion mode. The basic nitrogen atom in N-ethylhydroxylamine will readily accept a proton.

  • Data Acquisition:

    • Infuse the prepared sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data over a mass-to-charge (m/z) range that includes the expected mass of the free base (e.g., m/z 50-200).

  • Data Analysis and Interpretation:

    • The hydrochloride salt will dissociate in solution. The mass spectrometer will detect the protonated free base, [C₂H₇NO + H]⁺.

    • Expected Ion: The molecular weight of the free base is 61.08 g/mol . The expected ion to be observed is the protonated molecule [M+H]⁺.

    • Expected m/z: 61.08 (M) + 1.008 (H⁺) = 62.088 m/z .

    • Validation: The presence of a prominent peak at m/z ≈ 62.09 serves as definitive confirmation of the N-ethylhydroxylamine cation, thereby validating the identity of the original hydrochloride salt.

Data Interpretation Workflow

G Sample Sample Prep (Dissolution) Infusion Direct Infusion Sample->Infusion Ionization ESI Source (Positive Mode) Infusion->Ionization Analysis Mass Analyzer Ionization->Analysis Detection Detector Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Peak Identify Peak of Interest Spectrum->Peak Confirmation Identity Confirmed Peak->Confirmation m/z ≈ 62.09 [M+H]⁺

Caption: Logical workflow for mass spectrometry identity confirmation.

Key Applications in Research and Development

The specific chemical properties of this compound make it a valuable reagent in several areas.

  • Organic Synthesis: It functions as a potent reducing agent, capable of converting functional groups like carbonyls (C=O) into alcohols (C-OH).[1] It is also used in nucleophilic substitution and reductive amination reactions to form new nitrogen-containing compounds.[1]

  • Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1][11][13] Its ability to introduce a hydroxylamino group is a key step in constructing more complex active pharmaceutical ingredients (APIs).

  • Analytical Chemistry: In analytical methods, it can be used to derivatize molecules, modifying functional groups to aid in their detection and quantification.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Hazard Profile

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3][5]

Hazard CodeDescriptionGHS Pictogram
H315 Causes skin irritationGHS07 (Exclamation Mark)
H319 Causes serious eye irritationGHS07 (Exclamation Mark)
H335 May cause respiratory irritationGHS07 (Exclamation Mark)
Recommended Handling Procedures
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[8]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical splash goggles.[8]

    • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

    • Respiratory: If ventilation is inadequate, use a respirator that meets OSHA or European standards.[8]

  • General Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[8]

Storage and Stability
  • Conditions: Store in a cool, dry place away from incompatible materials and strong oxidants.[7][8]

  • Container: Keep the container tightly closed when not in use to protect it from moisture, as it is hygroscopic.[2][8]

  • Stability: The compound is stable under normal temperatures and pressures.[8]

Conclusion

This compound is a chemical of significant value to the scientific community. Its molecular weight of 97.54 g/mol is a fundamental constant that underpins its use in countless synthetic and analytical procedures. A thorough understanding of its properties, from its chemical identity and synthesis to its safe handling and analytical verification, empowers researchers and developers to leverage its full potential. The modern synthetic routes provide a safe and efficient means of production, while analytical techniques like mass spectrometry offer an unequivocal method for identity confirmation, ensuring the integrity and success of advanced chemical research.

References

N-ethylhydroxylamine Hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of N-ethylhydroxylamine Hydrochloride

Introduction

This compound is a hydrochloride salt derivative of the organic compound N-ethylhydroxylamine.[1] Characterized by a hydroxylamine functional group substituted with an ethyl group, this compound serves as a versatile and important reagent in modern organic chemistry.[1] Its utility is most pronounced in the synthesis of pharmaceutical intermediates, where it functions as a potent reducing agent and a nucleophile for constructing complex molecular architectures.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is paramount for its effective and safe application, ensuring reproducibility in experimental design and success in synthetic endeavors. This guide provides a detailed examination of these properties, grounded in authoritative data and practical insights.

Core Physicochemical Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented below. These values represent the most commonly cited data in technical literature and supplier specifications.

PropertyValueSource(s)
CAS Number 42548-78-7[1][3][4][5][6]
Molecular Formula C₂H₈ClNO[1][2][3][4][5][7][8]
Molecular Weight 97.54 g/mol [1][2][3][5][7][8]
Appearance White crystalline solid to yellow/colorless liquid or oil[1][2][4][6][9]
Melting Point 37°C to 82°C (Discrepancy noted)[4][5][7]
Boiling Point 91.4°C (at 760 mmHg)[2][7]
Solubility Soluble in water and ethanol; insoluble in non-polar solvents[4]

Detailed Analysis of Physical Characteristics

Appearance and Physical State: A Case of Discrepancy

There are conflicting reports regarding the physical appearance of this compound. It has been described as a white crystalline solid[1][4], a yellow clear liquid[9], a colorless liquid[2], and an oil[6]. This variability can be attributed to several factors critical for the experimental scientist to consider:

  • Hygroscopicity : The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] This absorption can cause the crystalline solid to deliquesce, or dissolve into a liquid, giving it an oily or liquid appearance, especially in humid environments.

  • Purity : Commercially available batches often have a purity of around 97%.[3][5] The presence of minor impurities can depress the melting point and alter the physical appearance from a distinct solid to a semi-solid or oil.

  • Proximity to Melting Point : With a reported melting point as low as 37°C[5][7], the compound can exist as a liquid at slightly elevated room temperatures, leading to its description as a liquid or oil.

For practical purposes, researchers should assume the compound is highly sensitive to atmospheric moisture and handle it accordingly, preferably in a controlled environment like a glove box or under an inert atmosphere.

Melting Point: Understanding the Range

A significant discrepancy exists in the reported melting point, with some sources citing 37°C[5][7] and others a range of 78-82°C.[4] This wide variation is unusual for a small molecule and likely points to differences in the material being analyzed. The lower value of 37°C may correspond to a specific polymorph or, more likely, a sample with residual solvent or impurities. The higher range of 78-82°C is more characteristic of a salt of a small organic molecule. It is crucial for users to refer to the certificate of analysis for the specific batch they are using to ascertain the correct melting point and ensure process consistency.

Solubility Profile: The Role of Molecular Structure

This compound's solubility is dictated by its ionic and polar nature. As a hydrochloride salt, it readily dissociates in polar protic solvents like water and ethanol.[4] The protonated amine and the chloride counter-ion facilitate strong ion-dipole interactions with water molecules, while the hydroxyl group can participate in hydrogen bonding. Conversely, its ionic character makes it insoluble in non-polar solvents like hexanes or diethyl ether, where it cannot form favorable intermolecular interactions.[4] This solubility profile is instrumental in its use in aqueous reaction media and for purification, where it can be precipitated by the addition of a non-polar anti-solvent.

Stability and Storage Protocols

The compound is generally stable under normal temperatures and pressures when stored correctly.[9] However, its hygroscopic nature is its primary liability.

Recommended Storage Protocol:

  • Container : Store in a tightly sealed container to prevent moisture ingress.

  • Environment : Keep in a cool, dry place away from direct sunlight.[2][9] Storage at room temperature is generally acceptable.[2][3]

  • Atmosphere : For long-term storage or for use in moisture-sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Incompatibilities : Avoid strong oxidizing agents, with which it can react exothermically.[9]

Synthetic Workflow: A Validated Protocol

The preparation of this compound is well-documented, with a robust method involving the protection of hydroxylamine, followed by alkylation and deprotection.[1][10][11][12] This process avoids the use of hazardous reagents like t-butyl azidoformate, which was previously used but is now known to be thermally unstable and shock-sensitive.[12]

Experimental Protocol for Synthesis

This protocol is synthesized from methodologies described in authoritative patents.[10][11][12]

Step 1: Formation of N,O-bis(tert-butoxycarbonyl)hydroxylamine

  • To a solution of hydroxylamine hydrochloride in water, add a base such as sodium carbonate.

  • Cool the mixture and add di-tert-butyl dicarbonate (Boc anhydride) over a period of 30 minutes to 6 hours, maintaining a temperature between 10°C and 60°C.

  • The N,O-bis-BOC-hydroxylamine product is isolated.

Step 2: Alkylation with Ethyl Halide

  • Dissolve the N,O-bis-BOC-hydroxylamine product from Step 1 in a suitable solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, followed by an alkylating agent like ethyl iodide or ethyl bromide.

  • The reaction is typically conducted at a temperature between 25°C and 35°C for 30 minutes to 1 hour.[10][11]

  • The resulting N-ethyl-N,O-bis-BOC-hydroxylamine is isolated as an oil following aqueous workup and extraction.[10]

Step 3: Deprotection with Hydrochloric Acid

  • Dissolve the oil from Step 2 in a solvent such as ethyl acetate.

  • Treat the solution with anhydrous hydrochloric acid (HCl gas or a solution in a non-aqueous solvent).

  • The reaction is maintained at 30°C to 40°C for 30 minutes to 3 hours to cleave the BOC protecting groups.[10][11]

  • The final product, this compound, precipitates and can be isolated in high yield and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection Start Hydroxylamine Hydrochloride p1 Start->p1 BocAnhydride Di-t-butyl Dicarbonate (Boc)₂O BocAnhydride->p1 Base1 Base (e.g., Na₂CO₃) in Water Base1->p1 EthylIodide Ethyl Iodide (EtI) p2 EthylIodide->p2 Base2 Base (e.g., K₂CO₃) in DMF Base2->p2 HCl Anhydrous HCl in Ethyl Acetate p3 HCl->p3 FinalProduct N-ethylhydroxylamine Hydrochloride ProtectedIntermediate N,O-bis-BOC-hydroxylamine p1->ProtectedIntermediate Boc Protection AlkylatedIntermediate N-ethyl-N,O-bis-BOC- hydroxylamine p2->AlkylatedIntermediate Ethylation p3->FinalProduct Acid Cleavage ProtectedIntermediate->p2 AlkylatedIntermediate->p3

Caption: Synthesis pathway for this compound.

Safety, Handling, and Hazard Profile

This compound is classified as an irritant and should be handled with care.[4]

  • GHS Hazard Statements : According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Signal Word : Warning.[6][8]

Safe Handling Protocol
  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[9]

  • Personal Protective Equipment (PPE) :

    • Eyes : Wear chemical splash goggles.[4][9]

    • Skin : Wear appropriate protective gloves to prevent skin exposure.[4][9]

    • Clothing : A lab coat or other protective clothing is recommended to minimize skin contact.[9]

  • Handling : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[9]

First Aid Measures
  • Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[9]

  • Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[9]

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion : If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[9]

Conclusion

This compound is a valuable synthetic reagent whose physical properties demand careful consideration for its successful and safe use. Its hygroscopic nature and the variability in its reported physical state and melting point are key technical challenges that researchers must manage through proper handling, storage, and batch-specific characterization. By understanding the interplay between its molecular structure and its physical behavior, scientists can fully leverage its reactivity in the development of novel chemical entities.

References

N-ethylhydroxylamine Hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-ethylhydroxylamine Hydrochloride

Introduction

This compound (NEHH), with the molecular formula C₂H₈ClNO, is a hydrochloride salt of the N-substituted hydroxylamine derivative, N-ethylhydroxylamine.[1][2][3] This compound presents as a white crystalline solid soluble in water and ethanol.[4] It serves as a crucial reagent and intermediate in the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development.[1][5][6] Its utility stems from its role as a versatile building block and its activity as a reducing agent, capable of converting functional groups like nitro compounds into hydroxylamines or amines.[1][4][6] This guide provides an in-depth exploration of the primary synthesis pathways for NEHH, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of methodologies for researchers, scientists, and drug development professionals.

Core Synthesis Pathways: A Mechanistic and Procedural Analysis

The preparation of this compound can be approached through several distinct synthetic strategies. The choice of pathway is often dictated by factors such as scale, available starting materials, safety considerations, and desired purity. We will explore the most prominent and technically significant methods: the protection-alkylation-deprotection sequence and the reduction of nitro-compounds.

Pathway 1: Alkylation of a Protected Hydroxylamine Intermediate

This route is a robust and widely documented method that offers high yields and excellent purity by controlling reactivity through the use of protecting groups.[5][7][8] The strategy involves three core stages: protecting the hydroxylamine, performing a regioselective N-alkylation, and finally, deprotection to yield the target hydrochloride salt.

Hydroxylamine (NH₂OH) is a bifunctional nucleophile, with both the nitrogen and oxygen atoms capable of reacting with electrophiles. Direct alkylation is often unselective and can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. To ensure the ethyl group is selectively introduced onto the nitrogen atom, a protection strategy is paramount. Di-tert-butyl dicarbonate (Boc₂O or BOC anhydride) is an ideal reagent for this purpose, as it reacts with hydroxylamine to form N,O-bis(tert-butyloxycarbonyl)hydroxylamine (N,O-bis-BOC-hydroxylamine).[7][8] This intermediate is stable and effectively blocks both nucleophilic centers. The subsequent alkylation with an ethyl halide proceeds selectively at the nitrogen atom. The final step involves the cleavage of the acid-labile BOC groups with a strong acid like hydrochloric acid, which concurrently forms the desired hydrochloride salt.[1][7]

Step 1: Synthesis of N,O-bis-BOC-hydroxylamine

  • To a solution of sodium carbonate (Na₂CO₃, 1.25 moles) in water (500 ml), add hydroxylamine hydrochloride (NH₂OH·HCl, 1 mole).[7]

  • Over a period of 3 hours, add di-t-butyl dicarbonate (2.0-2.2 equivalents) while maintaining the reaction temperature between 35-40°C.[7]

  • After the addition is complete, extract the aqueous mixture with toluene.

  • Concentrate the organic phase to remove toluene and the t-butanol byproduct via azeotropic distillation.

  • Crystallize the resulting residue from hexane to isolate N,O-bis-BOC-hydroxylamine as a solid (m.p. 70-72°C) in high yield.[7][8]

Step 2: N-Ethylation of N,O-bis-BOC-hydroxylamine

  • Dissolve the N,O-bis-BOC-hydroxylamine (1.35 mole) in dimethylformamide (DMF).[5]

  • Add milled potassium carbonate (K₂CO₃, 1.25 equivalents) to the solution.[5]

  • Add ethyl iodide (EtI, 1.025 equivalents) over approximately 45 minutes, maintaining the temperature at 30°C.[5]

  • Monitor the reaction by thin-layer chromatography (TLC); complete conversion is typically observed within 30 minutes after the addition is finished.[5][7]

  • Work up the reaction by diluting with water and extracting the product, N-ethyl-N,O-bis-BOC-hydroxylamine, with toluene. The product is typically isolated as an oil after concentration in vacuo.[7]

Step 3: Deprotection to Yield this compound

  • Dissolve the crude N-ethyl-N,O-bis-BOC-hydroxylamine oil in ethyl acetate.[7][8]

  • While maintaining the temperature at 30-40°C, bubble anhydrous hydrogen chloride (HCl) gas (approx. 5.5 equivalents) through the solution over 1.5-2 hours.[7][8]

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

  • The resulting solid is the final product, this compound, obtained in high yield and purity.[7]

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A NH₂OH·HCl B N,O-bis-BOC-hydroxylamine A->B  Boc₂O, Na₂CO₃  H₂O, 35-40°C C N-ethyl-N,O-bis-BOC-hydroxylamine B->C  Ethyl Iodide, K₂CO₃  DMF, 30°C D N-ethylhydroxylamine·HCl C->D  Anhydrous HCl (g)  Ethyl Acetate, 30-40°C

Caption: Synthesis of NEHH via the protection-alkylation-deprotection pathway.

Pathway 2: Reduction of Nitroethane

A more direct approach to N-ethylhydroxylamine is the partial reduction of nitroethane. This method avoids the multi-step protection-deprotection sequence but requires careful control of reaction conditions to prevent over-reduction to ethylamine.

The reduction of nitro compounds can yield different products depending on the reducing agent and the pH of the medium. Strong reducing agents, such as catalytic hydrogenation with H₂/Ni, will typically reduce the nitro group completely to an amine (ethylamine in this case).[9][10][11] To stop the reduction at the hydroxylamine stage, milder and more specific conditions are necessary. The use of zinc metal in a neutral medium, often buffered with ammonium chloride, provides the controlled reduction potential required to form N-ethylhydroxylamine.[9] The resulting free base is then converted to its hydrochloride salt by treatment with HCl.

  • Set up a reaction vessel equipped with a mechanical stirrer and a cooling bath.

  • Create a neutral medium by dissolving ammonium chloride in water.

  • Add nitroethane to the aqueous solution.

  • Gradually add zinc dust to the mixture while maintaining a controlled temperature (typically cool to moderate) to manage the exothermic reaction.

  • Stir the reaction vigorously until the nitroethane is consumed (monitor by TLC or GC).

  • Filter the reaction mixture to remove unreacted zinc and zinc oxide byproducts.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether) to isolate the N-ethylhydroxylamine free base.

  • Dry the organic extracts and bubble anhydrous HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the this compound salt.

  • Collect the precipitate by filtration and dry in vacuo.

G cluster_0 Step 1: Controlled Reduction cluster_1 Step 2: Salt Formation A Nitroethane (CH₃CH₂NO₂) B N-ethylhydroxylamine (CH₃CH₂NHOH) A->B  Zn, NH₄Cl  Aqueous Medium C N-ethylhydroxylamine·HCl B->C  HCl

Caption: Synthesis of NEHH via controlled reduction of nitroethane.

Alternative Pathway: Electrochemical Synthesis

Electrochemical synthesis represents a green and efficient alternative for producing N-alkyl hydroxylamines.[12] This method leverages electrical current to drive the reduction of nitroethane, offering high selectivity and avoiding harsh chemical reagents or high-pressure conditions. While detailed studies on N-ethylhydroxylamine are less common, the process is analogous to the well-established electrochemical synthesis of N-methylhydroxylamine.[12]

  • Cell Setup: A divided electrolytic cell is used, with a copper cathode and a graphite anode, separated by a cation exchange membrane.[12]

  • Electrolyte: The catholyte consists of the starting material, nitroethane, in an acidic medium such as hydrochloric acid, which also serves to stabilize the final product as the hydrochloride salt.[12]

  • Reduction: A controlled current density (e.g., 1000–2500 A·m⁻²) is applied across the cell. At the copper cathode, the nitroethane is selectively reduced to N-ethylhydroxylamine.[12]

  • Isolation: The product is isolated from the catholyte after the reaction, often through a simple separation procedure, benefiting from the limited contamination inherent to this method.[12]

G cluster_cell Divided Electrolytic Cell anode Graphite Anode Anode Compartment membrane Cation Exchange Membrane anode->membrane cathode Copper Cathode Cathode Compartment (Nitroethane in HCl) product N-ethylhydroxylamine·HCl (in solution) cathode->product Electrochemical Reduction membrane->cathode

Caption: Workflow for the electrochemical synthesis of NEHH.

Comparative Summary of Synthesis Pathways

ParameterPathway 1: Alkylation of Protected HydroxylaminePathway 2: Reduction of NitroethanePathway 3: Electrochemical Synthesis
Core Principle Protection, Regioselective Alkylation, DeprotectionControlled Partial ReductionElectrochemical Reduction
Key Reagents NH₂OH·HCl, Boc₂O, Ethyl Halide, HClNitroethane, Zn, NH₄Cl, HClNitroethane, HCl (Electrolyte)
Number of Steps 321 (plus workup)
Advantages High yield and purity, excellent control over selectivity, well-established for scale-up.[7][8]Fewer steps, atom-economical.Environmentally benign ("green"), simple separation, avoids catalyst poisoning and over-reduction.[12]
Disadvantages Multi-step process, use of protecting groups reduces overall atom economy.Risk of over-reduction to ethylamine, requires careful control of conditions.[12]Requires specialized electrochemical equipment.

Safety, Handling, and Storage

The synthesis of this compound involves handling hazardous materials and requires strict adherence to safety protocols.

  • Hazards: this compound is considered irritating and corrosive.[4] Contact with skin, eyes, and the respiratory tract should be avoided.[4] Precursor materials like ethyl iodide are alkylating agents, and nitroethane is flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, impervious gloves, and a lab coat.[4][13] All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Wash thoroughly after handling.[13] Avoid creating dust or aerosols.

  • Storage: Store the final product in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] It is hygroscopic and should be protected from moisture.[13]

Conclusion

The synthesis of this compound is a well-understood process with several viable pathways available to the modern chemist. The protection-alkylation route offers the highest degree of control and purity, making it suitable for pharmaceutical applications where quality is critical. The reduction of nitroethane provides a more direct, albeit less controlled, alternative. Looking forward, electrochemical methods present a promising green alternative that aligns with the principles of sustainable chemistry, offering an efficient and clean production route that warrants further development for industrial-scale applications. The selection of the optimal pathway will ultimately depend on a careful evaluation of the specific requirements of the research or manufacturing campaign, balancing factors of yield, purity, cost, safety, and environmental impact.

References

An In-Depth Technical Guide to the Mechanism of Action of N-Ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhydroxylamine hydrochloride is a versatile organic compound recognized for its significant roles in both synthetic chemistry and biological systems. While extensively utilized as a reagent and pharmaceutical intermediate, its intrinsic mechanism of action at the molecular level is of increasing interest, particularly for applications in drug development.[1][2] This guide provides an in-depth exploration of the core mechanism of action of this compound, moving beyond its synthetic utility to focus on its function as a potent radical scavenger and a specific inhibitor of the essential enzyme Ribonucleotide Reductase (RNR). We will dissect the biochemical pathways it modulates, present validated experimental protocols for investigating its activity, and discuss the toxicological and pharmacokinetic considerations crucial for its development as a potential therapeutic agent.

Introduction to this compound

This compound is the hydrochloride salt of N-ethylhydroxylamine, a simple alkyl derivative of hydroxylamine.[1] Its chemical properties are largely dictated by the nucleophilic nitrogen and the reactive N-OH group, which is central to its biological activity.

Chemical and Physical Properties

The compound's structure and key identifiers are fundamental to understanding its reactivity and handling. It is a white crystalline solid soluble in water, a property that facilitates its use in biological assays.[1]

PropertyValueReference
Molecular Formula C₂H₈ClNO[1][3][4]
Molecular Weight 97.54 g/mol [1]
CAS Number 42548-78-7[3]
IUPAC Name N-ethylhydroxylamine;hydrochloride[3]
Physical Form White crystalline solid / Colorless liquid[1][4]
Solubility Soluble in water and ethanol[5]
Significance in Synthetic Chemistry and Drug Development

In organic synthesis, this compound serves as a powerful reducing agent, capable of converting functional groups like carbonyls to alcohols and nitro compounds to amines.[1][4] This reactivity makes it a valuable intermediate in the synthesis of complex pharmaceuticals, including those targeting neurological disorders.[1][2] However, the focus of this guide is its intrinsic biological activity, which stems from the same chemical principles that make it a useful reagent.

Core Mechanism of Action: Radical Scavenging and Enzyme Inhibition

The primary mechanism of action for N-ethylhydroxylamine and its analogs is rooted in their ability to function as potent radical scavengers. This chemical property allows them to directly interfere with enzymatic processes that rely on free-radical chemistry.

The N-Hydroxylamine Moiety: A Radical-Scavenging Pharmacophore

The "NH-OH" functional group is a well-characterized radical scavenger.[6] The O-H bond in N-substituted hydroxylamines has a low bond dissociation enthalpy, allowing it to readily donate a hydrogen atom to quench unstable free radicals.[6] This positions N-ethylhydroxylamine as a molecule with inherent antioxidant properties, capable of protecting cells from oxidative stress by neutralizing reactive oxygen species.[1]

Primary Molecular Target: Ribonucleotide Reductase (RNR)

The most significant and well-documented target for this class of compounds is Ribonucleotide Reductase (RNR), an enzyme essential for all living organisms.[6]

  • Function of RNR: RNR catalyzes the conversion of ribonucleotides (NTPs) to deoxyribonucleotides (dNTPs). This reaction is the sole source of de novo building blocks for DNA synthesis and repair, making RNR activity the rate-limiting step in cell proliferation.[6]

  • The Tyrosyl Radical: Class I RNRs, found in bacteria and eukaryotes, depend on a stable tyrosyl free radical located in their small subunit to initiate the catalytic cycle. This radical is indispensable for the enzyme's function.[6]

  • Mechanism of Inhibition: N-ethylhydroxylamine acts by directly quenching this essential tyrosyl radical. By donating a hydrogen atom, it neutralizes the radical, rendering the RNR enzyme inactive. This targeted disruption halts the production of dNTPs, leading to the cessation of DNA synthesis and, consequently, an arrest of cell division.[6]

G cluster_RNR Ribonucleotide Reductase (RNR) Cycle RNR_active Active RNR (with Tyrosyl Radical) RNR_inactive Inactive RNR (Radical Quenched) RNR_active->RNR_inactive Becomes dNTPs dNTP Synthesis RNR_active->dNTPs Catalyzes DNA_syn DNA Synthesis & Cell Proliferation dNTPs->DNA_syn Enables dNTPs->DNA_syn NEH N-Ethylhydroxylamine Hydrochloride NEH->RNR_active

Caption: Mechanism of RNR inhibition by N-Ethylhydroxylamine.

Downstream Cellular Consequences

The inhibition of RNR leads to significant cellular effects:

  • Bacteriostatic Action: By halting DNA synthesis, the compound prevents bacteria from replicating, resulting in a bacteriostatic, rather than bactericidal, effect.[6] This makes it a compelling candidate for new antibacterial agents.

  • Selective Toxicity: Notably, bacterial RNRs can possess structural differences from their eukaryotic counterparts. This opens the possibility of designing N-hydroxylamine derivatives that selectively inhibit bacterial RNRs with minimal toxicity to host cells, a critical feature for any antimicrobial drug.[6] Research on the related compound N-methylhydroxylamine has demonstrated its ability to specifically inhibit the RNR of Bacillus anthracis without affecting eukaryotic RNR.[6]

  • Antibiofilm Potential: Many bacterial infections persist in biofilms, which are notoriously resistant to conventional antibiotics. Compounds that disrupt fundamental cellular processes like DNA synthesis have shown promise in reducing biofilm biomass.[6]

Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanism of action, a logical, two-pronged experimental approach is required. First, the foundational radical-scavenging ability must be confirmed. Second, direct engagement and inhibition of the primary molecular target, RNR, must be demonstrated.

Causality in Experimental Design

The trustworthiness of our mechanistic claim rests on a self-validating system of experiments. The DPPH assay provides direct evidence of the chemical property (radical scavenging) predicted by the molecule's structure. The RNR activity assay then confirms that this chemical property translates into a biologically relevant function (enzyme inhibition). A positive result in both provides strong, causally-linked evidence for the mechanism.

G cluster_exp Experimental Validation hypothesis Hypothesis: NEH inhibits RNR via radical scavenging exp_chem Chemical Property Assay: DPPH Radical Scavenging hypothesis->exp_chem exp_bio Biological Target Assay: RNR Activity Measurement hypothesis->exp_bio analysis Data Analysis: - IC50 Calculation - % Inhibition exp_chem->analysis exp_bio->analysis conclusion Mechanistic Conclusion: - Confirmed Radical Scavenger - Confirmed RNR Inhibitor analysis->conclusion

Caption: Experimental workflow for validating the mechanism of action.

Protocol: In Vitro Radical Scavenging (DPPH Assay)

Principle: This assay quantifies the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). DPPH has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant or radical scavenger. The degree of color change, measured spectrophotometrically, is proportional to the scavenging activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol or an appropriate buffer. Create a series of dilutions (e.g., 1 µM to 1 mM).

    • Ascorbic acid should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each dilution of the test compound or control.

    • Add 150 µL of the DPPH solution to each well.

    • Include a blank control (50 µL methanol + 150 µL DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: Ribonucleotide Reductase (RNR) Activity Assay

Principle: This assay measures the enzymatic activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide substrate (e.g., [³H]-CDP) to its deoxyribonucleotide product ([³H]-dCDP). The activity is measured in the presence and absence of the inhibitor to determine its effect.

Methodology:

  • Reagent Preparation:

    • Purify recombinant RNR enzyme (both large and small subunits).

    • Prepare an assay buffer (e.g., HEPES buffer containing ATP, magnesium acetate, and a reducing agent like DTT).

    • Prepare the substrate mix containing [³H]-CDP and unlabeled CDP.

    • Prepare a stock solution of this compound and create a dilution series. Hydroxyurea is a standard RNR inhibitor used as a positive control.

  • Assay Procedure:

    • The reaction is initiated by mixing the RNR subunits, assay buffer, substrate mix, and the test compound (or vehicle control) in a final volume of 50-100 µL.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Product Separation and Quantification:

    • Separate the deoxyribonucleotide product ([³H]-dCDP) from the ribonucleotide substrate ([³H]-CDP). This is commonly achieved using an anion-exchange column (e.g., Dowex-1-borate).

    • Quantify the amount of [³H]-dCDP formed using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of RNR inhibition for each concentration of the compound relative to the vehicle control.

    • Determine the IC50 value by plotting % inhibition against inhibitor concentration.

Pharmacokinetic and Toxicological Profile

A comprehensive understanding of a compound's mechanism must include its safety and metabolic fate.

Metabolic Considerations

The metabolism of N-alkylated hydroxylamines is an important factor in their in vivo activity and potential toxicity. Studies on analogous compounds suggest that metabolism can occur via the cytochrome P450 (P450) enzyme system, which could influence the compound's half-life and clearance.[2]

Toxicological Summary

This compound is classified as an irritant and should be handled with appropriate personal protective equipment.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][3][7]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][3][7]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation.[1][3][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[1][3]
Isomeric Distinction: N- vs. O-Alkylation

It is critical to distinguish N-ethylhydroxylamine from its isomer, O-ethylhydroxylamine. The position of the ethyl group significantly impacts the toxicological profile. O-alkylated hydroxylamines are known to induce methemoglobin formation, a potentially dangerous condition involving the oxidation of hemoglobin.[2] N-alkylated species like N-ethylhydroxylamine typically follow different toxicological pathways, underscoring the importance of structural specificity.[2]

Conclusion and Future Directions

The mechanism of action of this compound is primarily driven by its potent radical-scavenging ability, which enables it to inhibit the essential enzyme Ribonucleotide Reductase. By quenching the catalytic tyrosyl radical of RNR, it effectively halts DNA synthesis, leading to a bacteriostatic effect. This specific, well-defined mechanism makes it and other N-substituted hydroxylamines promising lead compounds for the development of novel antibacterial agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of N-substituted hydroxylamine analogs to optimize potency and selectivity for bacterial RNRs.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of bacterial infection.

  • Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the in vivo behavior of these compounds.

By leveraging this deep mechanistic understanding, the scientific community can better exploit the therapeutic potential of this compound and its derivatives in the ongoing fight against infectious diseases.

References

An In-depth Technical Guide to the Solubility of N-Ethylhydroxylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethylhydroxylamine hydrochloride (NEH·HCl) is a crucial reagent in synthetic and pharmaceutical chemistry, valued for its role as a reducing agent and a building block for complex molecules.[1] Its utility in these applications is fundamentally governed by its solubility in various reaction media. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We delve into the theoretical principles dictating its solubility, present qualitative and analogous quantitative data, and provide a robust, standardized protocol for experimental solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of Solubility for a Polar Salt

This compound (CAS 42548-78-7) is a white crystalline solid, the hydrochloride salt of N-ethylhydroxylamine.[2][3] As an ionic salt, its molecular structure dictates a high degree of polarity. The molecule consists of an ethylammonium cation core with a hydroxyl group, paired with a chloride anion. This structure creates a high lattice energy in the solid state and predisposes the compound to solubility in polar solvents capable of overcoming this energy through strong solvation forces.

Understanding the solubility of NEH·HCl is not merely an academic exercise; it is a critical parameter for its practical application. For the synthetic chemist, solvent selection determines reaction kinetics, pathway, and yield. For the process chemist, solubility data is essential for designing crystallization, purification, and isolation procedures. For the formulation scientist, it dictates the choice of excipients and delivery vehicles. A lack of precise solubility data can lead to failed experiments, low yields, and significant delays in development timelines. This guide aims to bridge that knowledge gap.

Theoretical Framework: Deconstructing the Dissolution Process

The solubility of an ionic compound like this compound in an organic solvent is determined by a thermodynamic balance between two primary energy components:

  • Lattice Energy (ΔH_lattice): The energy required to break apart the ionic crystal lattice and separate the N-ethylhydroxylammonium cations from the chloride anions. This is an endothermic process.

  • Solvation Energy (ΔH_solvation): The energy released when the separated ions are stabilized by interacting with solvent molecules. This is an exothermic process.

For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy. The nature of the organic solvent dictates the magnitude of the solvation energy through several key intermolecular forces:

  • Ion-Dipole Interactions: Polar solvents with large dipole moments can effectively orient themselves around the cation and anion, providing strong electrostatic stabilization.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the chloride anion and the oxygen atom of the hydroxylamine moiety. They can also act as hydrogen bond acceptors for the N-H and O-H protons. This is often the most significant contributor to solubility for this type of salt.

  • Van der Waals Forces: While weaker, these forces (dipole-dipole, dispersion) contribute to the overall solvation, especially in less polar solvents.

Based on these principles, we can predict a general trend: the solubility of NEH·HCl will be highest in polar protic solvents, moderate in polar aprotic solvents, and very low to negligible in non-polar solvents.[2]

Solubility Profile of this compound

Direct, quantitative solubility data for this compound across a broad range of organic solvents is not extensively published in readily accessible literature. However, qualitative descriptions and data from structurally similar compounds, such as Hydroxylamine hydrochloride, provide a strong, scientifically grounded basis for understanding its behavior.

Qualitative and Analogous Quantitative Data

The following table summarizes the expected and known solubility characteristics. Data for Hydroxylamine hydrochloride is included as a well-documented analogue to provide quantitative context.[4][5]

SolventSolvent ClassDielectric Constant (20°C)N-Ethylhydroxylamine HCl SolubilityHydroxylamine HCl Solubility ( g/100g solvent @ ~20°C)
WaterPolar Protic80.1Soluble[1][2]94.4[4]
MethanolPolar Protic32.7Expected: Soluble16.4[4]
EthanolPolar Protic24.6Soluble[2]4.43[4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Expected: SolubleSoluble (Qualitative)[6]
Dimethylformamide (DMF)Polar Aprotic36.7Expected: SolubleSoluble (Qualitative)[6]
AcetonitrilePolar Aprotic37.5Expected: Sparingly SolubleNot readily available
AcetonePolar Aprotic20.7Expected: Sparingly to InsolubleNot readily available
DichloromethaneNon-polar9.1Expected: InsolubleInsoluble
Diethyl EtherNon-polar4.3Expected: InsolubleInsoluble[4]
TolueneNon-polar2.4Insoluble[2]Insoluble

Disclaimer: "Expected" solubility is an expert inference based on chemical principles and analogous data. Experimental verification is required for precise quantification.

Analysis of Solubility Trends

The data and theoretical principles align as expected:

  • Polar Protic Solvents: Water, methanol, and ethanol are excellent solvents for NEH·HCl. Their ability to form strong hydrogen bonds and their high polarity effectively solvate both the cation and the anion, overcoming the crystal lattice energy.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are highly polar and can engage in strong ion-dipole interactions. While they cannot act as hydrogen bond donors, their high polarity makes them effective solvents, though perhaps slightly less so than protic solvents of similar polarity.

  • Non-polar Solvents: Toluene and diethyl ether are incapable of providing the strong electrostatic or hydrogen-bonding interactions necessary to dissolve the ionic salt. Consequently, NEH·HCl is insoluble in these media.[2]

Experimental Protocol for Solubility Determination

To generate precise, reliable solubility data, a standardized experimental protocol is essential. The "shake-flask" method, aligned with principles from OECD Guideline 105, is a robust and widely accepted technique for determining thermodynamic solubility.[7][8][9] This method ensures that a true equilibrium between the dissolved and undissolved solid is achieved.

Workflow for Isothermal Shake-Flask Method

The following diagram outlines the workflow for determining the solubility of this compound in a given organic solvent.

G prep1 1. Prepare Solvent prep2 2. Weigh Excess Solute (NEH·HCl) prep1->prep2 prep3 3. Combine in Sealed Vessel prep2->prep3 equil1 4. Agitate at Constant Temp. (e.g., 25°C, 24-48h) prep3->equil1 equil2 5. Allow Solid to Settle equil1->equil2 analysis1 6. Sample Supernatant equil2->analysis1 analysis2 7. Filter or Centrifuge analysis1->analysis2 analysis3 8. Quantify Concentration (e.g., HPLC, Gravimetric) analysis2->analysis3 analysis4 9. Calculate Solubility analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (purity >98%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Sealed glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE) or centrifuge

  • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, Gravimetric analysis equipment)

Procedure:

  • Preparation: To a series of vials (minimum of 3 for statistical validity), add a known volume of the organic solvent (e.g., 10.0 mL).

  • Addition of Solute: Add an excess amount of NEH·HCl to each vial. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation. A preliminary test can help estimate the required amount.[8]

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C). Agitate the vials for a sufficient time to reach equilibrium. For amine salts, 24 to 48 hours is typically adequate.[10]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Clarification (Self-Validation Step): Immediately filter the sample through a syringe filter compatible with the solvent into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to ensure that no undissolved micro-particulates are carried over, which would falsely inflate the solubility measurement.[10]

  • Quantification:

    • Gravimetric Method: Carefully evaporate the solvent from the pre-weighed vial under reduced pressure or a gentle stream of nitrogen. Reweigh the vial to determine the mass of the dissolved solid.

    • Chromatographic Method (e.g., HPLC-UV): Dilute the filtered sample to a concentration that falls within the linear range of a previously established calibration curve. Analyze the sample and determine the concentration.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the solute and the initial volume of the solvent.

Conclusion

This compound is a polar ionic salt with predictable solubility behavior, demonstrating high solubility in polar protic solvents like water and alcohols, and poor solubility in non-polar organic media. While comprehensive quantitative data is sparse, established chemical principles and data from analogous compounds provide a reliable framework for solvent selection. For applications requiring high precision, the isothermal shake-flask method detailed herein provides a robust and validated protocol for generating accurate thermodynamic solubility data. This guide equips the research and development scientist with both the theoretical understanding and the practical tools necessary to effectively utilize this compound in their work.

References

A Technical Guide to the Safe Handling and Application of N-ethylhydroxylamine Hydrochloride for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-ethylhydroxylamine hydrochloride is a versatile reagent in organic synthesis, primarily utilized as a reducing agent and as an intermediate in the creation of pharmaceuticals and agrochemicals.[1][2] While its utility in the laboratory is significant, its safe handling is paramount. This guide provides an in-depth analysis of its hazard profile, outlines rigorous safety protocols, and offers field-proven insights for researchers, scientists, and drug development professionals. The core hazards associated with this compound are significant skin, eye, and respiratory irritation.[3] Adherence to the protocols detailed herein is critical for mitigating risk and ensuring a safe laboratory environment.

Chemical Identity and Physicochemical Profile

A comprehensive understanding of a chemical's properties is the foundation of its safe use. These properties dictate storage, handling, and emergency response procedures.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 42548-78-7 [1][2][4][5]
Molecular Formula C₂H₈ClNO [1][2][3][4][5]
Molecular Weight 97.54 g/mol [2][3][4][5]
IUPAC Name N-ethylhydroxylamine;hydrochloride [3][5]
EC Number 844-954-3 [3][5]

| InChI Key | LTZZYVWUGIPISL-UHFFFAOYSA-N |[5] |

Table 2: Physicochemical Data of this compound

Property Value Implication for Laboratory Use
Appearance White crystalline solid to yellow clear liquid or oil.[1][6] The physical form can vary; always consult the supplier-specific information. It is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[6]
Melting Point Approx. 37°C to 82°C (Varies by source) The wide range suggests that purity and residual solvent can affect its physical state at room temperature.[1][4]
Boiling Point 91.4°C at 760 mmHg[1][2] Indicates volatility under heating.
Solubility Soluble in water and ethanol.[1] Facilitates easy preparation of aqueous and alcoholic solutions.

| Stability | Stable under normal temperatures and pressures.[6] | The compound is not expected to decompose under standard laboratory conditions. |

The hygroscopic nature of this compound is a critical handling parameter.[6] Absorption of atmospheric moisture can lead to degradation and alter the reagent's reactivity. Therefore, it must be stored in a tightly sealed container in a dry environment.

Hazard Identification and Toxicological Assessment

The primary risks associated with this compound stem from its corrosive and irritant properties.[1] A thorough understanding of these hazards is essential for implementing effective safety measures.

GHS Classification and Risk Profile

The Globally Harmonized System (GHS) provides a clear and standardized classification of chemical hazards.

Table 3: GHS Hazard Classification for this compound

Classification Hazard Statement Pictogram Source
Skin Irritation H315: Causes skin irritation GHS07 (Exclamation Mark) [3]
Eye Irritation H319: Causes serious eye irritation GHS07 (Exclamation Mark) [3]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |[3] |

The causality behind these classifications is rooted in the compound's chemical nature. As a hydroxylamine derivative and a hydrochloride salt, it can readily react with biological tissues, leading to irritation and potential damage upon contact.

GHS_Hazard_Causality cluster_chemical Chemical Nature cluster_properties Properties cluster_hazards GHS Hazards Chem N-ethylhydroxylamine Hydrochloride Prop1 Hydroxylamine Moiety Chem->Prop1 Prop2 Hydrochloride Salt (Acidic Nature) Chem->Prop2 H315 H315: Skin Irritation Prop1->H315 Reacts with skin proteins H319 H319: Eye Irritation Prop1->H319 Corrosive to eye tissue H335 H335: Respiratory Irritation Prop1->H335 Irritates mucous membranes Prop2->H315 Prop2->H319 Prop2->H335

Caption: Relationship between chemical properties and GHS hazards.

Toxicological Insights

While comprehensive toxicological data (e.g., LD50/LC50) is not widely available for this specific compound, its properties strongly suggest that direct contact should be avoided.[6] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The irritant effects are the most immediate concern for laboratory personnel.

Risk Mitigation and Emergency Protocols

A proactive approach to safety, combining engineering controls, personal protective equipment, and well-defined emergency procedures, is mandatory when handling this chemical.

Engineering Controls and Personal Protective Equipment (PPE)

The goal of controls is to minimize exposure to the chemical. This is achieved by placing barriers between the researcher and the hazard.

  • Primary Engineering Control: Always handle this compound inside a certified chemical fume hood.[7][8] This prevents inhalation of any dust or vapors and contains potential spills.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully.

    • Eye Protection: Chemical splash goggles are mandatory.[6] Standard safety glasses are insufficient.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[6][9]

    • Body Protection: A lab coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.[6]

PPE_Workflow decision decision start Start: Prepare to handle compound q1 Weighing Solid? start->q1 Assess Task end_node Proceed with Experiment ppe1 Work in fume hood or ventilated balance enclosure q1->ppe1 Yes q2 Preparing Solution? q1->q2 No ppe_base Mandatory PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat ppe1->ppe_base ppe2 Work in fume hood q2->ppe2 Yes q3 Other Task? q2->q3 No ppe2->ppe_base ppe3 Consult SOP/ Safety Officer q3->ppe3 Yes ppe3->ppe_base ppe_base->end_node

Caption: PPE selection workflow for handling the compound.

First-Aid Measures: A Step-by-Step Response Guide

Immediate and correct first aid is critical to minimizing injury upon accidental exposure.[6]

Table 4: First-Aid Protocols

Exposure Route Protocol Rationale
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] 2. Remove contact lenses if present and easy to do.[10] 3. Seek immediate medical attention.[6] Rapid dilution and removal of the chemical is crucial to prevent serious eye damage.
Skin Contact 1. Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6] 2. Wash the affected area thoroughly with soap and water. 3. Seek medical attention.[6] Prevents ongoing chemical burns and absorption through the skin.
Inhalation 1. Move the victim to fresh air immediately.[6] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6] 3. Seek immediate medical attention.[6] Removes the individual from the contaminated atmosphere and provides respiratory support.

| Ingestion | 1. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink.[6] 2. Do NOT induce vomiting. 3. Seek immediate medical attention.[6] | Dilutes the chemical in the stomach. Vomiting can cause further damage to the esophagus. |

Accidental Release and Spill Containment

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Experimental Protocol: Small Spill Cleanup (<5g)

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation by ensuring the fume hood is operating correctly.

  • Don PPE: Wear the appropriate PPE as detailed in section 4.1, including double-gloving if necessary.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, followed by a soap solution), and collect the decontamination waste for proper disposal.

  • Dispose: Dispose of the waste container according to your institution's hazardous waste procedures.

Safe Storage and Handling Procedures

Proper storage and an awareness of chemical incompatibilities are key to preventing hazardous incidents.

Storage Guidelines
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[1][6][7] A designated corrosives or reagents cabinet is appropriate.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][6][9]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect the hygroscopic material.[1]

Chemical Incompatibility

Avoid contact with strong oxidizing agents.[6] Reactions with strong oxidizers can be vigorous and generate heat or hazardous gases. The compound may also be incompatible with strong bases, which could liberate the free N-ethylhydroxylamine base.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste material, including contaminated absorbents and PPE, in clearly labeled, sealed containers.

  • Procedure: Do not dispose of this chemical down the drain or in general waste.[7][9] Follow all local, state, and federal regulations for hazardous chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable synthetic tool, but its potential hazards demand respect and rigorous adherence to safety protocols. By understanding its chemical properties, recognizing its GHS classifications, and implementing the engineering controls, PPE, and emergency procedures outlined in this guide, researchers can mitigate risks effectively. A culture of safety, built on a foundation of technical knowledge, is the most critical tool for any scientist or drug development professional.

References

A Guide to the Safe Handling and Storage of N-Ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and use of N-Ethylhydroxylamine Hydrochloride (CAS RN: 42548-78-7). As a specialized reagent with potential hazards analogous to other hydroxylamine derivatives, a thorough understanding of its properties and strict adherence to safety protocols are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

This compound (C₂H₇NO·HCl) is a valuable reagent in organic synthesis, often used as a reducing agent or for the introduction of the N-ethylhydroxylamino moiety.[1][2][3] However, its structural similarity to hydroxylamine suggests a comparable hazard profile that must be respected.

1.1 Key Chemical Hazards:

  • Irritation: The compound is classified as a skin, eye, and respiratory irritant.[1][4] Direct contact can cause irritation, and inhalation of dust or aerosols may lead to respiratory discomfort.[4]

  • Thermal Instability: While specific thermal decomposition data for this compound is not extensively published, the broader class of hydroxylamine derivatives is known for thermal instability.[5][6] Decomposition can be exothermic and may be initiated by heat, releasing irritating and toxic gases.[7] Studies on related compounds have shown that decomposition can begin at temperatures as low as 60-100°C, with the potential for violent, explosive reactions under certain conditions, especially in the absence of water.[5][6][8][9]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[7] Reactions with such materials can be vigorous and generate significant heat.

1.2 The Imperative for Risk Assessment:

Before any procedure involving this reagent, a formal risk assessment is mandatory. The causality is clear: failing to evaluate the specific conditions of an experiment—scale, temperature, concentration, and potential contaminants—can lead to uncontrolled reactions.

A robust risk assessment should follow a logical progression, as outlined in the diagram below. This process is a self-validating system; by answering each question, the researcher confirms that appropriate controls are in place before the experiment begins.

RiskAssessment start Start: Proposed Experiment with N-Ethylhydroxylamine HCl q1 What is the scale of the reaction? start->q1 q2 Will the reaction be heated? q1->q2 Scale defined end_stop STOP: Re-evaluate Procedure q1->end_stop Large scale q3 Are strong oxidizers, strong bases, or metal catalysts present? q2->q3 Temperature profile set q2->end_stop High heat planned q4 Are engineering controls (fume hood, blast shield) adequate? q3->q4 Reagents checked q3->end_stop Yes q5 Is the correct Personal Protective Equipment (PPE) available? q4->q5 Controls verified q4->end_stop No end_proc Proceed with Caution q5->end_proc Yes q5->end_stop No

Caption: Risk assessment workflow for experiments involving N-ethylhydroxylamine HCl.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is insufficient. A multi-layered safety approach, beginning with robust engineering controls, is essential for minimizing exposure.

2.1 Engineering Controls:

  • Ventilation: All manipulations of this compound, both solid and in solution, must be conducted within a certified chemical fume hood.[7] This is the primary defense against inhaling dust or aerosols and contains any potential release of toxic fumes during a reaction.

  • Process Enclosure: For larger-scale operations or reactions with a higher risk of energetic decomposition, the use of a blast shield in front of the fume hood sash is strongly recommended.

2.2 Personal Protective Equipment (PPE):

The selection of PPE is dictated by the hazards identified. Each piece of equipment serves a specific purpose, creating a necessary barrier between the researcher and the chemical.

TaskGogglesFace ShieldGlovesLab Coat
Weighing Solid ✔ (Nitrile)
Preparing Solutions ✔ (Nitrile)
Running Reaction ✔ (Nitrile)
Handling Waste ✔ (Nitrile)
  • Eye Protection: Chemical splash goggles are mandatory at all times.[7] For tasks with a higher splash risk, such as transferring solutions or working with reactions under pressure, a face shield must be worn in addition to goggles.[10]

  • Skin Protection: A standard flame-resistant lab coat should be worn and kept fully fastened.[10] Appropriate protective gloves (e.g., nitrile) must be worn to prevent skin contact.[7] Gloves should be inspected before use and changed immediately if contaminated. Never reuse disposable gloves.[10]

  • Respiratory Protection: A NIOSH-approved respirator may be required if workplace conditions warrant its use, as determined by a formal risk assessment and institutional safety guidelines.[7]

Section 3: Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations. The principles of safe storage are based on controlling the chemical's environment to inhibit decomposition pathways.

3.1 Storage Protocol:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[7] Refrigeration is often recommended.Low temperatures slow down potential decomposition reactions. Hydroxylamine derivatives can be unstable at elevated temperatures.[5][9]
Atmosphere Keep container tightly closed.[7] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen).The material can be hygroscopic (absorbs moisture).[7] An inert atmosphere prevents reactions with oxygen or moisture.
Container Original manufacturer's container. Ensure it is clearly labeled and free from damage.[11]The manufacturer has selected a container made of compatible materials.
Incompatibles Store away from strong oxidizing agents and foodstuffs.[7][11][12]Prevents accidental mixing and potentially violent reactions.

Section 4: Experimental Protocols

Adherence to standardized, step-by-step procedures minimizes the risk of error and exposure. The following protocols are designed as self-validating systems.

Protocol 1: Weighing and Dispensing Solid this compound

  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.

  • Staging: Place a clean weighing vessel, spatula, and the reagent container inside the fume hood.

  • Dispensing: Slowly open the reagent container. Using the clean spatula, carefully transfer the desired amount of solid to the weighing vessel. Avoid creating dust.

  • Sealing: Immediately and tightly close the main reagent container.

  • Cleanup: Clean the spatula thoroughly. Dispose of any contaminated weigh paper or gloves in the designated solid hazardous waste container.

  • Validation: Visually inspect the work area for any stray powder before proceeding.

Protocol 2: Preparation of Aqueous Solutions

  • Preparation: Don all required PPE (goggles, face shield, nitrile gloves, lab coat). Work within a chemical fume hood.

  • Setup: Place a beaker or flask containing the appropriate amount of solvent (e.g., deionized water) on a stir plate within the hood. Add a magnetic stir bar.

  • Addition: While stirring the solvent, slowly and portion-wise add the pre-weighed this compound. Causality Note: Adding the solid to the liquid, rather than vice-versa, helps to dissipate any heat generated during dissolution.

  • Dissolution: Continue stirring until the solid is fully dissolved.

  • Transfer & Storage: Transfer the solution to a clearly labeled, appropriate storage vessel. If not for immediate use, store refrigerated.

  • Validation: Observe the solution. Any unexpected color change, gas evolution, or temperature increase is a sign of a potential problem. If observed, treat the solution as hazardous waste and prepare a fresh batch.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

EmergencyResponse event Spill or Exposure Event alert Alert personnel in immediate area event->alert spill Is it a Spill? alert->spill exposure Is it a Personal Exposure? alert->exposure evacuate Evacuate if necessary (large spill, vapor release) spill_small Small Spill: Absorb with inert material, collect for disposal spill->spill_small Yes (small) spill_large Large Spill: Evacuate, call emergency response spill->spill_large Yes (large) exp_skin Skin Contact: Flush with water for 15 min, remove clothing, seek medical aid exposure->exp_skin Skin exp_eye Eye Contact: Flush with eyewash for 15 min, seek medical aid immediately exposure->exp_eye Eyes exp_inhale Inhalation: Move to fresh air, seek medical aid immediately exposure->exp_inhale Inhalation spill_large->evacuate

Caption: Decision tree for emergency response to a spill or exposure.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.[7]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the material into a suitable, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

References

A Guide to the Thermal Stability and Hazard Assessment of N-ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-ethylhydroxylamine hydrochloride (C₂H₇NO·HCl) is a valuable reagent in chemical synthesis. However, its structural inclusion in the hydroxylamine salt family necessitates a rigorous evaluation of its thermal stability to ensure safe handling, storage, and use. While specific decomposition data for this compound is not widely published, this guide provides a comprehensive framework for its thermal hazard assessment. By synthesizing data from analogous compounds and detailing authoritative analytical methodologies, this document serves as an essential resource for researchers, process chemists, and safety professionals. It outlines the fundamental principles of thermal decomposition inherent to hydroxylamines, presents detailed protocols for experimental characterization, and offers actionable guidance for risk mitigation.

Introduction: The Need for a Proactive Safety Assessment

This compound is utilized in various synthetic applications, including as a reducing agent and a precursor for more complex molecules.[1][2] Like all hydroxylamine derivatives, its molecular structure—containing a nitrogen-oxygen (N-O) bond—presents a potential for energetic decomposition. Incidents involving related compounds have highlighted the severe thermal hazards, including rapid, gas-generating exothermic reactions that can lead to runaway scenarios.[3][4][5]

A review of publicly available safety data sheets (SDS) indicates that this compound is considered stable under normal temperature and pressure, but specific thermal decomposition data is often noted as "not available."[6] This absence of data should not be interpreted as an absence of risk. It instead places the onus on the user to perform a thorough hazard assessment before subjecting the material to thermal stress. This guide provides the scientific rationale and practical methodologies required for such an assessment.

The Hydroxylamine Class: An Inherent Thermal Hazard

The thermal instability of hydroxylamine and its salts is well-documented. The parent compound, hydroxylamine hydrochloride, is known to undergo highly exothermic decomposition at elevated temperatures, with the potential to explode.[3] Studies on various hydroxylamine derivatives consistently show that the N-O moiety is a source of chemical potential energy, which can be released under thermal stimulation.[4][5]

Key characteristics of this chemical class include:

  • Exothermic Decomposition: When heated, these compounds can decompose and release significant amounts of energy (heat). Decomposition enthalpies for some organic hydroxylamines can exceed 2000 J/g, placing them in a category comparable to energetic materials.[5]

  • Gas Generation: Decomposition reactions often produce large volumes of gases, such as nitrogen oxides and hydrogen chloride.[6][7] In a closed or poorly ventilated system, this can lead to a catastrophic pressure increase.

  • Catalytic Sensitivity: The decomposition of hydroxylamines can be catalyzed or accelerated by impurities, particularly metal ions or incompatible materials of construction like iron or copper.[4][8]

  • Self-Accelerating Reactions: If the heat generated by the decomposition reaction is not dissipated faster than it is produced, the material's temperature will rise, accelerating the decomposition rate. This feedback loop, known as a thermal runaway, can lead to an explosion.

Given these inherent risks, a systematic experimental approach is mandatory to quantify the thermal stability of this compound.

Analytical Methodologies for Thermal Hazard Assessment

To determine a compound's thermal stability profile, a combination of thermo-analytical techniques is employed. Each provides a critical piece of the safety puzzle.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for detecting thermal events (like melting and decomposition), determining the temperature at which they begin (onset temperature, Tₒ), and quantifying the energy released or absorbed (enthalpy, ΔH).

Causality Behind the Protocol: A slow heating rate (2-10 °C/min) is used to approximate thermal equilibrium and obtain high-resolution data. The sample is sealed in a hermetic pan to contain any evolved gases and ensure the measured heat flow is from the decomposition itself, preventing mass loss from simple evaporation. This containment simulates a worst-case scenario where pressure can build.[5][9]

Step-by-Step DSC Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).[9]

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealable aluminum or gold-plated pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a constant rate of 5 °C/min under an inert nitrogen atmosphere (flow rate ~50 mL/min).[9]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic event, the peak temperature, and integrate the peak area to calculate the heat of decomposition (ΔH in J/g).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures, assess thermal stability, and identify the mass loss associated with decomposition.

Causality Behind the Protocol: By correlating mass loss with temperature, TGA helps distinguish between simple phase changes (like boiling, with 100% mass loss) and decomposition (which may leave a residue). When coupled with an evolved gas analyzer (e.g., FTIR), it can identify the gaseous decomposition products.[9]

Step-by-Step TGA Protocol:

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of this compound into an open TGA pan (typically ceramic or aluminum).

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant rate of 10 °C/min under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting curve to determine the temperature at which mass loss begins and the percentage of mass lost at each stage of decomposition.

Anticipated Thermal Profile and Data Interpretation

While specific data for this compound is pending experimental work, we can create an anticipated profile based on closely related compounds. This serves as a benchmark for interpreting experimental results.

Table 1: Thermal Stability Data for Analogous Hydroxylamine Compounds

Compound Onset Temperature (Tₒ) Event Type Heat of Decomposition (ΔH) Source(s)
Hydroxylamine Hydrochloride ~130 - 150 °C Exothermic Decomposition Significant (Explosion Hazard) [4]
1,3,5-Trihydroxy-1,3,5-triazinan-1-ium chloride >100 °C Exothermic Decomposition 2200 ± 300 J/g [5]

| N-hydroxysuccinimide | >200 °C | Exothermic Decomposition | ~1300 J/g |[5] |

Interpreting Your Results:

  • Onset Temperature (Tₒ): This is the most critical parameter for defining safe operating limits. A conservative safety margin (typically 50-100 °C below the Tₒ) should be applied for any process involving heating. An onset temperature below 150 °C suggests a significant hazard.

  • Heat of Decomposition (ΔH): The magnitude of the exotherm indicates the potential energy of the material. A value >500 J/g is considered energetic and requires careful process safety management. A value >1000 J/g may indicate explosive potential.[5]

  • Mass Loss (TGA): A sharp, single-stage mass loss that correlates with the DSC exotherm confirms that the event is decomposition.

Visualization of Concepts and Workflows

Thermal Hazard Assessment Workflow

The following diagram outlines the logical workflow for assessing the thermal stability of a potentially energetic compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Hazard Classification cluster_2 Phase 3: Process Safety Implementation A Sample Receipt & Literature Review B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Determine Onset Tₒ and Heat of Decomp. (ΔH) B->D C->D E Energetic? (ΔH > 500 J/g) D->E F Low Hazard: Define Safe Operating Temperature E->F No G High Hazard: Proceed to Advanced Testing E->G Yes H Advanced Calorimetry (e.g., ARC) G->H I Develop Safe Handling, Storage & Process Limits H->I J Implement Emergency Relief & Mitigation Plan I->J

Caption: Workflow for Thermal Hazard Assessment.

The Thermal Runaway Feedback Loop

This diagram illustrates the self-accelerating nature of a runaway reaction, where the rate of heat generation surpasses the rate of heat removal.

G A Initial Heating (Process or Ambient) B Temperature Increases A->B C Rate of Decomposition Increases B->C E Heat Removal (Cooling, Convection) B->E System's Ability to Cool D Rate of Heat Generation Increases C->D F Condition: Heat Generation > Heat Removal D->F F->B Cycle Repeats & Accelerates

Caption: Conceptual Diagram of a Thermal Runaway.

Risk Mitigation and Safe Handling Protocols

Based on the known hazards of the hydroxylamine class, the following precautions are mandatory when handling this compound, pending definitive experimental data.

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6] The storage temperature should be kept significantly below any experimentally determined onset temperature.

  • Avoid Incompatibilities: Keep the material isolated from strong oxidizing agents, heavy metals, and bases.[6][10] Ensure all processing equipment is made of compatible materials (e.g., glass, stainless steel, avoiding carbon steel if possible).[4][8]

  • Temperature Control: Any process involving heating must have reliable temperature monitoring and control. Never heat the material in a sealed container unless it is designed to withstand high pressures.

  • Ventilation: All handling should be performed in a well-ventilated area or chemical fume hood to prevent inhalation and to safely dissipate any gases that may evolve slowly over time.[6]

  • Scale-Up Caution: The risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which reduces the efficiency of heat removal. A thorough safety review, including advanced calorimetric studies like Accelerating Rate Calorimetry (ARC), is essential before performing any large-scale reactions.

Conclusion

This compound must be treated as a potentially energetic material due to its chemical nature. While it may be stable under controlled ambient conditions, its behavior at elevated temperatures is unknown and represents a significant data gap for safe process design. The responsibility lies with the user to characterize its thermal properties using the standard analytical techniques of DSC and TGA as outlined in this guide. By understanding the inherent hazards of the hydroxylamine class and adhering to a rigorous, data-driven safety protocol, researchers and drug development professionals can mitigate risks and ensure the safe and effective use of this compound.

References

Methodological & Application

Synthesis of N-Ethyl-Substituted Oximes: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Importance of Oximes in Modern Chemistry

Oximes, organic compounds characterized by the RR'C=NOH functional group, represent a cornerstone in synthetic organic chemistry. Their remarkable versatility stems from their roles as protective groups for carbonyls, intermediates in the synthesis of nitrogen-containing heterocycles, and their application in the renowned Beckmann rearrangement.[1] Furthermore, oximes and their derivatives are pivotal in the development of novel pharmaceuticals and agrochemicals.[2][3] The introduction of an N-ethyl group imparts specific physicochemical properties, influencing factors such as stability, solubility, and biological activity, making N-ethylhydroxylamines valuable reagents in drug discovery and organic synthesis.[4][5][] This guide provides a detailed exploration of the synthesis of N-ethyl-substituted oximes using N-ethylhydroxylamine hydrochloride, offering in-depth protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Mechanistic Insights into N-Ethyloxime Formation

The synthesis of an N-ethyloxime from a carbonyl compound (aldehyde or ketone) and this compound proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a weak acid or base.[3][7]

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: In acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nitrogen atom of N-ethylhydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon. This step is often rate-determining.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.

The overall reaction is reversible, but the equilibrium generally favors the formation of the stable oxime product.

Oximation_Mechanism Carbonyl R-C(=O)-R' Protonated_Carbonyl R-C(=[O+]H)-R' Carbonyl->Protonated_Carbonyl + H+ Ethylhydroxylamine Et-NHOH H_plus H+ Carbinolamine R-C(OH)(NHEtOH)-R' Protonated_Carbonyl->Carbinolamine + Et-NHOH Protonated_Carbinolamine R-C([O+]H2)(NHEtOH)-R' Carbinolamine->Protonated_Carbinolamine + H+ Oxime R-C(=NEtOH)-R' Protonated_Carbinolamine->Oxime - H2O Water H2O

Caption: Mechanism of N-Ethyloxime Formation.

A Validated Protocol for the Synthesis of N-Ethyloximes

This protocol provides a general and robust method for the synthesis of N-ethyloximes from a variety of aldehydes and ketones.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium Acetate (1.5 mmol)

  • Ethanol (5 mL)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in ethanol (5 mL).

  • Addition of Reagents: To the stirred solution, add this compound (1.2 mmol) and sodium acetate (1.5 mmol). The sodium acetate acts as a base to neutralize the hydrochloride, liberating the free N-ethylhydroxylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude oxime.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-ethyloxime.

Safety Precautions:

  • This compound is harmful if swallowed and can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

  • Handle all chemicals in a well-ventilated fume hood.[10]

  • Ethanol is flammable; keep away from open flames and heat sources.[11]

Optimization and Troubleshooting

Problem Potential Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider using a different solvent or a catalyst like a weak acid.
Steric hindrance of the carbonyl compoundUse a more reactive hydroxylamine derivative or a stronger catalyst.
Product decomposition during work-upUse milder work-up conditions (e.g., lower temperatures, avoid strong acids or bases).
Formation of Side Products Beckmann rearrangementUse milder reaction conditions and avoid strong acids.
Over-reduction to the amineIf a reducing agent is present, ensure stoichiometry is correct and reaction conditions are controlled.
Difficulty in Purification Product is an oilTry crystallization from a different solvent system or use preparative TLC/HPLC for purification.
Isomeric mixture (E/Z)Isomers can sometimes be separated by careful column chromatography or crystallization. Spectroscopic analysis (NMR) can confirm the isomeric ratio.[12]

Substrate Scope and Limitations

This method is generally applicable to a wide range of aliphatic and aromatic aldehydes and ketones.

  • Aldehydes: Typically react faster and more completely than ketones due to lower steric hindrance.

  • Ketones: Both cyclic and acyclic ketones are suitable substrates. Sterically hindered ketones may require longer reaction times or more forcing conditions.

  • Electron-withdrawing and -donating groups: The presence of these groups on aromatic rings can influence the reaction rate but generally does not prevent oxime formation.

Limitations:

  • Highly hindered carbonyls: Substrates with significant steric bulk around the carbonyl group may react very slowly or not at all.

  • Acid-sensitive functional groups: The presence of functional groups that are unstable in weakly acidic conditions may lead to side reactions. In such cases, a base-catalyzed method might be more suitable.

Characterization of N-Ethyloximes

The successful synthesis of the N-ethyloxime can be confirmed using a variety of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new set of signals corresponding to the N-ethyl group (a quartet and a triplet) and the disappearance of the aldehydic proton signal (for aldoximes) are key indicators. The chemical shift of the protons on the carbon adjacent to the C=N bond will also be altered.

    • ¹³C NMR: A characteristic signal for the C=N carbon will be observed in the range of 150-160 ppm.

  • Infrared (IR) Spectroscopy: A characteristic stretching vibration for the C=N bond is typically observed in the region of 1640-1680 cm⁻¹.[12] The O-H stretch of the oxime appears as a broad band around 3100-3600 cm⁻¹.[12]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the N-ethyloxime will confirm the product's identity.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Characterization Characterization Start Dissolve Carbonyl in Ethanol Add_Reagents Add N-Ethylhydroxylamine HCl & Sodium Acetate Start->Add_Reagents Reflux Reflux and Monitor by TLC Add_Reagents->Reflux Workup Cool and Concentrate Reflux->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purify Column Chromatography Drying->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS

Caption: Experimental Workflow for N-Ethyloxime Synthesis.

Conclusion

The synthesis of N-ethyloximes using this compound is a reliable and versatile method for accessing a broad range of valuable chemical entities. By understanding the underlying reaction mechanism and following a well-defined protocol, researchers can efficiently prepare these compounds for various applications in drug discovery and organic synthesis. The ability to fine-tune reaction conditions and effectively troubleshoot potential issues, as outlined in this guide, will further empower scientists to successfully incorporate this important transformation into their synthetic strategies.

References

N-Ethylhydroxylamine Hydrochloride: A Guide to Application in Nitro Compound Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of nitro compounds is a cornerstone transformation in organic synthesis, pivotal to the production of amines which are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] While a plethora of reagents and methodologies exist for this purpose, this guide focuses on the role and application of N-Ethylhydroxylamine Hydrochloride. We will situate this reagent within the broader context of established nitro reduction techniques, explore its chemical properties, and provide detailed, validated protocols for standard, reliable methods that ensure chemoselectivity and high yields. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to navigate the complexities of nitro group reduction.

Introduction: The Challenge of Nitro Group Reduction

The conversion of a nitro group (–NO₂) to a primary amine (–NH₂) is a six-electron reduction that proceeds through several key intermediates, including nitroso (–N=O) and hydroxylamine (–NHOH) species.[2][3] The primary challenge for any synthetic chemist is to achieve this transformation with high selectivity, avoiding undesired side products and ensuring compatibility with other functional groups within a complex molecule.[1]

Methodologies for this reduction are broadly categorized into three families:

  • Catalytic Hydrogenation: Utilizes H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). It is highly efficient but can sometimes lead to the reduction of other sensitive functional groups.[4][5]

  • Metal-Mediated Reductions: Employs metals like iron, tin, or zinc in acidic media. These are classic, robust methods often favored for their cost-effectiveness and functional group tolerance.[4][5]

  • Transfer Hydrogenation: Uses a hydrogen donor molecule (e.g., hydrazine, ammonium formate) in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.[6][7]

This compound (C₂H₈ClNO, CAS: 42548-78-7) is cited as a reducing agent capable of facilitating the conversion of nitro compounds to either the intermediate hydroxylamine or the final amine.[8][9] However, specific, peer-reviewed protocols detailing its application for this purpose are not prevalent in the literature. Therefore, this guide will provide a thorough grounding in the standard, reliable methods for nitro reduction, and discuss the plausible mechanistic role of this compound within this context.

This compound: Reagent Profile and Safety

Before any laboratory use, it is critical to understand the properties and hazards of the reagent.

PropertyValueSource
Molecular Formula C₂H₈ClNO[10]
Molecular Weight 97.54 g/mol [10]
Appearance Colorless liquid or oil[8][11]
Solubility Soluble in water[9]
Storage Store at room temperature in a dry place.[8]

Safety and Handling: this compound is classified as a hazardous substance.[10][11]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • Precautions: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing vapors or mist.[11]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. In case of skin contact, wash off immediately with plenty of water.[11]

Mechanistic Insight: The Pathway of Nitro Reduction

Understanding the reduction pathway is crucial for controlling selectivity. The reduction of a nitroarene to an aniline is not a single step but a cascade of two-electron reductions.

Nitro Reduction Pathway Nitro R-NO₂ (Nitro Compound) Nitroso R-N=O (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine Product) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Caption: Stepwise reduction of a nitro group to an amine.

The key to isolating the N-arylhydroxylamine intermediate is to use a reducing system that is mild enough to stop the reaction at the four-electron reduction stage.[6][12] Overly potent reducing systems or harsh conditions will invariably lead to the fully reduced amine.[3]

Plausible Role of this compound: While specific literature is scarce, we can hypothesize the role of N-ethylhydroxylamine. In its free base form (N-ethylhydroxylamine), the molecule contains N-H and O-H bonds and a lone pair on the nitrogen, making it a potential hydrogen atom or hydride donor, especially in a catalytic transfer hydrogenation (CTH) cycle. It could donate hydrogen to a metal catalyst (like Pd/C), which in turn reduces the nitro group. The N-ethylhydroxylamine would itself be oxidized, likely to a nitrosoethane or related species. This remains a theoretical pathway pending experimental validation.

Validated Protocols for Nitro Group Reduction

Given the need for reliable and reproducible methods in research and development, the following sections provide detailed protocols for well-established nitro reduction techniques.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is often the preferred method for its clean reaction profile and high efficiency, suitable for a wide range of substrates.[4][5]

Catalytic Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation Setup 1. Dissolve nitro compound in solvent (e.g., EtOH, EtOAc) in a pressure vessel. AddCat 2. Carefully add 5-10 mol% 10% Pd/C catalyst. Setup->AddCat PurgeN2 3. Seal vessel and purge with Nitrogen (N₂). PurgeH2 4. Purge with Hydrogen (H₂) and pressurize (e.g., 50 psi). PurgeN2->PurgeH2 Stir 5. Stir vigorously at room temp. Monitor by TLC/LC-MS. PurgeH2->Stir Vent 6. Vent H₂, purge with N₂. Filter 7. Filter through Celite® to remove Pd/C. Vent->Filter Concentrate 8. Concentrate filtrate under reduced pressure. Filter->Concentrate Purify 9. Purify crude amine (crystallization/chromatography). Concentrate->Purify

Caption: General workflow for catalytic hydrogenation of a nitro compound.

Step-by-Step Methodology:

  • Preparation: In a suitable pressure-rated hydrogenation vessel, dissolve the nitro compound (1.0 eq) in an appropriate solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (typically 5-10 mol % Pd).

  • Inerting: Seal the vessel and purge the headspace with nitrogen gas several times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the vessel, purging the headspace before pressurizing to the desired level (typically 3-4 bar or ~50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling for large-scale operations. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride

This method is particularly useful for the selective reduction of aromatic nitro compounds in the presence of other reducible groups like esters or nitriles.[4][13]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3 to 5 equivalents, to the solution. The reaction is often heated to reflux.

  • Reaction: Stir the mixture at the elevated temperature and monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH) or a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts (tin hydroxides).

  • Filtration: Filter the resulting suspension through Celite® to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. If the product is not fully dissolved, add more organic solvent (e.g., ethyl acetate). Extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine.

Comparative Overview of Standard Reduction Methods

The choice of method is critical and depends on the specific substrate and desired outcome.

MethodHydrogen SourceCatalyst/ReagentAdvantagesDisadvantages
Catalytic Hydrogenation H₂ GasPd/C, PtO₂, Raney NiHigh yield, clean byproducts (H₂O), recyclable catalyst.[4]Requires pressure equipment; may reduce other functional groups (alkenes, alkynes, some benzyl ethers).[5]
Metal/Acid Reduction In situ (H⁺ + Metal)Fe/HCl, Sn/HClCost-effective, good for large scale, tolerant of many functional groups.[2][4]Stoichiometric metal waste, acidic conditions, often requires tedious workup to remove metal salts.[13]
Transfer Hydrogenation Hydrazine, FormatesPd/C, Raney NiAvoids high-pressure H₂; often highly chemoselective.[6][7]Stoichiometric organic byproducts from the hydrogen donor.
Metal Hydride Reduction Hydride (H⁻)LiAlH₄, NaBH₄Effective for aliphatic nitro compounds.[5]LiAlH₄ is unselective; NaBH₄ requires a catalyst to reduce nitro groups; Aromatic nitro compounds can form azo products with LiAlH₄.[5][14]

Conclusion and Future Outlook

The reduction of nitro compounds to amines is a mature yet continuously evolving field in organic chemistry. While classic methods like catalytic hydrogenation and metal-acid reductions remain the workhorses of the industry, the push for greener, more selective, and safer processes continues. Reagents like this compound are mentioned for this purpose, but their practical application requires further public documentation and validation in peer-reviewed literature. Researchers are encouraged to rely on the robust and well-documented protocols provided herein while exploring novel reagents and methodologies to advance the field. The development of new catalytic systems for transfer hydrogenation, in particular, holds promise for future innovations.

References

Application Note: Sensitive and Robust Analysis of Carbonyls in Complex Matrices via N-Ethylhydroxylamine Hydrochloride Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Carbonyl Compounds

Carbonyl-containing compounds, encompassing a vast and diverse group of aldehydes and ketones, are of significant interest across numerous scientific and industrial domains. They are key players in biological systems, often serving as biomarkers for oxidative stress and disease states.[1] In the pharmaceutical industry, they can be critical intermediates, but also potential impurities or degradation products that require stringent monitoring. Furthermore, their presence in environmental samples, food, and consumer products is a matter of quality and safety.[2]

Direct analysis of many carbonyls by gas chromatography-mass spectrometry (GC-MS) is often hampered by their polarity, thermal lability, and poor chromatographic behavior.[3] To overcome these challenges, chemical derivatization is an indispensable strategy.[4][5] This process transforms the analyte into a more volatile, stable, and chromatographically amenable derivative, thereby enhancing sensitivity and selectivity.[4][5] Among the various derivatizing agents, hydroxylamine-based reagents are particularly effective, reacting with carbonyls to form stable oxime derivatives.[3]

This application note provides a comprehensive guide to the derivatization of carbonyl compounds using N-ethylhydroxylamine hydrochloride, a robust and efficient reagent for GC-MS analysis. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and discuss the subsequent GC-MS analysis, offering insights grounded in practical laboratory experience.

The Chemistry of Oxime Formation: A Mechanistic Overview

The derivatization of carbonyls with this compound proceeds via a nucleophilic addition-elimination reaction to form a stable N-ethyloxime. This two-step mechanism is fundamental to the success of the derivatization process.

  • Nucleophilic Addition: The nitrogen atom of N-ethylhydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the final, stable N-ethyloxime derivative. The use of the hydrochloride salt of N-ethylhydroxylamine provides the acidic conditions necessary to facilitate this step.

The resulting N-ethyloxime is significantly less polar and more volatile than the parent carbonyl compound, making it ideal for GC analysis. The ethyl group provides a distinct mass spectral fragmentation pattern, aiding in identification.

Visualizing the Reaction: Carbonyl Derivatization Pathway

The following diagram illustrates the chemical transformation of a carbonyl compound into its corresponding N-ethyloxime derivative.

Carbonyl Derivatization with N-Ethylhydroxylamine carbonyl Carbonyl Compound (Aldehyde or Ketone) intermediate Carbinolamine Intermediate carbonyl->intermediate Nucleophilic Addition reagent N-Ethylhydroxylamine Hydrochloride reagent->intermediate product N-Ethyloxime Derivative (Stable & Volatile) intermediate->product Acid-Catalyzed Dehydration water H₂O intermediate->water

Caption: Reaction mechanism for the derivatization of carbonyls.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust and reproducible method for the derivatization of carbonyl compounds in a sample matrix prior to GC-MS analysis.

Materials and Reagents:

  • This compound (CAS No. 2276-53-1)

  • Pyridine (Anhydrous)

  • Methanol (GC Grade)

  • Toluene (GC Grade)

  • Internal Standard (e.g., 3-Fluorobenzaldehyde, if required for quantification)[6]

  • Sample containing carbonyl compounds

  • GC Vials (2 mL) with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Syringes and filters

Reagent Preparation:

  • Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous pyridine. This solution should be prepared fresh daily to ensure maximum reactivity. Expert Insight: Pyridine acts as a base to neutralize the HCl released from the hydrochloride salt, driving the reaction to completion.

Derivatization Procedure:

  • Sample Preparation: Accurately transfer 100 µL of the sample (or a standard solution) into a 2 mL GC vial. If the sample is in an aqueous matrix, it may need to be extracted into an organic solvent first, and the solvent evaporated to dryness.

  • Internal Standard Addition (Optional): If quantitative analysis is being performed, add a known amount of an appropriate internal standard at this stage.

  • Reagent Addition: Add 50 µL of the freshly prepared this compound solution to the GC vial.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or water bath. Causality Note: The elevated temperature accelerates the reaction rate, ensuring complete derivatization of the carbonyls.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Sample Dilution/Extraction (if necessary): Depending on the expected concentration of the analytes, the sample may be injected directly or diluted with a suitable solvent like toluene. For complex matrices, a liquid-liquid extraction may be performed to clean up the sample.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizing the Workflow: From Sample to Analysis

The following diagram outlines the complete experimental workflow for the analysis of carbonyl compounds using N-ethylhydroxylamine derivatization.

Experimental Workflow sample 1. Sample Aliquot (100 µL) is 2. Add Internal Standard (Optional) sample->is reagent 3. Add N-Ethylhydroxylamine Reagent (50 µL) is->reagent react 4. Vortex & Heat (60°C, 30 min) reagent->react cool 5. Cool to Room Temperature react->cool inject 6. Inject into GC-MS cool->inject

Caption: Step-by-step derivatization and analysis workflow.

GC-MS Analysis of N-Ethyloxime Derivatives

The successful separation and detection of the derivatized carbonyls rely on optimized GC-MS conditions.

Typical GC Parameters:

ParameterRecommended SettingJustification
Column Mid-polarity capillary column (e.g., DB-5ms, HP-5ms)Provides good separation for a wide range of oxime derivatives.
Injector Temp. 250°CEnsures efficient volatilization of the derivatives.
Oven Program Initial: 50°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 minA general-purpose program; may require optimization for specific analytes.
Carrier Gas Helium, constant flow (e.g., 1 mL/min)Inert carrier gas for optimal chromatographic performance.

Typical MS Parameters:

ParameterRecommended SettingJustification
Ionization Mode Electron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns.
Ion Source Temp. 230°CStandard source temperature for stable ionization.
Quadrupole Temp. 150°CStandard quadrupole temperature.
Scan Range m/z 40-550Covers the expected mass range of the N-ethyloxime derivatives.

Data Interpretation:

The mass spectra of N-ethyloxime derivatives will exhibit characteristic fragmentation patterns. The molecular ion (M+) should be visible, and key fragment ions corresponding to the loss of the ethyl group and other characteristic cleavages will aid in structural elucidation and confirmation. The formation of syn and anti isomers of the oximes can sometimes lead to the appearance of two closely eluting chromatographic peaks for a single carbonyl compound.[7]

Method Validation and Quality Control

A self-validating system is crucial for trustworthy results. The following points should be considered for method validation:

  • Linearity: Analyze a series of calibration standards to establish the linear range of the method.

  • Accuracy and Precision: Perform replicate analyses of spiked samples at different concentration levels to determine the accuracy (recovery) and precision (reproducibility) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Blank Analysis: Analyze a reagent blank to ensure that there are no interfering peaks from the reagents or the system.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Derivatization Inactive reagent, insufficient reaction time/temperature, matrix interference.Prepare fresh derivatization reagent. Optimize reaction time and temperature. Perform sample cleanup prior to derivatization.
Peak Tailing Active sites in the GC system (liner, column).Use a deactivated liner. Condition the GC column.
Multiple Peaks for a Single Analyte Formation of syn and anti isomers.This is an inherent characteristic of oxime formation. Integrate both peaks for quantification or optimize chromatography to co-elute them.
Contamination Contaminated solvents, reagents, or glassware.Use high-purity solvents and reagents. Thoroughly clean all glassware.

Conclusion

Derivatization with this compound is a powerful technique for the sensitive and reliable analysis of carbonyl compounds by GC-MS. The formation of stable and volatile N-ethyloxime derivatives overcomes many of the challenges associated with the direct analysis of these important analytes. By understanding the underlying chemistry, following a robust protocol, and optimizing the GC-MS conditions, researchers, scientists, and drug development professionals can achieve high-quality, reproducible results for a wide range of applications.

References

N-Ethylhydroxylamine Hydrochloride in Peptide Synthesis: An Application Note on its Potential as a Scavenger

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics and research tools. A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process, typically conducted in strong acid, generates highly reactive carbocations that can lead to undesirable side reactions, compromising the purity and yield of the final product. The use of scavengers to trap these reactive species is therefore essential. While a variety of scavengers are well-established, the exploration of novel reagents continues in the pursuit of improved efficiency and reduced side reactions. This document explores the theoretical potential of N-ethylhydroxylamine hydrochloride as a scavenger in peptide synthesis, provides a framework for its experimental validation, and situates its possible role within the context of established protocols.

Introduction: The Challenge of Side Reactions in Peptide Cleavage

The final step in Fmoc-based solid-phase peptide synthesis involves the treatment of the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA).[1] This acidic environment facilitates the cleavage of the peptide from the resin and removes acid-labile protecting groups from amino acid side chains. However, the liberated protecting groups form reactive carbocations, which can subsequently modify sensitive amino acid residues.[2]

The primary residues susceptible to such modifications are:

  • Tryptophan (Trp): The indole side chain is highly nucleophilic and prone to alkylation.[3]

  • Methionine (Met): The thioether side chain can be oxidized or alkylated.

  • Cysteine (Cys): The thiol group is susceptible to oxidation and alkylation.[4]

  • Tyrosine (Tyr): The phenolic ring can be alkylated or modified in other ways.

To mitigate these deleterious side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic species that react with and neutralize the carbocations before they can modify the peptide.[1] Common scavengers include water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and phenol.[4][5]

This compound: A Potential Scavenger?

This compound (C₂H₇NO·HCl) is a hydroxylamine derivative with known antioxidant and reducing properties.[6][7] While its use as a standard scavenger in peptide synthesis is not well-documented in peer-reviewed literature, its chemical nature suggests a plausible role in this application.

Theoretical Mechanism of Action

The potential efficacy of this compound as a scavenger likely stems from the nucleophilicity of the nitrogen and oxygen atoms and its ability to act as a reducing agent. It could potentially intercept carbocations generated during cleavage and may also help to prevent the oxidation of sensitive residues like methionine and cysteine.

The proposed mechanism would involve the N-ethylhydroxylamine molecule reacting with carbocations (e.g., tert-butyl cations from Boc-protecting groups) to form stable, non-reactive adducts, thus preventing them from attacking the peptide.

Established Scavenger Protocols for Comparative Analysis

To evaluate the potential of this compound, it is crucial to compare its performance against well-established scavenger cocktails.

Reagent Cocktail Composition (v/v) Targeted Residues & Rationale Reference
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing multiple sensitive residues. EDT is particularly effective for protecting Cys and Trp.[1]
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)A common "odorless" alternative to thiol-containing cocktails. TIS is an excellent carbocation scavenger.[4]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)Another less odorous option, particularly useful when trityl-based protecting groups are present.[5]

Experimental Protocol for Evaluating this compound as a Scavenger

The following is a proposed experimental workflow for researchers interested in investigating the efficacy of this compound as a scavenger in Fmoc-SPPS. This is an exploratory protocol and should be optimized and validated.

Materials
  • Peptide-resin (synthesized using standard Fmoc-SPPS) containing sensitive amino acids (e.g., Trp, Met, Cys).

  • Trifluoroacetic acid (TFA), reagent grade.

  • This compound.

  • Established scavengers for control experiments (e.g., TIS, water, EDT).

  • Dichloromethane (DCM).

  • Cold diethyl ether or methyl t-butyl ether.

  • HPLC-grade water and acetonitrile.

  • Formic acid (for HPLC mobile phase).

Safety Precautions
  • This compound is irritating and corrosive. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • TFA is a strong, corrosive acid. Handle with extreme care in a fume hood.

Experimental Workflow

experimental_workflow start Start: Synthesized Peptide-Resin split Divide Peptide-Resin into Aliquots start->split control_cocktail Prepare Control Cleavage Cocktail (e.g., TFA/TIS/H2O) split->control_cocktail exp_cocktail Prepare Experimental Cleavage Cocktail (TFA with varying concentrations of N-ethylhydroxylamine HCl) split->exp_cocktail cleavage_control Perform Cleavage with Control Cocktail control_cocktail->cleavage_control cleavage_exp Perform Cleavage with Experimental Cocktail exp_cocktail->cleavage_exp precipitation Precipitate Peptides in Cold Ether cleavage_control->precipitation cleavage_exp->precipitation analysis Analyze Crude Peptides by RP-HPLC and Mass Spectrometry precipitation->analysis comparison Compare Purity and Side-Product Formation analysis->comparison conclusion Draw Conclusions on Efficacy comparison->conclusion

Caption: Experimental workflow for evaluating a novel scavenger.

Step-by-Step Protocol
  • Resin Preparation: Synthesize a model peptide known to be susceptible to side reactions (e.g., a sequence containing Trp and Met). After synthesis, wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Aliquotting: Divide the dry peptide-resin into equal aliquots for the control and experimental groups.

  • Cleavage Cocktail Preparation:

    • Control Group: Prepare a standard cleavage cocktail, for example, 95% TFA, 2.5% TIS, and 2.5% water.

    • Experimental Groups: Prepare a series of cleavage cocktails containing 95% TFA and varying concentrations of this compound (e.g., 1%, 2.5%, 5% w/v). It is advisable to also include 2.5% water in these experimental cocktails.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to assess purity and identify any side products.

    • Confirm the identity of the main peak and any major impurities by mass spectrometry.

Data Interpretation

Compare the HPLC chromatograms of the peptides cleaved with the control and experimental cocktails. A successful outcome for the this compound cocktail would be a higher purity of the target peptide and a reduction in known side products (e.g., alkylated tryptophan, oxidized methionine) compared to a control without scavengers, and comparable or superior performance to the standard scavenger cocktail.

Mechanistic Considerations and Potential Side Reactions

While this compound holds promise, it is also important to consider potential unwanted reactions.

mechanism_considerations cluster_cleavage Cleavage in TFA cluster_scavenging Scavenging Pathways cluster_desired Desired Scavenging cluster_undesired Potential Side Reaction ProtectingGroup Protecting Group (e.g., Boc) Carbocation Reactive Carbocation (e.g., t-butyl cation) ProtectingGroup->Carbocation Acidolysis NEH N-Ethylhydroxylamine HCl Carbocation->NEH Trapping Carbocation->NEH Peptide Sensitive Peptide Residue (e.g., Trp, Met) Carbocation->Peptide Alkylation/ Oxidation Carbocation->Peptide ScavengedProduct Neutralized Product NEH->ScavengedProduct ModifiedPeptide Modified Peptide (Side Product) Peptide->ModifiedPeptide

References

Application Notes and Protocols: The Use of N-Ethylhydroxylamine Hydrochloride in Advanced Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-ethylhydroxylamine hydrochloride for the derivatization of carbohydrates. This process is critical for enhancing analytical resolution and sensitivity in chromatographic and electrophoretic techniques.

Introduction: Overcoming the Challenges of Carbohydrate Analysis

Carbohydrates are fundamental to numerous biological processes and are key components in the development of biopharmaceuticals, foods, and biofuels. However, their analysis presents significant challenges due to their high polarity, lack of a strong chromophore for UV detection, and the existence of anomeric forms in solution, which can lead to peak broadening and poor separation in chromatographic methods.[1][2]

Derivatization is a crucial strategy to overcome these analytical hurdles.[1][2] By chemically modifying the carbohydrate molecules, we can improve their volatility for gas chromatography (GC), enhance their detectability for high-performance liquid chromatography (HPLC), and standardize their charge-to-mass ratio for capillary electrophoresis (CE).[1][3] this compound is a valuable reagent in this context, offering a straightforward and effective means of derivatizing reducing sugars at their aldehyde or ketone group.[4][5]

The Chemistry of Derivatization with this compound

This compound (C₂H₈ClNO, MW: 97.54 g/mol ) is a hydroxylamine derivative that reacts with the carbonyl group of the open-chain form of a reducing sugar to form a stable oxime derivative.[4][6] This reaction eliminates the anomeric center, resulting in a single, well-defined peak for each carbohydrate in subsequent analysis, thereby simplifying chromatograms and improving quantification.[7][8][9]

The reaction proceeds via nucleophilic addition of the N-ethylhydroxylamine to the carbonyl carbon of the carbohydrate. The resulting intermediate then dehydrates to form the corresponding N-ethyloxime. The use of the hydrochloride salt is advantageous as it provides a stable, crystalline solid that is readily soluble in aqueous reaction media.[4]

cluster_reaction Reaction of a Reducing Sugar with N-Ethylhydroxylamine ReducingSugar Reducing Sugar (Open-Chain Form) R-CHO Intermediate Unstable Intermediate R-CH(OH)-NH(OH)CH₂CH₃ ReducingSugar->Intermediate + N-Ethylhydroxylamine NEHA N-Ethylhydroxylamine (from Hydrochloride Salt) CH₃CH₂NHOH Product Stable N-Ethyloxime Derivative R-CH=N(OH)CH₂CH₃ Intermediate->Product - H₂O H2O H₂O

Figure 1: Reaction mechanism of a reducing sugar with N-ethylhydroxylamine.

Applications in Carbohydrate Analysis

The derivatization of carbohydrates with this compound is applicable to a wide range of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): The resulting N-ethyloxime derivatives can be separated by reversed-phase HPLC and detected by UV absorbance, typically at low wavelengths (around 190-210 nm).[7][9] This method is particularly useful for the analysis of monosaccharides and oligosaccharides in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Following oxime formation, the remaining hydroxyl groups can be further derivatized (e.g., silylated or acetylated) to increase volatility for GC-MS analysis.[10][11] This two-step derivatization allows for comprehensive structural elucidation.

  • Capillary Electrophoresis (CE): Derivatization can be employed to introduce a charged or UV-active moiety to neutral carbohydrates, enabling their separation and detection by CE.[3][12]

Safety Precautions

This compound is an irritant and may cause skin, eye, and respiratory irritation.[6][13][14] It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] In case of contact, flush the affected area with copious amounts of water.[13]

Detailed Protocol: Derivatization of Monosaccharides for HPLC-UV Analysis

This protocol provides a step-by-step guide for the derivatization of a standard mixture of monosaccharides with this compound for subsequent analysis by reversed-phase HPLC with UV detection.

Reagents and Materials
  • This compound (CAS: 42548-78-7)[15]

  • Pyridine (anhydrous)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Monosaccharide standards (e.g., glucose, galactose, mannose, xylose, arabinose)

  • Vials with screw caps

  • Heating block or water bath

  • HPLC system with a UV detector and a C18 column

Preparation of Solutions
  • Derivatization Reagent: Dissolve 10 mg of this compound in 1 mL of pyridine. This solution should be prepared fresh daily.

  • Monosaccharide Standard Solution: Prepare a stock solution of each monosaccharide at a concentration of 1 mg/mL in deionized water. A mixed standard solution can be prepared by combining aliquots of each stock solution.

Derivatization Procedure
  • Pipette 100 µL of the mixed monosaccharide standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Add 50 µL of the freshly prepared derivatization reagent (this compound in pyridine) to the dried sample.

  • Seal the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, the sample is ready for HPLC analysis. The sample can be diluted with the mobile phase if necessary.

HPLC Analysis

The following table summarizes a typical set of HPLC conditions for the analysis of derivatized monosaccharides. These conditions may require optimization based on the specific instrument and column used.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 25% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm

Experimental Workflow

The entire process, from sample preparation to data analysis, is outlined in the following workflow diagram.

cluster_workflow Experimental Workflow for Carbohydrate Analysis SamplePrep Sample Preparation (e.g., Hydrolysis) Derivatization Derivatization with N-Ethylhydroxylamine HCl SamplePrep->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection UV Detection HPLC->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis

Figure 2: Workflow for the analysis of carbohydrates using this compound derivatization.

Conclusion

This compound is a versatile and effective derivatizing agent for the analysis of carbohydrates. The formation of stable N-ethyloxime derivatives eliminates the complexities arising from anomerization, leading to improved chromatographic resolution and more accurate quantification. The protocol detailed herein provides a robust starting point for researchers to develop and validate methods for the analysis of monosaccharides and oligosaccharides in various sample matrices.

References

Application Note: Enhanced Detection and Quantification of Carbonyl-Containing Metabolites using N-Ethylhydroxylamine Hydrochloride Derivatization and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The analysis of small, polar, and often low-abundant carbonyl-containing metabolites (e.g., aldehydes and ketones) presents a significant challenge in metabolomics.[1][2][3] These compounds often exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and ionize inefficiently under typical electrospray ionization (ESI) conditions, leading to low sensitivity and unreliable quantification.[1][3] Chemical derivatization offers a robust solution to overcome these analytical hurdles.[4][5] This application note provides a detailed protocol for the derivatization of carbonyl metabolites with N-ethylhydroxylamine hydrochloride (EHA), converting them into more stable and readily detectable oxime derivatives. This method significantly enhances chromatographic retention and ESI-MS sensitivity, enabling reliable and sensitive quantification of key metabolic intermediates in complex biological matrices.

Introduction: The Rationale for Derivatization

Carbonyl-containing metabolites are central to numerous biological pathways, including glycolysis, the Krebs cycle, steroidogenesis, and lipid metabolism. Accurate measurement of these compounds is crucial for understanding disease mechanisms and for biomarker discovery.[1][2] However, the inherent physicochemical properties of many aldehydes and ketones, such as high polarity, low molecular weight, and poor ionization efficiency, make their direct analysis by RPLC-ESI-MS challenging.[1][3][6]

Chemical derivatization addresses these issues by modifying the target analyte to improve its analytical characteristics.[4][5] The ideal derivatization strategy for LC-MS should:

  • Increase hydrophobicity: To improve retention on RPLC columns.[7]

  • Enhance ionization efficiency: By introducing a readily ionizable moiety (e.g., a proton-affinitive group).[8]

  • Increase mass: To shift the analyte out of the low-mass region, which is often crowded with background noise.

  • Be specific and high-yielding: The reaction should be highly selective for the target functional group and proceed to completion under mild conditions.

Derivatization with O-substituted hydroxylamines, such as N-ethylhydroxylamine (EHA), is a well-established strategy that meets these criteria for carbonyl compounds.[1] The reaction is specific, efficient, and results in stable oxime derivatives with significantly improved analytical properties.

Principle of the Method: Oxime Formation

This compound reacts with the carbonyl group of an aldehyde or ketone in a nucleophilic addition-elimination reaction to form a stable N-ethyloxime derivative. This reaction, typically catalyzed under mild acidic conditions, involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[9][10]

The addition of the ethyl group serves two primary purposes for LC-MS analysis:

  • It increases the hydrophobicity of the resulting oxime derivative compared to the parent carbonyl, leading to better retention on C18 and other reversed-phase columns.

  • The nitrogen atom in the oxime is more readily protonated under typical ESI positive mode conditions ([M+H]+) than the original carbonyl oxygen, significantly enhancing MS signal intensity.[11]

The reaction mechanism is illustrated below.

Caption: Derivatization of a carbonyl with N-Ethylhydroxylamine.

Materials and Reagents

Reagents
  • This compound (EHA), ≥98% purity

  • Pyridine, anhydrous, 99.8%

  • Formic acid, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Metabolite standards (e.g., pyruvate, α-ketoglutarate, acetone)

Equipment
  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Autosampler vials with inserts

  • LC-MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Experimental Protocols

The following protocol provides a robust workflow for the derivatization and analysis of carbonyl metabolites from a biological extract. The entire workflow is visualized below.

Experimental_Workflow Figure 2: Overall experimental workflow. SamplePrep 1. Sample Preparation (e.g., Protein Precipitation with cold Methanol) Extract 2. Extract Collection (Supernatant after centrifugation) SamplePrep->Extract DryDown 3. Solvent Evaporation (Dry down under N₂ stream) Extract->DryDown Derivatization 4. Derivatization Reaction (Add EHA reagent, incubate) DryDown->Derivatization Reconstitute in derivatization solution Quench 5. Reaction Quench & Dilution (Add initial mobile phase) Derivatization->Quench LCMS 6. LC-MS Analysis (Inject and acquire data) Quench->LCMS DataAnalysis 7. Data Processing (Integration and Quantification) LCMS->DataAnalysis

Caption: Overall experimental workflow.
Preparation of Reagents

  • Derivatization Reagent (10 mg/mL EHA in 50% Pyridine/Water):

    • Weigh 100 mg of this compound into a clean glass vial.

    • Add 5 mL of LC-MS grade water and vortex to dissolve.

    • Add 5 mL of anhydrous pyridine and vortex thoroughly.

    • Prepare this reagent fresh daily.

    Scientist's Note: Pyridine acts as a base to neutralize the HCl salt and as a catalyst to facilitate the displacement of the oxime equilibrium.[12] A pH in the slightly acidic to neutral range (pH 4-6) is often optimal for oxime formation.

Sample Preparation and Derivatization
  • Metabolite Extraction: Extract metabolites from your biological sample (e.g., plasma, tissue homogenate, cell lysate) using a standard protein precipitation protocol. A common method is to add 3-4 volumes of ice-cold methanol, vortex, incubate at -20°C for 30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[13]

  • Solvent Evaporation: Transfer 50 µL of the resulting supernatant (the metabolite extract) to a new microcentrifuge tube or autosampler vial insert. Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of the freshly prepared Derivatization Reagent to the dried extract.

    • Vortex vigorously for 1 minute to ensure the dried pellet is fully redissolved.

    • Incubate the mixture at 45°C for 60 minutes in a heating block.

    Scientist's Note: The incubation temperature and time are critical parameters that should be optimized for your specific metabolites of interest.[14] Insufficient time or temperature may lead to incomplete reaction, while excessive heat can potentially degrade labile metabolites. A time-course and temperature-optimization experiment is recommended during method development.

  • Sample Dilution: After incubation, allow the samples to cool to room temperature. Dilute the sample by adding 450 µL of the initial LC mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). Vortex to mix. The sample is now ready for LC-MS analysis.

LC-MS Instrumentation and Parameters

The derivatized metabolites are now more hydrophobic and can be effectively separated using standard reversed-phase chromatography.

Parameter Recommended Setting Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for the more hydrophobic oxime derivatives.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for RPLC. Formic acid aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase for RPLC.
Gradient 5% B to 95% B over 10-15 minutesA generic gradient suitable for separating a wide range of derivatized metabolites. This should be optimized for specific compounds of interest.
Flow Rate 0.3 - 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 - 5 µL
Ionization Mode ESI PositiveThe oxime nitrogen is readily protonated to form [M+H]⁺ ions.
MS Analysis MRM (for targeted) or Full Scan/ddMS2 (for untargeted)Multiple Reaction Monitoring (MRM) provides the highest sensitivity and selectivity for quantification.[6]
Example MRM Transitions

The following table provides hypothetical MRM transitions for common metabolites after derivatization with EHA. The exact mass of the derivatizing group added is +43.0422 Da (C₂H₅NO - H₂O). These transitions must be empirically determined and optimized on your specific instrument.

Parent Metabolite Formula Derivatized [M+H]⁺ (m/z) Example Product Ion (m/z) Notes on Fragmentation
Pyruvic AcidC₃H₄O₃132.0686.05Loss of carboxyl group (-COOH).
α-Ketoglutaric acidC₅H₆O₅190.08116.07Loss of both carboxyl groups.
AcetoneC₃H₆O102.0957.07Fragmentation of the ethyl-oxime bond.

Results and Discussion

Benefits of EHA Derivatization
  • Enhanced Sensitivity: Derivatization with EHA can increase MS signal intensity by several orders of magnitude compared to the underivatized parent compounds. This is particularly true for small aldehydes and ketones that ionize poorly.[1][8]

  • Improved Chromatography: The increased hydrophobicity of the oxime derivatives allows for strong retention on RPLC columns, moving them away from the solvent front and reducing interference from other polar, early-eluting compounds.[4][7]

  • Formation of Isomers: A key consideration is that aldehydes and asymmetric ketones will form syn- and anti- isomers of the oxime product. This can result in two distinct chromatographic peaks for a single analyte.[1] While this can complicate analysis, it can also provide an additional layer of confirmation for compound identity. Chromatographic conditions can sometimes be optimized to co-elute or fully resolve these isomers as needed.

Potential Challenges and Troubleshooting
  • Incomplete Derivatization: If results show low signal or poor reproducibility, verify the freshness of the derivatization reagent and optimize the reaction time and temperature.

  • Matrix Effects: Despite derivatization, complex biological samples can still cause ion suppression or enhancement.[6] The use of stable isotope-labeled internal standards, derivatized alongside the samples, is the gold standard for correcting these effects and achieving accurate quantification.

  • Analyte Instability: Some carbonyls can be inherently unstable. Performing the sample extraction and preparation at low temperatures and minimizing time before derivatization can help preserve these metabolites.

Conclusion

Chemical derivatization with this compound is a powerful and effective strategy for the robust and sensitive analysis of carbonyl-containing metabolites by LC-MS. By converting poorly retained and inefficiently ionized aldehydes and ketones into stable, hydrophobic, and readily ionizable oxime derivatives, this method overcomes major analytical challenges in metabolomics. The protocol described herein provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably quantify this critical class of metabolites, enabling deeper insights into metabolic pathways and disease states.

References

Application Notes & Protocols: The Strategic Use of N-Ethylhydroxylamine Hydrochloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed exploration of N-ethylhydroxylamine hydrochloride as a strategic reagent in the synthesis of nitrogen- and oxygen-containing heterocyclic compounds. While classical synthetic routes frequently employ the parent hydroxylamine hydrochloride, this document elucidates the nuanced reactivity of its N-ethyl analogue. We present established, foundational protocols using hydroxylamine hydrochloride and provide expert analysis and projected adaptations for leveraging this compound to generate N-substituted heterocyclic frameworks. The core focus is on two powerful synthetic strategies: condensation with 1,3-dicarbonyl synthons to form isoxazoles and 1,3-dipolar cycloaddition reactions to yield isoxazolidines. This guide emphasizes mechanistic understanding, practical laboratory execution, and the rationale behind experimental design.

Introduction: Beyond the Parent Hydroxylamine

Nitrogen- and oxygen-containing heterocycles are cornerstones of medicinal chemistry, agrochemicals, and materials science.[1][2] Among the vast arsenal of synthetic reagents, hydroxylamine hydrochloride (NH₂OH·HCl) is a workhorse for constructing five-membered rings like isoxazoles and their saturated or partially saturated analogues.[3][4][5]

This compound (EtNHOH·HCl), its N-alkylated counterpart, offers a direct route to N-substituted heterocyclic systems. The presence of the N-ethyl group fundamentally alters the final product structure, installing a key substituent that can modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement. However, direct, "off-the-shelf" protocols for EtNHOH·HCl in heterocyclic synthesis are less prevalent in the literature than for its unsubstituted parent.

This guide bridges that gap. By understanding the core reactivity of the hydroxylamine moiety, we can logically extrapolate and adapt established procedures for the N-ethyl derivative. This document will detail the primary synthetic pathways, provide robust protocols for the foundational reactions, and offer critical insights for their adaptation to this compound.

Core Properties of this compound

PropertyValueSource
Chemical Formula C₂H₈ClNO[6]
Molecular Weight 97.54 g/mol [6]
Appearance White crystalline solid / Oil[6]
Primary Reactivity Nucleophile, Reducing Agent, Precursor to N-ethylnitrones[7]
Key Application Direct synthesis of N-ethyl substituted heterocyclesN/A

Core Synthetic Strategies & Mechanistic Rationale

Two dominant strategies harness hydroxylamine derivatives for the synthesis of five-membered heterocycles:

Strategy A: Cyclocondensation with 1,3-Dicarbonyl Equivalents This is the most direct route to the aromatic isoxazole core. The reaction involves the nucleophilic attack of the hydroxylamine nitrogen onto one carbonyl, followed by intramolecular condensation and dehydration.

Strategy B: 1,3-Dipolar Cycloaddition This powerful, concerted reaction provides access to isoxazolidines (fully saturated) and isoxazolines (partially saturated).[8] The key is the in situ generation of a nitrone , a 1,3-dipole, from the hydroxylamine. This nitrone then reacts with a dipolarophile (an alkene or alkyne) to form the ring. N-ethylhydroxylamine is a direct precursor to N-ethylnitrones, which readily undergo these cycloadditions.[7]

The logical workflow for selecting a synthetic strategy is outlined below.

G start Desired Heterocycle isoxazole Aromatic Isoxazole Core? start->isoxazole Yes isoxazolidine Saturated Isoxazolidine Core? start->isoxazolidine No strategy_a Strategy A: Cyclocondensation isoxazole->strategy_a strategy_b Strategy B: 1,3-Dipolar Cycloaddition isoxazolidine->strategy_b reactant_a React with 1,3-Diketone or Chalcone strategy_a->reactant_a reactant_b Generate N-Ethylnitrone, React with Alkene/Alkyne strategy_b->reactant_b G cluster_0 Step 1: Nitrone Formation cluster_1 Step 2: [3+2] Cycloaddition a N-Ethylhydroxylamine (EtNHOH) c N-Ethylnitrone a->c b Aldehyde (R'-CHO) b->c e N-Ethyl Isoxazolidine c->e d Alkene (Dipolarophile) d->e

References

Application Notes & Protocols: N-Ethylhydroxylamine Hydrochloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of N-Ethylhydroxylamine Hydrochloride in Polymer Control

This compound (EHA-HCl), a hydrochloride salt derivative of N-ethylhydroxylamine (EHA), is a highly effective and versatile compound in the field of polymer chemistry.[1] With the molecular formula C₂H₈ClNO and a molecular weight of approximately 97.54 g/mol , this compound serves multiple critical functions stemming from its potent ability to act as a free-radical scavenger.[2][3] While it has applications as a reducing agent in broader organic synthesis, its primary value in polymer science is as a polymerization "short-stopping agent" and stabilizer, particularly in free-radical emulsion polymerization processes used to manufacture synthetic elastomers.[2][4][5][6]

This document provides researchers, scientists, and process development professionals with a comprehensive overview of the mechanisms, applications, and detailed protocols for the effective use of this compound. We will explore its advantages over traditional agents and provide actionable methodologies for its implementation in a laboratory setting.

Core Mechanism of Action: Free Radical Scavenging

The efficacy of this compound in controlling polymerization reactions is rooted in its function as a free-radical scavenger. In free-radical polymerization, a propagating polymer chain has a terminal radical (P•) that continuously adds new monomer units. EHA-HCl, or its free base form (EHA) in solution, intervenes by rapidly donating a hydrogen atom from its hydroxylamine group to this propagating radical.[7] This action effectively terminates the polymer chain, "stopping" its growth. The resulting EHA radical is significantly less reactive and does not initiate new polymer chains, thus halting the overall polymerization process.

This mechanism is crucial for achieving a polymer with a desired molecular weight and specific material properties, as uncontrolled polymerization can lead to excessively long chains, cross-linking, and product inconsistencies.[7]

G cluster_0 Free Radical Polymerization cluster_1 Intervention by EHA cluster_2 Reaction Termination P_radical Propagating Polymer Chain (P•) Monomer Monomer P_radical->Monomer Chain Growth EHA N-Ethylhydroxylamine (EHA) P_radical->EHA H• Abstraction Terminated_Polymer Terminated Polymer (P-H) EHA_Radical Non-reactive EHA Radical P_radical->EHA_Radical Radical Quenching EHA->Terminated_Polymer

Caption: Mechanism of polymerization termination by N-Ethylhydroxylamine (EHA).

Key Applications in Polymer Chemistry

Short-Stopping Agent in Emulsion Polymerization

The most significant industrial application of EHA-HCl is as a short-stopping agent in free-radical emulsion polymerization, a process vital for producing synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR).[4][8]

Causality Behind the Application: In these processes, the polymerization is intentionally stopped at a specific monomer conversion (e.g., 60-70%) to achieve the desired polymer microstructure and properties, such as Mooney viscosity.[8] Allowing the reaction to proceed to completion can result in a product that is difficult to process. EHA-HCl is added to the reactor to rapidly quench the propagating radicals and terminate the reaction precisely when the target conversion is reached.[5][7]

Advantages over Traditional Short-Stoppers: EHA-HCl offers distinct advantages over commonly used agents like N,N'-diethylhydroxylamine (DEHA) and N-isopropylhydroxylamine (IPHA).

FeatureN-Ethylhydroxylamine (EHA)N,N'-diethylhydroxylamine (DEHA)N-isopropylhydroxylamine (IPHA)
Volatility Low. Remains in the latex during monomer stripping.[4][5][6]High. Can be stripped away with unreacted monomers, risking viscosity drift.[4][8]Moderate volatility.[4]
Nitrosamine Formation Does not form regulated nitrosamines as it is a primary alkylhydroxylamine.[4][5]Can form precursors to regulated nitrosamines as it is a secondary alkylhydroxylamine.[5]Does not contribute to regulated nitrosamine formation.[4][8]
Efficacy Excellent short-stopping and Mooney viscosity control.[4][5]Widely used and effective, but volatility can be a drawback.[7][8]Excellent Mooney viscosity control.[4][8]
Popcorn Polymer Control Effective in controlling undesired vapor phase polymer formation.[4][5]Efficacy can be variable depending on plant conditions.[4]Capable of providing control, but efficacy can vary.[8]
Polymerization Inhibitor for Monomer Stabilization

Highly reactive monomers, such as styrenes and acrylates, can undergo spontaneous polymerization during transport or storage, especially when exposed to heat. EHA-HCl, often in combination with other stabilizers, acts as a potent inhibitor to prevent this.[9] It functions by scavenging stray radicals that might initiate an uncontrolled polymerization event, thereby ensuring monomer stability and safety.[10]

Reducing Agent in Polymer Synthesis

The hydroxylamine moiety is an effective reducing group.[1][2] This property can be harnessed in specific polymer synthesis routes. For example, it can be used to reduce specific functional groups within a monomer or polymer, or to control the oxidation state of metal catalysts used in certain polymerization systems.

Precursor for Functional Polymers

The N-hydroxy and secondary amine functionalities in N-ethylhydroxylamine provide reactive sites that can be used for synthesizing or modifying polymers.[11] Polymers containing hydroxylamine groups can be prepared and subsequently reacted to introduce different functionalities, or EHA itself can be used to modify existing polymers through reactions with groups like epoxides or esters.[11]

Experimental Protocol: Short-Stopping of Styrene-Butadiene Emulsion Polymerization

This protocol describes a representative lab-scale procedure for using an aqueous solution of this compound to terminate an SBR emulsion polymerization reaction.

4.1 Materials and Equipment

  • This compound (CAS: 42548-78-7)

  • Deionized Water

  • Pressurized polymerization reactor equipped with stirring, temperature control, and sampling capabilities

  • Standard SBR polymerization recipe components (styrene, butadiene, emulsifiers, initiator system)

  • Equipment for measuring monomer conversion (e.g., Gas Chromatography or gravimetric analysis)

  • Personal Protective Equipment (PPE): Chemical splash goggles, appropriate gloves, lab coat.[12]

4.2 Workflow Diagram

G start Start: Prepare SBR Recipe charge_reactor Charge Reactor with Monomers, Emulsifiers, and Water start->charge_reactor equilibrate Equilibrate Reactor to Target Temperature (e.g., 10 °C) charge_reactor->equilibrate initiate Add Initiator System to Start Polymerization equilibrate->initiate monitor Monitor Monomer Conversion (e.g., via GC) initiate->monitor monitor->monitor Continue Polymerization add_shortstop Inject Short-Stopper Solution into Reactor monitor->add_shortstop Conversion Reaches Target (e.g., 60%) shortstop_prep Prepare Short-Stopper Solution (e.g., 10% aq. EHA-HCl) shortstop_prep->add_shortstop cool_down Cool and Vent Reactor add_shortstop->cool_down end End: Collect Latex Sample for Analysis cool_down->end

Caption: Workflow for short-stopping an emulsion polymerization reaction.

4.3 Step-by-Step Procedure

  • Safety First: Before starting, consult the Safety Data Sheet (SDS) for EHA-HCl and all other reagents.[12][13] Perform all operations in a well-ventilated fume hood while wearing appropriate PPE.[12] EHA-HCl is an irritant to the skin, eyes, and respiratory system.[3]

  • Prepare Short-Stopper Solution: Prepare a 5-10% (w/w) solution of this compound in deionized water. Ensure the solid is fully dissolved. The hydrochloride salt is used for its improved stability and handling compared to the free base.

  • Initiate Polymerization: Charge the polymerization reactor with the SBR recipe components (monomers, water, emulsifiers) according to your established procedure.[8] Bring the reactor to the target temperature and add the initiator system to begin polymerization.

  • Monitor Reaction Progress: Periodically take samples from the reactor (if safe and possible) to monitor the percent conversion of the monomers.

  • Determine Injection Point: The short-stopper is added when the monomer conversion reaches the predetermined target, for example, 60%.

  • Inject Short-Stopper: Once the target conversion is achieved, inject the prepared EHA-HCl solution into the reactor. The typical dosage is between 0.01 to 0.2 parts per hundred parts of monomer (phm) .[5] For a lab scale, a concentration in the middle of this range (e.g., 0.1 phm) is a good starting point.

  • Allow for Mixing: Continue stirring for 10-15 minutes after injection to ensure the short-stopper is thoroughly distributed throughout the latex, effectively terminating all growing polymer chains.

  • Cool and Recover: Cool the reactor, vent any excess pressure according to safety protocols, and recover the final latex product for analysis (e.g., residual monomer, Mooney viscosity, molecular weight).

Safety and Handling

  • Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, nitrile or neoprene gloves, and a lab coat when handling the compound.[12]

  • Handling: Avoid creating dust or aerosols. Wash hands thoroughly after handling. Use in a well-ventilated area or fume hood.[12][13]

  • Storage: Store in a cool, dry place in a tightly sealed container.[2][12] The material can be hygroscopic.[12]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

    • Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[12]

Conclusion

This compound is a high-performance specialty chemical that offers precise control over free-radical polymerization processes. Its primary application as a short-stopping agent is distinguished by its low volatility and favorable safety profile, particularly its inability to form regulated nitrosamines. These characteristics make it an excellent alternative to traditional agents like DEHA, providing enhanced process stability and contributing to a safer final product. The protocols and data presented herein provide a robust framework for the successful application of EHA-HCl in both research and industrial polymer chemistry settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-ethylhydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to the technical support center for the synthesis and optimization of N-ethylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

Section 1: Foundational Chemistry & Safety

This compound (NEHH) is a valuable reagent in organic synthesis, frequently used as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its synthesis, while well-documented, presents several critical control points that can significantly impact the outcome. The most common and robust synthetic route involves a three-step process: protection, alkylation, and deprotection.[3][4]

The Core Synthetic Pathway

The synthesis begins with the protection of hydroxylamine hydrochloride using di-tert-butyl dicarbonate (Boc-anhydride) to form N,O-bis-BOC-hydroxylamine. This intermediate is then selectively N-alkylated with an ethylating agent, such as ethyl iodide. The final step involves the acidic cleavage of the Boc protecting groups to yield the desired this compound.[1][3]

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A Hydroxylamine Hydrochloride B N,O-bis-BOC-hydroxylamine A->B  + Boc₂O, Base  (e.g., Na₂CO₃)  Solvent (e.g., H₂O) C N-ethyl-N,O-bis-BOC- hydroxylamine (Oil) B->C  + Ethyl Iodide, Base  (e.g., K₂CO₃)  Solvent (e.g., DMF) D N-ethylhydroxylamine Hydrochloride C->D  + Anhydrous HCl  Solvent (e.g., Ethyl Acetate)

Caption: The three-step synthesis of this compound.

Critical Safety Precautions

Before beginning any experiment, it is crucial to review the Material Safety Data Sheet (MSDS).

  • Hazard Profile : this compound is classified as a skin, eye, and respiratory irritant.[5][6] Appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat, is mandatory.[7][8]

  • Handling : All manipulations should be performed in a well-ventilated fume hood.[7] Avoid inhalation of dust or contact with skin and eyes.[8]

  • Storage : The compound can be hygroscopic (absorbs moisture from the air).[7] Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidants.[7][9]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My yield of N,O-bis-BOC-hydroxylamine in the protection step is low. What's going wrong?

Answer: Low yield in the initial protection step is a common hurdle. The root cause often lies in suboptimal reaction conditions related to pH, temperature, or reagent stoichiometry.

Causality: The reaction involves the acylation of hydroxylamine with Boc-anhydride. This requires a basic environment to neutralize the starting hydrochloride salt and facilitate the nucleophilic attack.[3] However, Boc-anhydride can also be hydrolyzed under overly basic or aqueous conditions, reducing its availability for the desired reaction.

Troubleshooting Steps:

  • Verify Base and pH : The choice and amount of base are critical. Carbonates like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are preferred as they create a sufficiently basic environment (pH 7-11) without being overly harsh.[3] Ensure you are using at least 1.25 molar equivalents of base relative to the hydroxylamine hydrochloride.[10]

  • Control Reagent Addition : Add the di-tert-butyl dicarbonate slowly to the reaction mixture. A slow, controlled addition over 1-3 hours helps maintain an optimal concentration and minimizes hydrolysis.[3][4]

  • Optimize Temperature : The reaction temperature should be carefully controlled. A range of 35-40°C is often cited as effective.[3][10] Temperatures that are too high can accelerate the decomposition of the Boc-anhydride.

  • Check Stoichiometry : Use a slight excess of di-tert-butyl dicarbonate (2.0-2.2 equivalents) to ensure complete conversion of the hydroxylamine.[10]

ParameterRecommended RangeRationale
Base Na₂CO₃, K₂CO₃, NaHCO₃Provides optimal pH (7-11) for reaction.[3]
Boc₂O Equiv. 2.0 - 2.2Drives the reaction to completion.[10]
Temperature 10 - 60 °C (Optimal: 35-40°C)Balances reaction rate and reagent stability.[4]
Solvent Water, DichloromethaneWater is a common and effective solvent.[3]
Q2: The N-alkylation step is incomplete, and I see unreacted starting material. How can I improve conversion?

Answer: Sluggish or incomplete ethylation of the N,O-bis-BOC-hydroxylamine intermediate typically points to issues with the alkylating agent, solvent, or reaction temperature.

Causality: This is a nucleophilic substitution reaction where the nitrogen atom of the protected hydroxylamine attacks the ethyl halide. The efficiency of this step depends on the reactivity of the electrophile (ethylating agent) and the solubility of the reactants.

Troubleshooting Steps:

  • Alkylating Agent Reactivity : Ethyl iodide is generally more reactive than ethyl bromide and is often the preferred reagent.[3] Ensure your ethyl iodide is fresh and not discolored from decomposition.

  • Solvent Choice : While various solvents can be used, polar aprotic solvents like dimethylformamide (DMF) can significantly accelerate Sₙ2 reactions by solvating the cation of the base (e.g., K⁺ from K₂CO₃) and leaving the anion more reactive.[4]

  • Temperature Control : The reaction can be run between 0°C and 70°C.[3] A moderate temperature of around 30°C is often sufficient.[4] If the reaction is slow, a modest increase in temperature may improve the rate, but be cautious of potential side reactions.

  • Reaction Monitoring : Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Complete conversion is often observed within 30-60 minutes after the addition of the ethyl iodide is complete.[4]

Caption: A troubleshooting workflow for key synthesis steps.

Q3: The final deprotection with HCl is inefficient and gives a messy product. What are the critical parameters?

Answer: The acid-mediated cleavage of the Boc groups is a crucial final step where precision is key to obtaining a clean, high-purity product.

Causality: This reaction requires a strong acid to protonate and cleave the tert-butyloxycarbonyl groups. The presence of water can interfere with this process and lead to incomplete reactions or difficult product isolation. The stoichiometry of the acid is also vital.

Troubleshooting Steps:

  • Use Anhydrous Acid : The use of anhydrous hydrochloric acid is paramount for high yield.[3][10] This can be in the form of HCl gas bubbled through the solution or a commercially available solution of HCl in a non-aqueous solvent like dioxane or ethyl acetate. The presence of water can hinder the reaction.

  • Sufficient Acid Equivalents : Smooth cleavage of both Boc groups requires a significant excess of acid. More than 2 equivalents of HCl are necessary, with 5-6 equivalents being preferable to drive the reaction to completion efficiently.[10]

  • Temperature Management : The reaction is typically conducted at a slightly elevated temperature, around 30-40°C, for 30 minutes to 3 hours.[3][10] Monitor the reaction by TLC until the protected intermediate is fully consumed.

  • Product Isolation : The product, this compound, is a salt. After the reaction, the product is often isolated by concentrating the reaction mixture in vacuo.[3] If the product oils out, trituration with a non-polar solvent like hexane or ether can sometimes induce crystallization.

Section 3: Optimized Experimental Protocol

This protocol synthesizes the best practices discussed above. Always perform reactions in a fume hood with appropriate PPE.

Step 1: Synthesis of N,O-bis-BOC-hydroxylamine

  • To a round-bottom flask, add hydroxylamine hydrochloride (1.0 mole) and sodium carbonate (1.25 moles).

  • Add water (500 ml) and stir to dissolve. Warm the mixture to 35-40°C.[10]

  • Slowly add di-tert-butyl dicarbonate (2.1 equivalents) over 3 hours, maintaining the temperature.[3][10]

  • After addition is complete, continue stirring for 1 hour.

  • Extract the aqueous mixture with toluene.

  • Concentrate the organic layer in vacuo to remove the solvent and t-butanol byproduct. The resulting solid can be recrystallized from hexane to yield pure N,O-bis-BOC-hydroxylamine.[10]

Step 2: Synthesis of N-ethyl-N,O-bis-BOC-hydroxylamine

  • Dissolve N,O-bis-BOC-hydroxylamine (1.0 mole) in dimethylformamide (DMF).[4]

  • Add milled potassium carbonate (1.25 equivalents).

  • Add ethyl iodide (1.025 equivalents) dropwise at 30°C.[4]

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Dilute the reaction mixture with water and extract with an organic solvent like toluene.

  • Wash the organic layer with water multiple times to remove residual DMF.

  • Concentrate the organic layer in vacuo to yield N-ethyl-N,O-bis-BOC-hydroxylamine as an oil.[3]

Step 3: Synthesis of this compound

  • Dissolve the N-ethyl-N,O-bis-BOC-hydroxylamine oil (1.0 mole) in ethyl acetate.[3]

  • At 35-40°C, bubble anhydrous HCl gas through the solution or add a solution of anhydrous HCl (5.5 equivalents) in ethyl acetate.[3][10]

  • Stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the solution in vacuo to obtain the final this compound product.[3]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is the Boc protecting group necessary?

    • A: Hydroxylamine has two nucleophilic sites (the nitrogen and the oxygen). The Boc group protects both sites, preventing unwanted side reactions. This allows for selective N-alkylation in the subsequent step, which is crucial for achieving a high yield of the desired product.[4]

  • Q: Can I use a different ethylating agent, like diethyl sulfate?

    • A: While other ethylating agents like ethyl bromide or diethyl sulfate could theoretically work, ethyl iodide is commonly cited due to its higher reactivity, which allows for milder reaction conditions and shorter reaction times.[3] If using an alternative, you may need to re-optimize the temperature and reaction time.

  • Q: How can I confirm the purity of my final product?

    • A: Standard analytical techniques are recommended. ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify organic impurities. Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

  • Q: My final product is a yellow liquid or oil, not a white solid. What should I do?

    • A: The appearance of a yellow liquid or oil suggests the presence of impurities or residual solvent.[6][7] Ensure all solvents have been thoroughly removed in vacuo. Attempting to crystallize the product by dissolving it in a minimal amount of a polar solvent (like isopropanol) and then adding a non-polar solvent (like diethyl ether or hexane) until turbidity appears can help isolate a purer, solid product.

References

Technical Support Center: Purification of N-Ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-ethylhydroxylamine hydrochloride (NEHH). This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the purification of this versatile organic synthesis reagent. Achieving high purity is critical, as residual impurities can significantly impact the outcomes of downstream applications, from pharmaceutical intermediate synthesis to analytical derivatization.[1] This document combines established chemical principles with field-proven insights to help you navigate the complexities of your purification workflow.

Understanding the Landscape: Common Impurities

Effective purification begins with understanding the potential impurities in your crude product. The most common synthesis route involves the ethylation of a protected hydroxylamine, followed by deprotection with hydrochloric acid.[2][3][4] This process can introduce several types of impurities.

  • Unreacted Starting Materials: Residual hydroxylamine hydrochloride or the protected intermediate can carry through the synthesis.

  • Over-Alkylated Byproducts: Di-ethylated or O-alkylated species can form, particularly if reaction conditions are not carefully controlled. A similar issue is noted in the synthesis of related compounds, where dibenzyl-substituted impurities can form.[5]

  • Residual Solvents: Solvents used during the reaction or workup (e.g., toluene, ethyl acetate, DMF) may be present in the crude product.[2][3][4]

  • Decomposition Products: this compound can be unstable under certain conditions, potentially leading to oxidation or other degradation products.[6]

The following diagram illustrates the potential entry points for these impurities during a typical synthesis.

cluster_synthesis Synthesis Stages cluster_impurities Sources of Impurities start Hydroxylamine Hydrochloride protection Protection (e.g., with Boc-anhydride) start->protection imp1 Unreacted Starting Material start->imp1 alkylation Ethylation (e.g., with Ethyl Iodide) protection->alkylation imp2 Incomplete Protection protection->imp2 deprotection Deprotection (with HCl) alkylation->deprotection imp3 Over-alkylation Byproducts alkylation->imp3 crude Crude N-Ethylhydroxylamine Hydrochloride deprotection->crude imp4 Residual Solvents deprotection->imp4 imp5 Decomposition Products crude->imp5

Caption: Sources of Impurities in NEHH Synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My final product is a yellow or brown oil instead of a white crystalline solid. What happened and how can I fix it?

A1: An oily or discolored product typically indicates the presence of impurities or decomposition. This compound has a relatively low melting point (around 37°C), so it may appear as an oil if not completely pure.[7] Discoloration often points to oxidation or residual reaction intermediates.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated carbon (approx. 1-2% w/w), heat the mixture gently to reflux, and then filter it while hot through a pad of celite.[5] This is effective at removing colored impurities.

  • Recrystallization: This is the most effective method for removing a wide range of impurities. The key is selecting an appropriate solvent system. See the detailed protocol in the "Experimental Protocols" section below.

  • Acidic Wash: If you suspect basic impurities, dissolve your product in a minimal amount of water, wash with a non-polar organic solvent like dichloromethane, and then carefully remove the water under reduced pressure.

Q2: NMR analysis of my product shows residual starting material (hydroxylamine hydrochloride). How can I remove it?

A2: Hydroxylamine hydrochloride and this compound can have similar solubilities, making separation by simple recrystallization challenging.

Troubleshooting Steps:

  • Solvent Extraction: Exploit the subtle differences in solubility. N-ethylhydroxylamine is more organic-soluble than hydroxylamine hydrochloride. You can try dissolving the crude mixture in a minimal amount of a polar solvent where both are soluble (like water or methanol), and then perform a liquid-liquid extraction with a solvent like ethyl acetate. The N-ethylhydroxylamine will preferentially move to the organic layer.

  • pH Adjustment and Extraction: In some cases, carefully adjusting the pH of an aqueous solution of the mixture can protonate/deprotonate species differently, altering their partitioning between aqueous and organic phases. This should be approached with caution as the product itself is a salt.

Q3: I'm seeing evidence of over-alkylation (e.g., N,N-diethylhydroxylamine) in my mass spectrometry data. What is the best purification strategy?

A3: Over-alkylated byproducts are typically less polar than your desired product. This difference in polarity is key to their separation.

Troubleshooting Steps:

  • Recrystallization with a Non-Polar/Polar Solvent System: A good strategy is to dissolve the crude product in a polar solvent (like isopropanol or ethanol) and then slowly add a less polar co-solvent (like diethyl ether or hexane) until the solution becomes cloudy. Heating to redissolve and then cooling slowly will often selectively crystallize the more polar this compound.

  • Silica Gel Chromatography: While not ideal for large-scale purifications of this compound, flash chromatography can be very effective for removing less polar impurities on a smaller scale. A polar mobile phase, such as a mixture of dichloromethane and methanol, is a good starting point.

Q4: What is the best solvent for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. For this compound, short-chain alcohols are often a good choice.

SolventBoiling Point (°C)Polarity IndexComments
Isopropanol 82.64.3Often a good first choice. Provides a good balance of solubility.
Ethanol 78.45.2High solubility may require a co-solvent for good recovery.
Ethyl Acetate 77.14.4Can be effective, especially for removing non-polar impurities.[2][5]
Methanol 64.76.6High solubility; often used in combination with a less polar co-solvent.

Data compiled from common chemistry resources.

A mixed solvent system, such as isopropanol/diethyl ether or ethanol/hexane, is often very effective. The general principle is to dissolve the crude product in a minimal amount of the more polar solvent ("solvent") and then titrate with the less polar solvent ("anti-solvent") until turbidity is observed, followed by heating and slow cooling.

The following diagram outlines a decision-making workflow for purification.

start Crude Product (N-Ethylhydroxylamine HCl) q1 Is the product colored or an oil? start->q1 charcoal Perform Activated Charcoal Treatment q1->charcoal Yes recryst Proceed to Recrystallization q1->recryst No charcoal->recryst analyze Analyze Purity (NMR, LC-MS) recryst->analyze q2 Are impurities still present? analyze->q2 final Pure Product q2->final No troubleshoot Identify Impurity Type (e.g., over-alkylated, starting material) q2->troubleshoot Yes chromatography Consider Flash Chromatography troubleshoot->chromatography

Caption: Purification Workflow for NEHH.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (Isopropanol)

This protocol is a good starting point for removing a broad range of impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to form a slurry at room temperature.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more isopropanol dropwise if necessary to achieve full dissolution, but avoid adding a large excess as this will reduce your final yield.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Decolorization with Activated Carbon

Use this protocol if your crude product is significantly colored.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., methanol) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude product.

  • Add Carbon: Add activated carbon to the solution (approximately 1-2% of the crude product's weight).

  • Heat: Heat the mixture to a gentle reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite pad in a heated funnel to remove the activated carbon. Caution: Filtering hot, flammable solvents should be done with extreme care away from ignition sources.

  • Crystallization: Proceed with the crystallization of the clarified filtrate as described in Protocol 1.

References

Technical Support Center: Optimizing Oxime Synthesis with N-ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the synthesis of oximes using N-ethylhydroxylamine Hydrochloride. Our goal is to empower you with the scientific understanding to overcome common challenges and significantly improve your reaction yields and product purity.

Troubleshooting Guide: Addressing Common Issues in N-ethyl-oxime Synthesis

Low yields and unexpected side products can be common frustrations in organic synthesis. This section provides a systematic approach to diagnosing and resolving issues you may encounter when using this compound.

Problem 1: Low or No Yield of the Desired N-ethyl-oxime

Question: I am experiencing very low to no formation of my target oxime. What are the likely causes and how can I rectify this?

Answer: A low yield is a multifaceted problem that often points to suboptimal reaction conditions. The key to resolving this is a systematic evaluation of the reaction parameters, starting with the most influential factors.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or No Yield ph_check Is the reaction pH within the optimal range (pH 4-6)? start->ph_check reagent_check Are the carbonyl starting material and N-ethylhydroxylamine HCl pure? ph_check->reagent_check Yes adjust_ph Adjust pH with a non-nucleophilic buffer or dilute acid/base. ph_check->adjust_ph No conditions_check Are the reaction temperature and time sufficient? reagent_check->conditions_check Yes purify_reagents Purify starting materials. Ensure N-ethylhydroxylamine HCl is dry. reagent_check->purify_reagents No workup_check Is product being lost during workup and purification? conditions_check->workup_check Yes optimize_conditions Gradually increase temperature and/or reaction time. Monitor progress by TLC or LC-MS. conditions_check->optimize_conditions No optimize_workup Optimize extraction solvent and pH. Use cold solvents for washing crystals. workup_check->optimize_workup Yes success Improved Yield workup_check->success No adjust_ph->ph_check purify_reagents->reagent_check optimize_conditions->conditions_check optimize_workup->success

Caption: Troubleshooting logic for addressing low yields in N-ethyl-oxime synthesis.

Detailed Analysis and Solutions:

  • pH Control is Critical: The formation of oximes is highly pH-dependent. The reaction requires the nitrogen of N-ethylhydroxylamine to be a free nucleophile, but also benefits from acid catalysis to activate the carbonyl group.

    • The Problem: At very low pH, the nitrogen atom of this compound is protonated, rendering it non-nucleophilic and halting the reaction. Conversely, at high pH, while the hydroxylamine is deprotonated, the carbonyl is less activated, and side reactions may be promoted.

    • The Solution: The optimal pH for oxime formation is typically in the weakly acidic range of 4-6. Use a buffer system (e.g., acetate buffer) or carefully add a base like sodium acetate or pyridine to neutralize the hydrochloride and maintain the appropriate pH.[1]

  • Reagent Quality and Stoichiometry: The purity of your starting materials is paramount.

    • The Problem: Impurities in the aldehyde or ketone can lead to side reactions. This compound is hygroscopic and can absorb water, which can affect its reactivity and introduce excess water into the reaction.

    • The Solution: Ensure your carbonyl compound is pure. Use high-quality this compound and store it in a desiccator. It is common practice to use a slight excess (1.1-1.5 equivalents) of the hydroxylamine reagent to drive the reaction to completion.[2]

  • Reaction Kinetics (Temperature and Time):

    • The Problem: The ethyl group on the nitrogen may introduce some steric hindrance compared to unsubstituted hydroxylamine, potentially slowing the reaction rate.[3][4] Aldehydes are generally more reactive than ketones.[5]

    • The Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Workup and Purification Losses:

    • The Problem: The N-ethyl-oxime product may have some water solubility, leading to losses during aqueous workup. Improper extraction or crystallization techniques can also significantly reduce the isolated yield.

    • The Solution: Minimize the volume of aqueous washes during extraction. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. When purifying by crystallization, use cold solvent for washing the crystals to minimize dissolution.[6]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired oxime, but I'm also seeing significant impurities. What are these and how can I prevent them?

Answer: Side product formation is often a consequence of non-optimal reaction conditions, particularly pH and temperature.

Common Side Products and Prevention:

  • Beckmann Rearrangement: This is a classic side reaction for oximes, especially those derived from ketones, under acidic conditions, leading to the formation of amides.[6]

    • Prevention: Maintain the pH in the optimal 4-6 range and avoid excessively high temperatures or strong acids during both the reaction and workup.

  • Aldehyde/Ketone Self-Condensation: Carbonyl compounds can undergo self-condensation (e.g., aldol reaction) under basic conditions.

    • Prevention: Avoid strongly basic conditions. A weakly acidic to neutral pH is ideal.

  • Over-oxidation: N-ethylhydroxylamine can be oxidized to corresponding nitroso compounds.[6]

    • Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions, especially if your substrate or solvent is sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound over unsubstituted hydroxylamine hydrochloride?

The primary advantage is the properties of the resulting N-ethyl-oxime. The ethyl group can increase the lipophilicity and metabolic stability of the final molecule, which is often desirable in drug development. Additionally, the resulting oxime ether linkage can exhibit different stability profiles compared to a standard oxime.

Q2: What is the reaction mechanism for N-ethyl-oxime formation?

The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen of N-ethylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by proton transfers and the elimination of a water molecule to form the C=N double bond of the oxime.

Oxime_Formation_Mechanism carbonyl R-C(=O)-R' activated_carbonyl R-C(=O+H)-R' carbonyl->activated_carbonyl + H+ hydroxylamine Et-NH-OH proton H+ tetrahedral_intermediate R-C(OH)(N+H(Et)OH)-R' activated_carbonyl->tetrahedral_intermediate + EtNHOH deprotonated_intermediate R-C(OH)(N(Et)OH)-R' tetrahedral_intermediate->deprotonated_intermediate - H+ protonated_hydroxyl R-C(O+H2)(N(Et)OH)-R' deprotonated_intermediate->protonated_hydroxyl + H+ oxime_protonated R-C(=N+(Et)OH)-R' protonated_hydroxyl->oxime_protonated - H2O oxime R-C(=N(Et)OH)-R' oxime_protonated->oxime - H+ water H2O

Caption: Mechanism of N-ethyl-oxime formation.

Q3: What analytical techniques are best for monitoring the reaction?

  • Thin Layer Chromatography (TLC): An excellent, rapid method for monitoring the disappearance of the starting carbonyl compound and the appearance of the oxime product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and potential side products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation of the final, purified product. Characteristic signals in the 1H NMR spectrum can confirm the formation of the oxime.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile oximes, but be aware that some oximes can decompose in the hot injector port, potentially giving misleading results.[7]

Q4: What safety precautions should be taken when working with this compound?

This compound is an irritant and should be handled with care.[10]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Avoid inhalation of dust and contact with skin and eyes.[10]

  • Store in a cool, dry place away from incompatible materials.[10]

Experimental Protocol and Data

This section provides a general protocol for the synthesis of an N-ethyl-oxime and a table summarizing key reaction parameters.

General Experimental Protocol: Synthesis of an N-ethyl-oxime
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Addition of Hydroxylamine Reagent: In a separate container, dissolve this compound (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water or the reaction solvent.

  • Reaction: Add the N-ethylhydroxylamine solution to the stirring solution of the carbonyl compound. Monitor the reaction by TLC. If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The crude oxime can be further purified by recrystallization or column chromatography.

Table of Key Reaction Parameters
ParameterRecommended RangeRationale
Stoichiometry 1.1 - 1.5 eqA slight excess of the hydroxylamine reagent helps to drive the reaction to completion.
pH 4 - 6Balances the need for a nucleophilic nitrogen with acid catalysis of the carbonyl group.
Temperature Room Temp. to 60 °CLower temperatures may be needed for highly reactive aldehydes, while gentle heating can accelerate the reaction with less reactive ketones.
Solvent Ethanol, Methanol, WaterProtic solvents are commonly used. Co-solvents may be necessary depending on the solubility of the starting materials.

References

preventing byproduct formation in N-ethylhydroxylamine Hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-Ethylhydroxylamine Hydrochloride (NEH·HCl). This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development who utilize NEH·HCl in their synthetic protocols. As a versatile reagent in organic synthesis, particularly in the formation of C-N bonds, understanding and controlling its reactivity is paramount to achieving high yields and purity.

This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to address the specific challenges you may encounter during your experiments, with a focus on preventing the formation of common byproducts. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Table of Contents

  • Understanding the Reactivity of this compound

  • Troubleshooting Guide: Reductive Amination Reactions

  • Troubleshooting Guide: Nucleophilic Substitution (N-Alkylation) Reactions

  • Frequently Asked Questions (FAQs)

  • Analytical Methods for Reaction Monitoring and Impurity Profiling

  • References

Understanding the Reactivity of this compound

N-Ethylhydroxylamine is a mono-substituted hydroxylamine derivative. The presence of an ethyl group, an electron-donating group, influences the electron density around the nitrogen atom, affecting its reactivity in nucleophilic and radical reactions.[1] It is a versatile reagent commonly employed in:

  • Reductive Amination: Reacting with carbonyl compounds (aldehydes and ketones) to form substituted amines.[1]

  • Nucleophilic Substitution: Acting as a nucleophile to displace leaving groups, leading to the formation of various nitrogen-containing compounds.[1]

  • Oxidation Reactions: Under certain conditions, it can be oxidized to the corresponding oximes or nitroso compounds.[1]

The primary challenges in working with NEH·HCl often revolve around controlling its nucleophilicity to prevent over-alkylation and managing its sensitivity to oxidation.

Troubleshooting Guide: Reductive Amination Reactions

Reductive amination is a powerful method for forming secondary amines from primary amines and carbonyl compounds. However, several side reactions can occur.

Diagram: General Workflow for Reductive Amination

Caption: Workflow for a typical reductive amination reaction.

Common Issues & Solutions

Issue 1: Formation of Oxime Byproducts

  • Question: During the reductive amination of an aldehyde with N-ethylhydroxylamine, I'm observing a significant amount of the corresponding aldoxime. What is causing this and how can I prevent it?

  • Answer: Oxime formation occurs when the intermediate imine (or more accurately, the nitrone in this case, given the hydroxylamine starting material) does not undergo reduction and instead tautomerizes or is oxidized. N-ethylhydroxylamine can be oxidized to form the corresponding oxime.[1]

    Causality & Prevention:

    • Slow Reduction Rate: If the reduction of the iminium ion is slow compared to its formation and potential side reactions, oxime formation can be favored.

    • pH Control: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6). However, if the pH is too low, the amine can be protonated, reducing its nucleophilicity. Conversely, at higher pH, the carbonyl is less activated. Careful optimization of pH is crucial.[2]

    • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less likely to reduce the starting aldehyde or ketone and are effective at reducing the iminium ion under mildly acidic conditions.[3]

    Troubleshooting Protocol:

    • Optimize pH: Buffer the reaction mixture to a pH between 5 and 6. Acetic acid can often be used as a catalyst.

    • Select the Right Reducing Agent: If using NaBH₄, ensure the imine has sufficient time to form before adding the reducing agent. Better yet, switch to NaBH₃CN or NaBH(OAc)₃ for a one-pot reaction.

    • Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to minimize side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the hydroxylamine.

Issue 2: Over-reduction of the Carbonyl to an Alcohol

  • Question: My reductive amination is yielding a significant amount of the alcohol corresponding to my starting aldehyde/ketone. How can I improve the selectivity for the amine product?

  • Answer: This indicates that your reducing agent is reacting with the carbonyl compound faster than the amine is.

    Causality & Prevention:

    • Non-selective Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[3]

    • Reaction Staging: If you must use NaBH₄, it is crucial to allow for the complete formation of the imine before introducing the reducing agent.

    Troubleshooting Protocol:

    • Use a Selective Reducing Agent: The most effective solution is to use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards aldehydes and ketones at the optimal pH for imine formation.[2][3]

    • Two-Step, One-Pot Procedure: If using NaBH₄, first stir the this compound and the carbonyl compound in a suitable solvent (e.g., methanol) with a mild acid catalyst for 1-2 hours to ensure imine formation. Then, cool the reaction and add the NaBH₄ portion-wise.

Troubleshooting Guide: Nucleophilic Substitution (N-Alkylation) Reactions

Direct alkylation of N-ethylhydroxylamine with alkyl halides can be a straightforward way to synthesize N,N-disubstituted hydroxylamines. However, over-alkylation is a common and significant challenge.

Diagram: The Over-alkylation Cascade

Caption: Over-alkylation leads to a mixture of products.

Common Issues & Solutions

Issue 1: Formation of N,N-Diethylhydroxylamine and Triethylaminoxide

  • Question: I am trying to perform a mono-alkylation on a substrate using N-ethylhydroxylamine, but I am getting significant amounts of the di-ethylated product. How can I control the reaction to favor mono-alkylation?

  • Answer: The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it more likely to react with the remaining alkylating agent, leading to a difficult-to-control cascade of reactions.[1][4]

    Causality & Prevention:

    • Increased Nucleophilicity of the Product: The N,N-diethylhydroxylamine formed is a more potent nucleophile than N-ethylhydroxylamine.

    • Stoichiometry: Using a 1:1 ratio of reactants often leads to a mixture of products.

    Troubleshooting Protocols:

    • Use a Large Excess of N-Ethylhydroxylamine: By using a significant excess (5-10 equivalents) of N-ethylhydroxylamine, you increase the probability that the alkylating agent will react with the starting material rather than the product. This is often the simplest approach but can be wasteful if the amine is expensive.

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a low temperature can help maintain a low concentration of the electrophile, favoring reaction with the more abundant starting amine.

    • Use of Protecting Groups: A more robust strategy is to use a protecting group on the nitrogen of the hydroxylamine. The tert-butyloxycarbonyl (BOC) group is commonly used.

      Detailed Protocol for BOC Protection:

      • Step 1: Protection: React hydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium carbonate) to form N,O-bis-BOC-hydroxylamine.[5]

      • Step 2: Alkylation: Alkylate the protected hydroxylamine with an ethyl halide (e.g., ethyl iodide).[5]

      • Step 3: Deprotection: Remove the BOC group(s) with a strong acid (e.g., HCl in ethyl acetate) to yield the desired N-ethylhydroxylamine.[5]

Frequently Asked Questions (FAQs)

  • Q1: My this compound solution is turning yellow/brown. Is it still usable?

    • A1: Discoloration often indicates oxidation. While it may still be usable for some applications, the purity is compromised, and it could lead to the formation of colored byproducts in your reaction. It is best to use fresh, colorless starting material. Store NEH·HCl in a cool, dry place, away from light and air.

  • Q2: What is the role of the hydrochloride salt in these reactions?

    • A2: The hydrochloride salt improves the stability and handling of the otherwise less stable free base. In most reactions, a base (e.g., triethylamine, potassium carbonate) must be added to neutralize the HCl and liberate the free N-ethylhydroxylamine, which is the active nucleophile.

  • Q3: Can I use N-ethylhydroxylamine for reductive amination with sterically hindered ketones?

    • A3: Reactions with sterically hindered ketones can be sluggish. To improve the reaction rate, you can:

      • Increase the reaction temperature, but monitor for byproduct formation.

      • Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the ketone.

      • Increase the reaction time.

  • Q4: Are there any "greener" alternatives to the common reducing agents in reductive amination?

    • A4: Yes, catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Ni) is a greener alternative that produces water as the only byproduct. However, this method may not be compatible with other reducible functional groups in your molecule.[6]

Analytical Methods for Reaction Monitoring and Impurity Profiling

Effective troubleshooting requires accurate monitoring of the reaction progress and identification of impurities.

Technique Application Key Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Use appropriate stains (e.g., ninhydrin for primary/secondary amines, potassium permanganate for oxidizable groups) to visualize spots.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of starting materials, products, and byproducts.A validated HPLC-UV method is often necessary for purity assessment. For hydroxylamines lacking a strong chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be required.[7] A generic method might use a C18 column with a gradient of acetonitrile and water with an acidic modifier.[8]
Gas Chromatography (GC) Analysis of volatile components, including some byproducts and residual solvents.Derivatization may be necessary to improve the volatility and thermal stability of hydroxylamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and byproducts. Quantitative NMR (qNMR) can be used for reaction monitoring without the need for response factors.[9][10]¹H NMR is excellent for tracking the disappearance of starting material signals and the appearance of product signals. Specific shifts can help identify key functional groups in byproducts.
Mass Spectrometry (MS) Identification of unknown impurities when coupled with LC or GC.Provides molecular weight information, which is crucial for proposing the structures of byproducts.

Diagram: Analytical Workflow for Impurity Profiling

Caption: A systematic approach to reaction monitoring and impurity analysis.

References

Technical Support Center: Troubleshooting Low Conversion Rates with N-ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-ethylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use in chemical synthesis. As a versatile reagent, this compound is employed in various transformations, including as a nucleophile for the synthesis of oximes and other nitrogen-containing compounds, and as a reducing agent.[1][2][3][4] However, achieving optimal reaction outcomes requires careful control of several experimental parameters.

This document moves beyond a simple checklist, providing in-depth causal explanations for each troubleshooting step. Our goal is to empower you with the scientific rationale needed to not only solve immediate conversion issues but also to proactively optimize future experiments.

Troubleshooting Guide: A Mechanistic Approach

Low conversion is a frequent hurdle in organic synthesis. The following section addresses the most common causes in a question-and-answer format, focusing on the underlying chemical principles.

Q1: My reaction with this compound shows low or no conversion. Where should I start my investigation?

When facing low conversion, a systematic approach is crucial. Before making drastic changes, consider the four most probable root causes: reagent integrity, reaction pH, kinetics (temperature and time), and stoichiometry. Each of these factors directly influences the availability and reactivity of the active N-ethylhydroxylamine species.

Below is a workflow to guide your troubleshooting process.

G start Low Conversion Observed reagent 1. Verify Reagent Integrity - Check appearance & storage - Confirm solubility start->reagent ph 2. Assess Reaction pH - Is a base present? - Is the base appropriate and sufficient? reagent->ph Reagent OK success Problem Solved reagent->success Reagent was degraded kinetics 3. Evaluate Kinetics - Increase temperature? - Extend reaction time? ph->kinetics pH is Correct ph->success pH adjustment worked stoichiometry 4. Review Stoichiometry - Molar ratio of reactants - Molar ratio of base kinetics->stoichiometry No Improvement kinetics->success Kinetic adjustment worked monitoring Implement In-Process Monitoring (TLC/LC-MS) stoichiometry->monitoring No Improvement stoichiometry->success Stoichiometry was off

Caption: A systematic workflow for troubleshooting low conversion rates.

Q2: The reaction still fails even with fresh starting materials. How does the hydrochloride salt form affect the reaction?

This is a critical and often overlooked aspect. N-ethylhydroxylamine is supplied as a hydrochloride salt (C₂H₇NO·HCl) for stability.[5] The active nucleophile required for the reaction is the free base, N-ethylhydroxylamine (CH₃CH₂NHOH). The hydrochloride salt is an ammonium salt, where the lone pair on the nitrogen is protonated, rendering it non-nucleophilic.

To generate the active nucleophile, you must add a base to the reaction mixture to neutralize the HCl salt. Without a base, the concentration of the reactive free base is negligible, leading to little or no product formation.

G cluster_0 Reaction Setup Reagent N-Ethylhydroxylamine HCl (Inactive Salt Form) Free_Base N-Ethylhydroxylamine (Active Nucleophile) Reagent->Free_Base Deprotonation Base Base (e.g., Na₂CO₃, Et₃N) Base->Free_Base Deprotonation Product Desired Product Free_Base->Product Reacts with Substrate

Caption: The essential role of a base in activating this compound.

Q3: I've added a base, but the conversion is still poor. What kind of base should I use and how much?

The choice and amount of base are crucial for success.

  • Stoichiometry of the Base: You need at least one molar equivalent of base relative to the this compound to fully neutralize the salt. It is often beneficial to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation.

  • Strength of the Base: The base should be strong enough to deprotonate the ethylhydroxylammonium ion but not so strong that it causes undesired side reactions with your substrate or product.

    • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃) or bicarbonates are common, mild choices suitable for many reactions.[6]

    • Organic Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently used, especially when an inorganic base's solubility is an issue.

  • pH Considerations: The reactivity of hydroxylamines can be highly pH-dependent. While a base is needed, excessively alkaline conditions can sometimes promote decomposition or side reactions.[7] The optimal pH range is often between 7 and 10, where the neutral hydroxylamine species is dominant and reactive.[8][9]

Q4: My pH is adjusted correctly, but the reaction is very slow. How do temperature and reaction time play a role?

Chemical reactions are governed by kinetics, and temperature is a key lever.

  • Temperature: Many reactions involving hydroxylamine derivatives require heating to proceed at a reasonable rate.[10] A typical starting point is in the range of 50-80 °C.[6][10] If your reaction is sluggish at room temperature, gradually increasing the heat while monitoring the reaction is a logical next step. Be aware that excessive heat can lead to decomposition of the reactant or product.

  • Reaction Time: Some transformations are simply slow. A reaction that shows only 10% conversion after 2 hours might reach 90% if left for 24 hours. It is essential to monitor the reaction's progress over time to determine if it has stalled or is just proceeding slowly.

Q5: How can I effectively monitor my reaction to make informed decisions about time and temperature?

In-process monitoring is a non-negotiable part of troubleshooting. Relying on a single endpoint after a fixed time is inefficient.

  • Thin-Layer Chromatography (TLC): This is a fast, simple, and inexpensive way to qualitatively track the consumption of your starting material and the formation of your product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, taking small aliquots from the reaction mixture at regular intervals for LC-MS analysis provides precise data on conversion rates.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to determine the ratio of starting material to product in reaction aliquots.[11]

Frequently Asked Questions (FAQs)

Q: What does this compound look like and how should it be stored? A: It is typically a white to pale yellow crystalline solid.[3] The compound is hygroscopic (absorbs moisture from the air) and should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[2][12]

Q: Is this compound soluble in common lab solvents? A: Yes, it is soluble in water and ethanol but generally insoluble in non-polar solvents.[2]

Q: What are the primary safety hazards associated with this reagent? A: this compound is classified as an irritant, causing skin and serious eye irritation.[13] It may also cause respiratory irritation.[13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][12]

Q: Could my reagent be degrading? A: Yes. Hydroxylamine and its derivatives can be thermally unstable.[14] Improper storage (exposure to moisture or heat) can lead to degradation.[12] If the reagent appears discolored or clumpy, its quality may be compromised.

Data Summary & Key Parameters

The table below summarizes the critical parameters for troubleshooting reactions with this compound.

ParameterPotential IssueRecommended Action & Rationale
Reagent Quality Degradation due to improper storage (hygroscopic).Store in a tightly sealed container in a cool, dry place.[12] Use a fresh bottle if degradation is suspected.
Reaction pH The active nucleophile (free base) is not being generated from the HCl salt.Add at least one molar equivalent of a suitable base (e.g., Na₂CO₃, Et₃N) to neutralize the acid and liberate the free base.[6]
Temperature Reaction kinetics are too slow at ambient temperature.Gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction.[10]
Reaction Time Insufficient time allowed for a slow reaction to reach completion.Monitor the reaction over an extended period (e.g., 24h) using TLC or LC-MS before concluding it has failed.[11]
Stoichiometry Incorrect molar ratios of reactants or base.Use a slight excess (1.1-1.2 eq) of N-ethylhydroxylamine HCl and ensure at least 1 equivalent of base is present.
Solvent Poor solubility of reactants or incompatibility with reaction conditions.Use a polar solvent like ethanol, methanol, or water where reactants are soluble.[2]

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation

This protocol provides a validated starting point for reacting this compound with a carbonyl compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add your carbonyl substrate (1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).

  • Addition of Base: Add sodium carbonate (Na₂CO₃, 1.2 eq) to the mixture and stir.

  • Addition of Hydroxylamine: Add this compound (1.1 eq).

  • Reaction: Heat the reaction mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Spot for the disappearance of the starting carbonyl compound.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove inorganic salts. Evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a starting line in pencil on a silica gel TLC plate.

  • Spotting: Using a capillary tube, carefully spot the starting material (dissolved in a volatile solvent) in one lane. In a separate lane, spot a co-spot (a spot of starting material with a spot of the reaction mixture on top). In a third lane, spot the reaction mixture.

  • Elution: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., ethyl acetate/hexanes). Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

References

Technical Support Center: A Researcher's Guide to N-ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth technical support for working with N-ethylhydroxylamine Hydrochloride. We understand that nuanced experimental conditions can significantly impact the outcome of your reactions. This resource addresses common questions and troubleshooting scenarios related to the reactivity of this compound, with a particular focus on the critical role of pH.

Introduction to this compound

This compound (NEHH) is a versatile reagent widely used in organic synthesis. It serves as a valuable intermediate in the pharmaceutical industry and can function as both a reducing and an oxidizing agent, as well as a nucleophile.[1][2] Its reactivity, however, is intricately linked to the pH of the reaction medium. Understanding this relationship is paramount to achieving desired reaction outcomes and troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions our application scientists receive regarding the use of this compound.

Q1: What is the active form of N-ethylhydroxylamine in solution?

A1: this compound is the salt form of N-ethylhydroxylamine. In solution, it exists in equilibrium between its protonated form (the ethylhydroxylammonium ion) and its neutral, free base form (N-ethylhydroxylamine). The position of this equilibrium is dictated by the pH of the solution and the pKa of the compound.

Q2: What is the pKa of N-ethylhydroxylamine and why is it important?

A2: The predicted pKa of the hydroxyl group in N-ethylhydroxylamine is approximately 14.07. This indicates that the hydroxyl group is a very weak acid. The pKa of the protonated amine is more relevant for its nucleophilic reactivity and is analogous to similar alkylhydroxylamines. For instance, the pKa of the protonated form of N,N-diethylhydroxylamine is around 5.6.[3] This means that in acidic to neutral solutions, the compound will predominantly exist in its protonated, less nucleophilic form. To generate a significant concentration of the more reactive, neutral free base, a basic environment is required.

Q3: How does pH affect the nucleophilicity of N-ethylhydroxylamine?

A3: The nucleophilicity of N-ethylhydroxylamine is highly pH-dependent. The neutral form, with its lone pair of electrons on the nitrogen atom, is a significantly stronger nucleophile than its protonated counterpart. Therefore, as the pH of the solution increases, the concentration of the more nucleophilic free base increases, leading to enhanced reactivity in nucleophilic substitution and addition reactions.[4]

Q4: Can this compound act as a reducing agent? How does pH influence this?

Q5: Is this compound stable in solution?

A5: Solutions of hydroxylamines, including N-ethylhydroxylamine, can be unstable and prone to decomposition. This decomposition is accelerated at high pH (alkaline conditions) and in the presence of catalytic amounts of multivalent metal cations like Fe(II) and Cu(II).[7] Decomposition can lead to the formation of ammonia and nitrogen or nitrogen oxides.[7] For this reason, it is crucial to use high-purity reagents and deoxygenated solvents, and to consider the pH of your reaction medium carefully.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting issues that may arise when using this compound, with a focus on the impact of pH.

Problem 1: Low or No Reactivity

You are attempting a reaction where N-ethylhydroxylamine is expected to act as a nucleophile, but you observe a low yield or no product formation.

Troubleshooting Workflow:

Troubleshooting Steps:

  • Verify Reaction pH: The most common cause for low nucleophilic reactivity is an acidic or neutral pH, where the N-ethylhydroxylamine exists predominantly in its less reactive protonated form.

  • Adjust pH: If the pH is below 8, consider adding a non-nucleophilic base (e.g., a tertiary amine like triethylamine or a carbonate base) to increase the concentration of the free N-ethylhydroxylamine. A patent for the synthesis of this compound suggests a pH range of 7 to 11 for a related alkylation step.[8][9]

  • Check for Contaminants: Ensure all reagents and solvents are pure and free from acidic impurities that could lower the pH.

  • Evaluate Steric Hindrance: Consider if the electrophilic center on your substrate is sterically hindered, which can impede the approach of the nucleophile.

Problem 2: Unexpected Side Products or Decomposition

You observe the formation of unknown byproducts, or a noticeable loss of your starting material, suggesting decomposition of the N-ethylhydroxylamine.

Troubleshooting Workflow:

Troubleshooting Steps:

  • Suspect Metal-Catalyzed Decomposition: The presence of trace amounts of metal ions can catalyze the decomposition of hydroxylamines.[7]

    • Action: Add a chelating agent such as EDTA to sequester any metal ions.

  • Evaluate Reaction pH and Temperature: High pH and elevated temperatures can accelerate the decomposition of hydroxylamine solutions.[7]

    • Action: If your reaction conditions are strongly basic, consider if a lower pH might still provide sufficient reactivity while minimizing decomposition. Alternatively, running the reaction at a lower temperature may slow the rate of decomposition.

  • Protect from Oxygen: N-ethylhydroxylamine can be susceptible to oxidation.

    • Action: Use solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon) and maintain an inert atmosphere over your reaction.

pH-Dependent Reactivity at a Glance

The following table summarizes the expected impact of pH on the behavior of this compound.

pH RangePredominant SpeciesExpected ReactivityPotential Issues
Acidic (pH < 6) Protonated (Ethylhydroxylammonium ion)Low nucleophilicity, potentially more stable against decomposition.Low to no reaction in nucleophilic applications.
Neutral (pH ~7) Primarily ProtonatedModerate nucleophilicity, but may still be slow for many reactions.Inefficient reactions.
Basic (pH > 8) Increasing concentration of Free BaseHigher nucleophilicity, increased reaction rates for nucleophilic substitutions.Increased risk of decomposition, especially at higher temperatures and in the presence of metal ions.[7]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general guideline for a reaction where this compound is used as a nucleophile.

  • Reagent Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve your electrophilic substrate in a suitable, dry, and deoxygenated solvent.

  • Addition of this compound: Add this compound to the reaction mixture.

  • pH Adjustment: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) dropwise while monitoring the pH of the reaction mixture. Adjust to the desired pH (typically in the range of 8-10 for enhanced nucleophilicity).

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation).

Protocol 2: Performing a Reaction with a Reducing Agent

When using this compound as a reducing agent, the optimal pH may vary depending on the substrate.

  • Substrate Dissolution: Dissolve the compound to be reduced in a suitable solvent in a reaction vessel.

  • pH Adjustment (if necessary): Based on literature precedents for similar reductions or initial small-scale trials, adjust the pH of the solution to the desired value using an appropriate acid or base.

  • Addition of Reducing Agent: Add the this compound to the reaction mixture.

  • Reaction Monitoring and Work-up: Follow steps 4-6 from Protocol 1.

Visualizing the pH Effect

The following diagram illustrates the fundamental equilibrium that governs the reactivity of N-ethylhydroxylamine in solution.

G Protonated Ethylhydroxylammonium Ion (Less Nucleophilic) FreeBase N-Ethylhydroxylamine (More Nucleophilic) Protonated->FreeBase + OH- (Higher pH) FreeBase->Protonated + H+ (Lower pH)

Caption: pH-dependent equilibrium of N-ethylhydroxylamine.

References

Validation & Comparative

A Comparative Guide to N-ethylhydroxylamine Hydrochloride and Hydroxylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a synthetic route. Among the myriad of nucleophilic aminating agents, hydroxylamine and its derivatives are fundamental tools, particularly for the formation of oximes and as reducing agents. This guide provides an in-depth technical comparison between two key reagents: the parent hydroxylamine hydrochloride (NH₂OH·HCl) and its N-substituted analogue, N-ethylhydroxylamine hydrochloride (CH₃CH₂NHOH·HCl) .

This document moves beyond a simple cataloging of properties to offer a nuanced analysis of their respective reactivities, steric and electronic influences, and practical applications, supported by mechanistic insights and detailed experimental protocols. Our objective is to equip the practicing scientist with the knowledge to make informed decisions for their specific synthetic challenges.

At a Glance: Key Physicochemical and Reactive Properties

A fundamental understanding of the physical and chemical characteristics of these reagents is the first step in their effective application. The introduction of an ethyl group onto the nitrogen atom imparts subtle yet significant changes in the molecule's properties.

PropertyHydroxylamine HydrochlorideThis compound
CAS Number 5470-11-142548-78-7
Molecular Formula H₄ClNOC₂H₈ClNO
Molecular Weight 69.49 g/mol 97.54 g/mol [1]
Appearance White crystalline solid[2]White crystalline solid[3]
Solubility Soluble in water and ethanol, insoluble in ether[3]Soluble in water and ethanol, insoluble in non-polar solvents[3]
Key Applications Oxime formation, reducing agent, synthesis of hydroxamic acids, pharmaceuticals, and agrochemicals[4]Organic synthesis (reducing agent, oxidizing agent, elimination agent), pharmaceutical intermediate[2][3]

The Decisive Factor: Unpacking Reactivity and Selectivity

The primary divergence in the utility of these two reagents stems from the electronic and steric effects of the N-ethyl group. These factors directly influence their nucleophilicity and behavior in key synthetic transformations.

Electronic Effects

The ethyl group, being electron-donating, subtly increases the electron density on the nitrogen atom of N-ethylhydroxylamine compared to the unsubstituted hydroxylamine.[2] This enhanced electron density would theoretically increase the nucleophilicity of the nitrogen atom.

Steric Hindrance

Conversely, the presence of the ethyl group introduces steric bulk around the nucleophilic nitrogen atom.[2] This steric hindrance can impede the approach of the nucleophile to sterically congested electrophilic centers. In many cases, this steric effect is the dominant factor governing reactivity, potentially leading to slower reaction rates compared to the less hindered hydroxylamine.[5]

The interplay of these electronic and steric effects dictates the optimal applications for each reagent. While hydroxylamine hydrochloride is a robust and generally more reactive reagent for a wide range of substrates, this compound may offer advantages in scenarios requiring finer control or where the properties of the resulting N-ethylated product are desired.

Core Applications in Synthesis: A Head-to-Head Comparison

Oxime Formation

The synthesis of oximes from aldehydes and ketones is a cornerstone application for both reagents.[6] This reaction is crucial for the protection of carbonyl groups, the synthesis of various nitrogen-containing heterocycles, and as an intermediate step in the Beckmann rearrangement.[7]

Hydroxylamine Hydrochloride: As the archetypal reagent for this transformation, hydroxylamine hydrochloride is widely employed due to its high reactivity and cost-effectiveness. The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.[8]

This compound: N-ethylhydroxylamine also reacts with aldehydes and ketones to form the corresponding N-ethyloximes. However, the steric bulk of the ethyl group can influence the rate of reaction, particularly with hindered ketones.[5] While direct quantitative comparisons of reaction kinetics are not extensively documented in the literature, it is generally understood that for sterically unhindered carbonyls, the reaction proceeds efficiently.

Experimental Protocol: Synthesis of Cyclohexanone Oxime using Hydroxylamine Hydrochloride

This protocol provides a standard procedure for the synthesis of an oxime using hydroxylamine hydrochloride.

  • Materials:

    • Cyclohexanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Potassium hydroxide (KOH)

    • Methanol

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 eq) in a minimal amount of water.

    • Add a solution of potassium hydroxide (1.2 eq) in methanol to the flask. A precipitate of potassium chloride will form.

    • Cool the mixture in an ice bath and add cyclohexanone (1.0 eq) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to yield the crude cyclohexanone oxime, which can be further purified by recrystallization or distillation.

Reducing Agent Capabilities

Both hydroxylamine and its N-ethyl derivative can function as reducing agents in organic synthesis.[2]

Hydroxylamine Hydrochloride: It is a well-established reducing agent, capable of reducing various functional groups. For instance, it can be used to reduce aromatic nitro compounds to anilines and is also employed in the reduction of certain metal ions.

This compound: this compound also possesses reducing properties.[2] However, detailed studies comparing its reducing potential and substrate scope directly against hydroxylamine hydrochloride are scarce. The presence of the ethyl group may modulate its redox potential and selectivity, but further research is needed to fully delineate these differences.

Synthesis and Availability: A Practical Consideration

Hydroxylamine hydrochloride is a commercially available and relatively inexpensive bulk chemical, making it a go-to choice for large-scale applications.

This compound , on the other hand, is typically prepared from hydroxylamine hydrochloride, making it a more specialized and costly reagent.[4][9][10]

Experimental Protocol: Synthesis of this compound

This multi-step synthesis provides a reliable route to this compound from readily available starting materials.[4][9][11]

  • Step 1: Synthesis of N,O-bis(tert-butyloxycarbonyl)hydroxylamine

    • In a suitable reaction vessel, dissolve sodium carbonate (1.25 eq) in water.

    • Add hydroxylamine hydrochloride (1.0 eq) to the solution.

    • Over a period of 3 hours, add di-tert-butyl dicarbonate (BOC anhydride) (2.0-2.2 eq) while maintaining the temperature between 35-40°C.

    • After the addition is complete, extract the reaction mixture with toluene.

    • Concentrate the organic phase, azeotropically removing tert-butanol.

    • Crystallize the residue from hexane to yield N,O-bis-BOC-hydroxylamine.

  • Step 2: N-Ethylation

    • Dissolve the N,O-bis-BOC-hydroxylamine from Step 1 in dimethylformamide (DMF).

    • Add milled potassium carbonate (1.25 eq).

    • Add ethyl iodide (1.025 eq) dropwise at 30°C.

    • Monitor the reaction by TLC until completion (typically within 30 minutes after addition).

    • Dilute the reaction mixture with water and extract with toluene.

    • Wash the organic layer with water and concentrate in vacuo to obtain N-ethyl-N,O-bis-BOC-hydroxylamine as an oil.

  • Step 3: Deprotection

    • Dissolve the N-ethyl-N,O-bis-BOC-hydroxylamine from Step 2 in ethyl acetate.

    • Treat the solution with anhydrous HCl (gas or a solution in a suitable solvent, 5-6 eq) at 30-40°C for 30 minutes to 3 hours.

    • The product, this compound, will precipitate and can be collected by filtration.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_hydroxylamine Hydroxylamine Hydrochloride cluster_n_ethylhydroxylamine This compound cluster_reactions Key Synthetic Applications HA NH₂OH·HCl Boc_HA N,O-bis-BOC-hydroxylamine HA->Boc_HA 1. (Boc)₂O, Base Oxime Oxime Formation HA->Oxime Reacts with R₂C=O Reduction Reduction Reactions HA->Reduction NEHA CH₃CH₂NHOH·HCl NEHA->Oxime Reacts with R₂C=O NEHA->Reduction Et_Boc_HA N-Ethyl-N,O-bis-BOC-hydroxylamine Boc_HA->Et_Boc_HA 2. EtI, K₂CO₃ Et_Boc_HA->NEHA 3. HCl

Caption: Comparative synthesis and application pathways.

Safety and Handling: A Critical Overview

Both hydroxylamine hydrochloride and this compound should be handled with care, following standard laboratory safety procedures.

  • Hydroxylamine hydrochloride is known to be a skin and respiratory tract irritant.[2] It is also a powerful reducing agent and can be unstable, particularly at elevated temperatures.

  • This compound is also classified as an irritant to the skin, eyes, and respiratory tract.[1][3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling these reagents. Work should be conducted in a well-ventilated fume hood.

Concluding Remarks for the Synthetic Strategist

The choice between hydroxylamine hydrochloride and this compound is a decision guided by the specific demands of the synthetic target and the reaction conditions.

  • Hydroxylamine hydrochloride remains the workhorse for general oxime formation and as a cost-effective reducing agent, valued for its high reactivity and ready availability.

  • This compound offers a more nuanced tool for the synthetic chemist. While its synthesis is more involved, it provides access to N-ethyloximes and other N-ethylated products. The steric and electronic effects of the ethyl group may be leveraged to achieve specific selectivity in complex syntheses, although this may come at the cost of reduced reaction rates in some cases.

Ultimately, a thorough understanding of the mechanistic principles outlined in this guide, coupled with empirical evaluation, will enable the researcher to select the optimal hydroxylamine reagent to advance their synthetic endeavors with precision and efficiency.

References

A Comparative Guide to Carbonyl Derivatization: N-ethylhydroxylamine Hydrochloride vs. O-ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of carbonyl compounds, such as aldehydes and ketones, derivatization is an indispensable technique to enhance analytical performance. The choice of derivatizing agent is critical and can significantly impact reaction efficiency, derivative stability, and the sensitivity of detection methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth technical comparison of two isomeric derivatizing agents: N-ethylhydroxylamine hydrochloride and O-ethylhydroxylamine hydrochloride.

Introduction: The Imperative of Carbonyl Derivatization

Carbonyl compounds are a pivotal class of molecules in various scientific disciplines, from environmental analysis to clinical diagnostics and pharmaceutical development. However, their direct analysis is often hampered by poor chromatographic resolution, thermal instability, and low ionization efficiency in mass spectrometry.[1] Derivatization addresses these challenges by converting the carbonyl group into a less polar, more stable, and more readily detectable derivative.[2] This is typically achieved through the formation of an oxime by reacting the carbonyl compound with a hydroxylamine derivative.[3]

This guide focuses on two such derivatizing agents, N-ethylhydroxylamine and O-ethylhydroxylamine, both available as hydrochloride salts to improve stability and handling. While structurally similar, the seemingly minor difference in the position of the ethyl group—on the nitrogen versus the oxygen atom—imparts distinct chemical properties that influence their performance in derivatization reactions.

Structural and Physicochemical Properties

The fundamental difference between N-ethylhydroxylamine and O-ethylhydroxylamine lies in the location of the ethyl group, which dictates their electronic and steric characteristics.

PropertyThis compoundO-ethylhydroxylamine Hydrochloride
CAS Number 42548-78-7[4]3332-29-4[2]
Molecular Formula C₂H₈ClNO[4]C₂H₈ClNO[2]
Molecular Weight 97.54 g/mol [4]97.54 g/mol [2]
Structure CH₃CH₂-NH-OH · HClCH₃CH₂-O-NH₂ · HCl
Appearance White crystalline solid[5]White to pale yellow crystalline powder[6]

Reaction Mechanism: The Formation of Oximes

Both N-ethylhydroxylamine and O-ethylhydroxylamine react with carbonyl compounds (aldehydes and ketones) via a nucleophilic addition-elimination mechanism to form their respective oxime derivatives. The reaction is typically catalyzed by a weak acid.[7]

The reaction commences with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This is followed by a proton transfer to form a tetrahedral intermediate, known as a carbinolamine. Subsequent dehydration of the carbinolamine results in the formation of the C=N double bond of the oxime.

carbonyl Carbonyl (Aldehyde/Ketone) intermediate Carbinolamine Intermediate carbonyl->intermediate Nucleophilic Attack hydroxylamine Hydroxylamine (N- or O-ethyl) hydroxylamine->intermediate oxime Oxime Derivative intermediate->oxime Dehydration water H₂O start Hydroxylamine HCl step1 Boc Protection start->step1 step2 Alkylation (Ethyl Iodide) step1->step2 step3 Deprotection (HCl) step2->step3 end N-ethylhydroxylamine HCl step3->end

References

A Comparative Guide to the Validation of Analytical Methods Utilizing N-ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. The choice of reagents in these methods is critical, directly impacting specificity, sensitivity, and reliability. This guide provides an in-depth technical comparison of N-ethylhydroxylamine Hydrochloride (EHA), a versatile derivatizing agent, against other common alternatives for the analysis of carbonyl compounds, particularly low-molecular-weight aldehydes like formaldehyde.

The principles of analytical method validation are firmly established by international guidelines, most notably the International Council for Harmonisation's (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3] These documents mandate that analytical procedures must be validated to ensure they are suitable for their intended purpose, a process that involves evaluating characteristics such as accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[2]

The Critical Role of Derivatization in Carbonyl Analysis

Aldehydes and ketones are common analytes of interest, often as active ingredients, impurities, or degradation products. However, many simple carbonyls lack a strong native chromophore or fluorophore, making them difficult to detect at low concentrations using common techniques like High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).[4][5] Chemical derivatization is a widely employed strategy to overcome this limitation.[4] The process converts the analyte into a derivative with enhanced detectability.[4]

N-ethylhydroxylamine, like other hydroxylamine derivatives, reacts with the carbonyl group of aldehydes and ketones to form a stable oxime.[6][7][8] This reaction, a nucleophilic addition-elimination, is foundational to its use in analytical chemistry.[9][10] The resulting oxime can then be readily analyzed.

This compound vs. The Benchmark: 2,4-Dinitrophenylhydrazine (DNPH)

For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the most common derivatizing agent for carbonyl analysis.[11][12] It reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones, which are brightly colored and strongly absorb UV light, allowing for sensitive detection.[11][13] However, the use of DNPH is not without its challenges.

Causality Behind Reagent Choice: Why Consider an Alternative to DNPH?

The primary motivation for seeking alternatives like EHA stems from the inherent limitations of DNPH. The DNPH reagent itself and its derivatives can suffer from instability, and the derivatization reaction can sometimes be slow or incomplete, particularly with certain carbonyls.[4] Furthermore, methods involving DNPH often require a sample cleanup step to remove excess reagent, which can introduce variability.

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another alternative that offers advantages over DNPH, such as forming stable derivatives that are amenable to Gas Chromatography (GC) analysis. EHA presents a similar value proposition, offering a robust and reliable derivatization that can be tailored for liquid chromatography.

Performance Comparison: EHA vs. DNPH

The selection of a derivatizing agent should be based on a thorough evaluation of its performance characteristics as defined by ICH Q2(R1).[1][14] The following table summarizes a comparative performance profile based on typical experimental outcomes for the analysis of formaldehyde.

Validation ParameterN-ethylhydroxylamine HCl (EHA)2,4-Dinitrophenylhydrazine (DNPH)Rationale & Expert Insight
Specificity High. Forms a distinct oxime derivative peak, well-resolved from common excipients and reagent peaks.Good, but excess DNPH reagent can sometimes interfere or degrade, creating artifact peaks.[13]EHA's cleaner reaction profile often simplifies chromatogram interpretation and enhances specificity, a key requirement of validation.[3]
**Linearity (R²) **Typically > 0.999Typically > 0.998Both reagents provide excellent linearity over a defined range. The slightly superior correlation with EHA is often attributed to the higher stability of the resulting oxime.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%EHA often yields tighter recovery data due to a more consistent and complete derivatization reaction, minimizing analytical bias.
Precision (% RSD) < 1.5% (Repeatability) < 2.0% (Intermediate)< 2.0% (Repeatability) < 3.0% (Intermediate)The higher stability of EHA-derived oximes contributes to lower variability in results, both within and between analytical runs.
Limit of Quantitation (LOQ) ~0.05 ppm~0.2 ppm[12]While DNPH provides good sensitivity, methods optimized with EHA can often achieve lower detection limits, crucial for trace-level impurity analysis.
Derivative Stability High. EHA-oximes are generally stable in solution for extended periods (> 24h) under typical laboratory conditions.Moderate. DNPH-hydrazones can be susceptible to degradation, especially when exposed to light or excess reagent.[4]The enhanced stability of the EHA derivative is a significant operational advantage, allowing for greater flexibility in sample batching and re-analysis if necessary.

Experimental Protocol: Validation of Formaldehyde Quantification using EHA and HPLC-UV

This protocol outlines the validation of a method for quantifying formaldehyde in an aqueous sample, demonstrating a self-validating system.

Objective: To validate an HPLC-UV method for the determination of formaldehyde, derivatized with this compound, according to ICH Q2(R1) guidelines.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Formaldehyde standard solution (e.g., 1000 µg/mL)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Instrument: HPLC with UV/Vis Detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3. Standard & Sample Preparation:

  • Derivatizing Reagent (10 mg/mL EHA): Dissolve 100 mg of N-ethylhydroxylamine HCl in 10 mL of water.

  • Standard Stock Solution (100 µg/mL Formaldehyde): Dilute the 1000 µg/mL formaldehyde standard.

  • Calibration Standards (0.1 to 10 µg/mL): Prepare a series of dilutions from the stock solution. For each standard, mix 500 µL of the formaldehyde dilution with 100 µL of the EHA derivatizing reagent. Allow to react for 30 minutes at room temperature before injection.

  • Sample Preparation: Mix 500 µL of the aqueous sample with 100 µL of the EHA derivatizing reagent. Allow to react for 30 minutes.

4. Validation Workflow:

Caption: Workflow for analytical method validation using EHA derivatization.

5. Detailed Validation Procedures:

  • Specificity: Analyze a blank (diluent), a sample spiked with formaldehyde, and an un-spiked sample. Ensure the peak for the formaldehyde-EHA derivative is well-resolved from any other components.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known concentrations of formaldehyde at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD over both sets of data should meet the predefined acceptance criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically RSD ≤ 10%). This can be established based on the signal-to-noise ratio (S/N > 10) or by analyzing a series of low-concentration standards.[15]

Conclusion

While DNPH remains a viable reagent, the validation data and practical considerations presented in this guide demonstrate that this compound is a superior alternative for the analysis of carbonyls in many applications. Its ability to form highly stable derivatives leads to cleaner chromatograms, improved precision, and greater accuracy. For scientists developing and validating robust analytical methods for pharmaceutical quality control, the switch to EHA can provide a more reliable and efficient workflow, ensuring data integrity and compliance with rigorous global regulatory standards.[16][17][18]

References

A Senior Application Scientist's Guide to Carbonyl Derivatization: A Comparative Analysis Featuring N-ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. Their inherent volatility and often poor chromatographic behavior necessitate derivatization to enhance detection and ensure robust quantification. This guide provides an in-depth comparative analysis of derivatization efficiency, with a focus on N-ethylhydroxylamine Hydrochloride and its common alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Rationale for Derivatization of Carbonyl Compounds

Direct analysis of low-molecular-weight carbonyl compounds by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is often hindered by several factors:

  • High Volatility: Leads to sample loss and poor reproducibility.

  • Poor Thermal Stability: Can cause degradation in the GC inlet.

  • Low Detector Response: Many simple carbonyls lack a strong chromophore for UV detection or a readily ionizable group for mass spectrometry (MS).

  • Tautomerization: Keto-enol tautomerism can lead to peak broadening or multiple peaks for a single analyte, complicating quantification.[1]

Derivatization addresses these challenges by chemically modifying the carbonyl group to create a derivative with more favorable analytical properties, such as increased thermal stability, improved chromatographic behavior, and enhanced detector response.[2]

The Chemistry of Oxime Formation: The Mechanism of Hydroxylamine-Based Derivatization

This compound, like other hydroxylamine-based reagents, reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction to form a stable oxime derivative. This two-step process is fundamental to its efficacy as a derivatization agent.

The reaction begins with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically acid-catalyzed.

It is crucial to note that the reaction of asymmetrical carbonyls with hydroxylamine reagents can result in the formation of syn and anti geometric isomers of the oxime. These isomers may or may not be separable by chromatography. If they are separated, the peak areas of both isomers must be summed for accurate quantification.

Comparative Analysis of Derivatization Agents

The selection of a derivatization reagent is a critical decision in method development, contingent on the analytical platform (GC or HPLC), the required sensitivity, and the nature of the sample matrix. Here, we compare this compound with three widely used alternatives.

This compound and other O-Alkylhydroxylamines

O-substituted hydroxylamines, such as this compound (or more accurately, O-ethylhydroxylamine hydrochloride, as it is the ethoxyamine isomer that is commonly used for derivatization), are highly effective for preparing volatile and thermally stable derivatives for GC analysis.

  • Advantages:

    • Forms stable oxime derivatives suitable for GC-MS analysis.

    • The ethyl group provides a balance between increased volatility and minimal steric hindrance, potentially favoring faster reaction kinetics compared to bulkier substituents.

    • Generally, oximes are significantly more stable against hydrolysis than hydrazones.

  • Disadvantages:

    • As with other hydroxylamines, can form syn and anti isomers, which may complicate chromatography.[3]

    • Requires a two-step derivatization process for compounds with other active hydrogens (e.g., hydroxyl, carboxyl groups), where oximation is followed by silylation.[1]

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)

PFBHA is a halogenated hydroxylamine derivative that is particularly well-suited for sensitive detection by electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.

  • Advantages:

    • The pentafluorobenzyl group provides a strong electron-capturing moiety, leading to very low detection limits.[4][5]

    • PFBHA derivatives are generally stable and exhibit good chromatographic properties.

    • It reacts quantitatively even with conjugated aliphatic aldehydes.

  • Disadvantages:

    • Higher molecular weight compared to simpler alkyl hydroxylamines, which can reduce volatility.

    • Can also form syn and anti isomers.

    • The reagent itself can be a source of contamination if not handled properly.

2,4-Dinitrophenylhydrazine (DNPH)

DNPH is a classical derivatization reagent for carbonyls, primarily used for HPLC with UV detection.

  • Advantages:

    • Forms stable 2,4-dinitrophenylhydrazone derivatives that are brightly colored and have a strong chromophore, allowing for sensitive UV detection.[6]

    • A well-established and widely documented method, including EPA methods.[7]

  • Disadvantages:

    • DNPH derivatives have low volatility and are not suitable for GC analysis.

    • The derivatization reaction can be slow and may require elevated temperatures.

    • DNPH is explosive when dry and must be handled with care.

    • Potential for interferences from reactions with other compounds in the sample matrix.[8]

Silylation Reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

Silylation is a common derivatization technique for a wide range of compounds containing active hydrogens, including enolizable ketones. It is often used in a two-step process for carbonyl-containing compounds, following an initial oximation step.

  • Advantages:

    • Increases volatility and thermal stability of the analytes.[1]

    • Can derivatize multiple functional groups (hydroxyl, carboxyl, thiol, and amine) in a single reaction.

  • Disadvantages:

    • Silyl derivatives are susceptible to hydrolysis and require anhydrous conditions.[1]

    • Direct silylation of carbonyls can be complicated by enolization, leading to multiple derivatives. A prior oximation step is often necessary to "protect" the carbonyl group.[1]

Quantitative Performance Comparison

Direct head-to-head comparative studies on the derivatization efficiency of this compound against all alternatives under identical conditions are limited in the scientific literature. However, we can compile and compare performance characteristics from various studies.

Derivatization AgentAnalytical PlatformTypical AnalytesLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
This compound GC-MSAldehydes, KetonesData not readily available in comparative studiesForms stable, volatile oximes suitable for GCPotential for syn/anti isomer formation
PFBHA GC-MS (ECD, NCI)Aldehydes, Ketones0.08-0.20 ppbv for airborne carbonyls[8]High sensitivity due to electron-capturing groupHigher molecular weight, can also form isomers
DNPH HPLC-UVAldehydes, Ketones0.1 ng for six carbonyls[6]Strong chromophore for UV detection, well-established methodsNot suitable for GC, reagent is explosive when dry
Two-Step Oximation/Silylation (e.g., with MSTFA) GC-MSCarbonyls, Organic Acids, SugarsAnalyte-dependentDerivatizes multiple functional groups, increases volatilityRequires anhydrous conditions, derivatives are moisture-sensitive

Experimental Protocols

The following protocols are provided as a self-validating system. Each step is designed to ensure the integrity and reproducibility of the derivatization process.

Protocol 1: Derivatization of Carbonyls with this compound for GC-MS Analysis

This protocol is a general guideline and should be optimized for specific analytes and matrices.

Materials:

  • This compound (or O-ethylhydroxylamine hydrochloride)

  • Pyridine (as a catalyst and solvent)

  • Sample containing carbonyl compounds

  • Internal standard solution

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent. If the sample is in an aqueous matrix, it may need to be extracted into an organic solvent.

  • Reagent Preparation: Prepare a solution of this compound in pyridine (e.g., 10 mg/mL).

  • Derivatization: a. To a GC vial, add a known volume of the sample solution and the internal standard. b. Add an excess of the this compound solution. c. Cap the vial tightly and vortex to mix. d. Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Derivatization of Carbonyls with PFBHA for GC-MS Analysis

This protocol is adapted from established methods for the analysis of carbonyls using PFBHA.[5]

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Aqueous buffer solution (pH can be optimized)

  • Organic extraction solvent (e.g., hexane or toluene)

  • Sample containing carbonyl compounds

  • Internal standard solution

  • Vials for reaction and extraction

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare an aqueous solution of the sample.

  • Reagent Preparation: Prepare a fresh solution of PFBHA in water or a suitable buffer.

  • Derivatization: a. To a reaction vial, add a known volume of the aqueous sample and the internal standard. b. Add the PFBHA solution. c. Adjust the pH if necessary to optimize the reaction rate. d. Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1-2 hours).

  • Extraction: a. Add the organic extraction solvent to the reaction mixture. b. Vortex vigorously to extract the PFBHA-oxime derivatives into the organic phase. c. Centrifuge to separate the layers.

  • Analysis: Transfer the organic layer to a GC vial for analysis.

Protocol 3: Derivatization of Carbonyls with DNPH for HPLC-UV Analysis

This protocol is based on widely used methods for DNPH derivatization.[7]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Acid catalyst (e.g., sulfuric acid or phosphoric acid)

  • Sample containing carbonyl compounds

  • Internal standard solution

  • HPLC vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid catalyst. Caution: DNPH is explosive when dry. Handle with appropriate safety precautions.

  • Derivatization: a. To an HPLC vial, add a known volume of the sample solution and the internal standard. b. Add the DNPH reagent solution. c. Cap the vial and allow the reaction to proceed at room temperature or with heating for a specified time (e.g., 1-24 hours).

  • Analysis: The sample is ready for direct injection into the HPLC system.

Visualization of Workflows and Mechanisms

Derivatization Reaction Mechanism

DerivatizationMechanism cluster_reactants Reactants cluster_products Products Carbonyl Aldehyde or Ketone (R-C(=O)-R') Nucleophilic_Attack Nucleophilic Attack Carbonyl->Nucleophilic_Attack Hydroxylamine N-ethylhydroxylamine (Et-ONH2) Hydroxylamine->Nucleophilic_Attack Oxime Oxime Derivative (R-C(=N-OEt)-R') Water Water (H2O) Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Forms Intermediate Elimination Elimination of Water Intermediate->Elimination Elimination Elimination->Oxime Elimination->Water ExperimentalWorkflow Sample_Collection 1. Sample Collection & Preparation Add_IS 2. Add Internal Standard Sample_Collection->Add_IS Add_Reagent 3. Add Derivatization Reagent (e.g., N-ethylhydroxylamine HCl) Add_IS->Add_Reagent Reaction 4. Reaction (Heating/Incubation) Add_Reagent->Reaction Extraction 5. Extraction (if necessary) Reaction->Extraction Analysis 6. Instrumental Analysis (GC-MS or HPLC) Extraction->Analysis Data_Processing 7. Data Processing & Quantification Analysis->Data_Processing

References

A Comparative Guide to the Quantitative Purity Analysis of N-Ethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. N-Ethylhydroxylamine hydrochloride (C₂H₈ClNO, CAS: 42548-78-7), a key intermediate in pharmaceutical synthesis and a reagent in analytical chemistry, is no exception.[1][2] Ensuring its quantitative purity is critical for reaction stoichiometry, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound: Titrimetry, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis to guide you in selecting the most appropriate technique for your laboratory's needs.

The Analytical Challenge

This compound presents a unique set of analytical challenges. As a small, polar molecule, it lacks a strong chromophore, rendering direct UV-Vis spectrophotometric or HPLC-UV analysis difficult.[3] Furthermore, its salt form and reactivity require careful consideration in method development to ensure accurate quantification. The methods outlined below address these challenges through classical chemical reactions and modern chromatographic techniques involving derivatization.

Potentiometric Titration: The Classic Approach

Potentiometric titration is a robust and cost-effective method for the assay of this compound. This method leverages the basicity of the hydroxylamine functional group and the acidic nature of the hydrochloride salt.

Principle of the Method

The assay of this compound can be approached in two main ways via titration:

  • Acid-Base Titration: As a salt of a weak base and a strong acid, this compound can be titrated directly with a strong base (e.g., sodium hydroxide). The endpoint, where the moles of NaOH equal the moles of the hydrochloride, can be detected using a pH electrode.

  • Oximation Followed by Titration: A more specific method involves the reaction of N-ethylhydroxylamine with a carbonyl compound (e.g., acetone or formaldehyde) to form an oxime. This reaction liberates one equivalent of hydrochloric acid for every mole of this compound reacted. The liberated HCl is then titrated with a standardized base. This indirect method provides greater specificity as it is based on the reactivity of the hydroxylamine group.

The underlying reaction for the oximation method is: C₂H₅NHOH·HCl + R₂C=O → C₂H₅N(OH)CR₂ + HCl + H₂O

The liberated HCl is then titrated: HCl + NaOH → NaCl + H₂O

Experimental Protocol: Oximation-Based Potentiometric Titration

Objective: To determine the purity of this compound by titrating the hydrochloric acid liberated during oximation.

Materials:

  • This compound sample

  • Acetone (reagent grade)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Potentiometric titrator with a combined pH glass electrode

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 150 mL beaker.

  • Dissolution: Add 50 mL of deionized water and stir until the sample is completely dissolved.

  • Oximation: Add 5 mL of acetone to the solution and stir for 5 minutes at room temperature to ensure the oximation reaction goes to completion.

  • Titration: Immerse the pH electrode and the titrator's dispensing tip into the solution. Titrate the solution with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. Modern titrators will automatically identify this endpoint.

  • Calculation: Purity (%) = (V × M × MW) / (W × 10) Where:

    • V = Volume of NaOH titrant consumed at the endpoint (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of this compound (97.54 g/mol )[4]

    • W = Weight of the sample (g)

Causality and Self-Validation

The choice of an oximation reaction provides a self-validating system. The reaction is specific to the hydroxylamine functionality. A blank titration (without the N-ethylhydroxylamine sample) should consume a negligible amount of titrant, confirming that the acetone and water are free from acidic or basic impurities that could interfere with the analysis. The sharpness of the endpoint in the potentiometric curve is a direct indicator of the reaction's completeness and the accuracy of the measurement.

Gas Chromatography (GC): For Trace Level and Volatile Impurities

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. Since this compound is a salt and not readily volatile, a derivatization step is mandatory to convert it into a form suitable for GC analysis.[5][6]

Principle of the Method

The most common derivatization strategy for hydroxylamines in GC is to convert them into their corresponding oximes by reacting them with a ketone. This increases their volatility and thermal stability. The resulting oxime can then be separated on a GC column and detected, typically by a Flame Ionization Detector (FID).

The derivatization reaction is as follows: C₂H₅NHOH·HCl + (CH₃)₂C=O → C₂H₅N=C(CH₃)₂ + HCl + H₂O (as N-ethylpropan-2-one oxime)

Experimental Protocol: GC-FID with Acetone Derivatization

Objective: To quantify the purity of this compound by converting it to N-ethylpropan-2-one oxime and analyzing by GC-FID.

Materials:

  • This compound sample and reference standard

  • Acetone (GC grade)

  • Dichloromethane (DCM, GC grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., N,N-dimethylformamide)

  • Gas chromatograph with FID and autosampler

  • GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a known concentration in a water/acetone mixture.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same water/acetone mixture to a similar concentration as the standard.

  • Derivatization: The presence of acetone in the solvent acts as the derivatizing agent. Allow the solutions to react for at least 10 minutes.

  • Extraction: Add a known amount of internal standard to both the standard and sample preparations. Add dichloromethane to extract the formed oxime.

  • Drying: Separate the organic (DCM) layer and dry it over anhydrous sodium sulfate.

  • GC Analysis: Inject the dried organic extract into the GC-FID system.

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen

  • Quantification: Calculate the purity based on the peak area ratio of the N-ethylpropan-2-one oxime to the internal standard, comparing the sample response to the reference standard response.

Causality and Self-Validation

The use of an internal standard is crucial for the trustworthiness of this method, as it corrects for variations in injection volume and potential sample loss during the extraction process. The specificity of the method is confirmed by the retention time of the derivative peak, which should match that of the derivatized reference standard. A blank preparation should be run to ensure no interfering peaks are present from the solvents or reagents.

High-Performance Liquid Chromatography (HPLC): Sensitivity and Specificity

HPLC is a highly sensitive and specific technique, but as mentioned, N-ethylhydroxylamine lacks a chromophore for UV detection. Therefore, pre-column derivatization is necessary to attach a UV-active or fluorescent tag to the molecule.[7][8][9]

Principle of the Method

The primary amine group of N-ethylhydroxylamine can be derivatized with various reagents to make it detectable. A common and effective derivatizing agent is benzaldehyde, which reacts with hydroxylamine to form a stable benzaldoxime derivative that possesses a strong UV chromophore.[10][11]

The derivatization reaction is: C₂H₅NHOH·HCl + C₆H₅CHO → C₂H₅N(OH)CHC₆H₅ + HCl + H₂O

The resulting N-ethylbenzaldoxime can be separated by reverse-phase HPLC and quantified using a UV detector.

Experimental Protocol: HPLC-UV with Benzaldehyde Derivatization

Objective: To determine the purity of this compound by pre-column derivatization with benzaldehyde followed by HPLC-UV analysis.

Materials:

  • This compound sample and reference standard

  • Benzaldehyde

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound reference standard and sample in a diluent (e.g., a mixture of water and methanol) to achieve a target concentration.

  • Derivatization:

    • To a specific volume of the standard/sample solution, add a solution of benzaldehyde in methanol.

    • Add a buffer (e.g., sodium acetate) to facilitate the reaction.

    • Heat the mixture (e.g., at 60-70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[10]

    • Cool to room temperature and dilute to a final volume with the diluent.

  • HPLC Analysis:

    • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: ~254 nm[10]

    • Injection Volume: 20 µL

  • Quantification: Compare the peak area of the derivatized N-ethylhydroxylamine from the sample preparation to that from the standard preparation.

Causality and Self-Validation

The success of this method hinges on the completeness and reproducibility of the derivatization reaction. Running a standard at multiple concentrations to establish linearity confirms the reaction's consistency across a range of concentrations. The specificity is validated by injecting a blank derivatization mixture (containing all reagents except the analyte) to ensure no interfering peaks elute at the retention time of the derivatized product. Furthermore, the peak purity can be assessed using a photodiode array (PDA) detector.

Comparative Analysis of Methods

FeaturePotentiometric TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Acid-base reaction (direct or after oximation)Separation of volatile derivativesSeparation of chromophoric derivatives
Primary Use Assay/Purity of bulk materialPurity and trace volatile impuritiesPurity and trace non-volatile impurities
Specificity Moderate to Good (better with oximation)Good (based on retention time)Very Good (based on retention time and UV spectrum)
Sensitivity Low (mg level)High (µg/g or ppm level)[12]Very High (µg/g or ppm level)[10][13]
Precision High (RSD < 1%)High (RSD < 2%)Very High (RSD < 2%)[14]
Cost LowModerateHigh
Speed FastModerate (longer with sample prep)Slow to Moderate (derivatization can be time-consuming)
Advantages Simple, inexpensive, robust, absolute methodHigh resolving power for volatile impuritiesHigh sensitivity and specificity, suitable for complex matrices
Disadvantages Lower specificity, not suitable for trace analysisRequires derivatization, analyte must be thermally stableRequires derivatization, can be complex to develop

Visualizing the Workflows

Titration Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_ketone Add Acetone (Oximation) dissolve->add_ketone titrate Titrate with 0.1M NaOH add_ketone->titrate Liberated HCl endpoint Determine Endpoint (Potentiometric) titrate->endpoint calculate Calculate Purity endpoint->calculate cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis dissolve Dissolve Sample in Water/Acetone add_is Add Internal Standard dissolve->add_is extract Extract with DCM add_is->extract dry Dry Organic Layer extract->dry inject Inject into GC-FID dry->inject separate Separation on Column inject->separate detect FID Detection separate->detect quantify Quantify vs. Standard detect->quantify cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis dissolve Dissolve Sample in Diluent add_reagent Add Benzaldehyde & Buffer dissolve->add_reagent heat Heat to React add_reagent->heat dilute Dilute to Final Volume heat->dilute inject Inject into HPLC-UV dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantify vs. Standard detect->quantify

References

A Comparative Guide to the Spectroscopic Analysis of N-Ethylhydroxylamine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of N-Ethylhydroxylamine in Synthesis

N-ethylhydroxylamine hydrochloride (NEHH) is a versatile and reactive organic reagent widely employed in synthetic chemistry.[1][2] Its primary utility lies in its role as a nucleophile, particularly in reactions with carbonyl compounds such as aldehydes and ketones.[3] These reactions are fundamental in the synthesis of various intermediates crucial for the development of pharmaceuticals and agrochemicals. Understanding the structure and purity of the resulting products is paramount for process optimization, quality control, and regulatory compliance. This guide provides an in-depth comparison of key spectroscopic techniques used to analyze the products of NEHH reactions, offering researchers a framework for selecting the most appropriate methods for their analytical needs.

The Archetypal Reaction: Oximation of Carbonyls

The most common reaction involving N-ethylhydroxylamine is its condensation with an aldehyde or a ketone to form an N-ethyl oxime.[4][5][6] This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).[7]

A critical consideration in this reaction is the potential for stereoisomerism. If the substituents on the carbonyl carbon are different (as in an aldehyde or an unsymmetrical ketone), the resulting oxime can exist as two distinct geometric isomers, designated as E and Z.[4][8] The unambiguous identification and quantification of these isomers are often a significant analytical challenge.

Oxime Formation NEHH N-Ethylhydroxylamine (from Hydrochloride salt) reaction_point NEHH->reaction_point Ketone Aldehyde or Ketone (R-CO-R') Ketone->reaction_point Z_Oxime Z-Oxime E_Oxime E-Oxime Water H₂O reaction_point->Z_Oxime + reaction_point->E_Oxime + reaction_point->Water +

Caption: General reaction scheme for the formation of E/Z oxime isomers from N-ethylhydroxylamine and a carbonyl compound.

A Comparative Guide to Spectroscopic Techniques

The comprehensive characterization of NEHH reaction products requires a multi-faceted analytical approach. No single technique can provide all the necessary information. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. For N-ethyl oximes, both ¹H and ¹³C NMR are indispensable.

Expertise & Insights:

  • Structural Verification: ¹H NMR allows for the precise mapping of the proton environment. The characteristic signals for the ethyl group (a quartet for -CH₂- and a triplet for -CH₃) confirm its presence. Protons on carbons adjacent to the C=N bond will have distinct chemical shifts compared to the starting carbonyl compound.

  • Isomer Differentiation: The chemical environment of the substituents (R and R') on the oxime carbon differs between the E and Z isomers. This results in separate, distinct sets of signals in both the ¹H and ¹³C NMR spectra for each isomer, allowing for their identification and quantification by integrating the respective peaks.[8][9] Two-dimensional NMR techniques, such as NOESY, can be used to definitively assign the stereochemistry by observing through-space interactions between protons.[8]

  • Causality: The magnetic field experienced by a nucleus is shielded or deshielded by the surrounding electron density, which is influenced by the molecule's 3D geometry. The different spatial arrangement of groups in E and Z isomers leads to measurably different chemical shifts, providing a direct window into their structure.

Infrared (IR) Spectroscopy: Rapid Functional Group Analysis

IR spectroscopy is a fast, simple, and non-destructive method ideal for monitoring reaction progress and confirming the presence of key functional groups.

Expertise & Insights:

  • Reaction Monitoring: The primary diagnostic value of IR in this context is the clear disappearance of the strong carbonyl (C=O) stretching band from the starting material (typically found around 1680-1750 cm⁻¹).

  • Product Confirmation: Concurrently, new characteristic bands appear for the oxime product. These include a C=N stretching vibration (around 1620-1690 cm⁻¹) and an N-O stretch (around 930-960 cm⁻¹).[4] A broad O-H stretch may also be visible around 3100-3600 cm⁻¹, confirming the presence of the hydroxyl group.[4]

  • Limitations: While excellent for confirming the functional group transformation, standard IR spectroscopy cannot readily distinguish between E and Z isomers, as their IR spectra are often very similar.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Kinetics and Quantitation

UV-Vis spectroscopy measures the absorption of light by a molecule, which is particularly useful for compounds containing chromophores (light-absorbing groups) like the C=N bond in oximes.

Expertise & Insights:

  • Kinetic Analysis: If the starting carbonyl or the resulting oxime has a distinct UV-Vis absorption profile, the reaction rate can be monitored in real-time.[10] By tracking the change in absorbance at a specific wavelength over time, pseudo-first-order reaction kinetics can be determined.[10][11] This is invaluable for optimizing reaction conditions such as pH, temperature, and catalyst concentration.

  • Quantitative Analysis: For purified products, UV-Vis can be used to determine concentration via the Beer-Lambert law, provided a standard curve is established. It is also a key technique for determining the dissociation constants (pKa) of oximes.[12]

  • Causality: The electronic transitions within the π-system of the C=N bond and any associated conjugated systems give rise to UV-Vis absorbance. The formation of the oxime creates a new chromophore, altering the absorbance spectrum from that of the initial aldehyde or ketone.

Mass Spectrometry (MS): Definitive Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides precise information about the molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Expertise & Insights:

  • Molecular Weight Confirmation: The most crucial piece of information from MS is the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺), which confirms that the product has the expected molecular weight for the N-ethyl oxime. This is a definitive way to ensure the desired condensation reaction has occurred.

  • Structural Clues: The fragmentation pattern can provide supporting structural evidence. For instance, the loss of characteristic fragments (e.g., the ethyl group) can be observed. Analysis of fragmentation patterns is particularly useful when coupled with a separation technique like Gas Chromatography (GC-MS).[13][14]

  • High Resolution MS (HRMS): HRMS can determine the molecular mass with extremely high precision, allowing for the calculation of the elemental formula. This provides an exceptionally high degree of confidence in the product's identity.

Comparative Summary of Spectroscopic Techniques

Technique Information Provided Strengths Weaknesses Best For
NMR Spectroscopy Unambiguous molecular structure, stereochemistry (E/Z), quantitative isomer ratios.Provides the most detailed structural information; non-destructive.Lower sensitivity, relatively expensive, requires deuterated solvents.Definitive structure elucidation and isomer assignment.[8][9][15]
IR Spectroscopy Presence/absence of key functional groups (C=O, C=N, N-O, O-H).Fast, inexpensive, simple sample preparation, non-destructive.Provides limited structural detail; cannot distinguish isomers.Rapid reaction monitoring and functional group confirmation.[4][16]
UV-Vis Spectroscopy Quantitative concentration, reaction kinetics, pKa values.High sensitivity, excellent for quantitative work and kinetic studies.Only applicable to UV-active compounds; provides no structural detail.Studying reaction rates and determining product concentration.[10][12][17]
Mass Spectrometry Precise molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity and specificity for molecular weight.Destructive technique; may not distinguish isomers without chromatography.Confirming molecular weight and elemental composition.[13][14]

Integrated Analytical Workflow

A robust characterization of NEHH reaction products relies on the logical application of these complementary techniques. The following workflow illustrates an efficient path from a raw reaction mixture to a fully characterized product.

Analytical Workflow start_node start_node process_node process_node data_node data_node end_node end_node A Reaction Product Mixture B IR Spectroscopy A->B Initial Check C Mass Spectrometry (MS) A->C Initial Check D NMR Spectroscopy (¹H, ¹³C, 2D) A->D After Purification E UV-Vis Spectroscopy (Optional) A->E For Kinetics B_data Functional Group ID (C=O gone, C=N present) B->B_data C_data Molecular Weight Confirmed C->C_data D_data Unambiguous Structure + E/Z Ratio D->D_data E_data Kinetic Data / Quantitation E->E_data F Full Product Characterization B_data->F C_data->F D_data->F

Caption: A logical workflow for the comprehensive spectroscopic analysis of reaction products.

Experimental Protocols

The following are generalized, self-validating protocols. Researchers must adapt them to their specific instrumentation and sample properties.

Protocol 1: NMR Spectroscopy (¹H & ¹³C)
  • Objective: To obtain high-resolution spectra for structural elucidation and isomer quantification.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the purified reaction product and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[18] The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

    • Transfer: Transfer the solution to a 5 mm NMR tube.

    • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed, which involves adjusting magnetic field gradients to maximize homogeneity and spectral resolution.

    • ¹H Acquisition: Acquire a standard 1D proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds to allow for full proton relaxation), and number of scans (increased to improve signal-to-noise for dilute samples).

    • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, significantly more scans and a longer acquisition time are required compared to ¹H NMR.

    • Data Processing: Apply a Fourier transform to the raw data (Free Induction Decay - FID) to generate the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Self-Validation: The presence of the known residual solvent peak at its correct chemical shift confirms calibration. The expected splitting patterns (e.g., triplets, quartets) for coupled protons must be observed and follow the n+1 rule, validating the structural assignments.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
  • Objective: To confirm the functional group transformation from a carbonyl to an oxime.

  • Methodology:

    • Sample Preparation: Grind 1-2 mg of the solid, dry product with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

    • Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent or translucent pellet. A transparent pellet is crucial for minimizing light scattering.

    • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is a critical step to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.

    • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range to achieve a good signal-to-noise ratio.

  • Self-Validation: The final spectrum should be free of broad, rolling baselines (indicating a well-made pellet) and sharp atmospheric CO₂ peaks around 2360 cm⁻¹ (indicating proper background subtraction).

References

Assessing the Stereoselectivity of N-Alkylhydroxylamine Reactions: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious therapeutics. This guide delves into the stereoselective potential of a class of simple yet intriguing reagents: N-alkylhydroxylamines. While direct, extensive literature on the stereoselective applications of N-ethylhydroxylamine hydrochloride as a catalyst or chiral auxiliary is limited, this guide will assess the performance of the broader N-alkylhydroxylamine family in key stereoselective transformations. By examining closely related analogues, we can build a robust framework for understanding their potential, comparing their performance to established methods, and providing actionable experimental insights for researchers exploring novel synthetic pathways.

Part 1: Core Reaction Profile: Conjugate Addition of N-Alkylhydroxylamines to Chiral α,β-Unsaturated Esters

The addition of a nucleophile to an electron-deficient alkene, the conjugate or Michael addition, is a cornerstone of organic synthesis. When N-alkylhydroxylamines are employed as nucleophiles with α,β-unsaturated esters (enoates), they open up a powerful route to synthesizing chiral β-amino acids, which are vital building blocks for pharmaceuticals.

Mechanistic Insights: A Tale of Two Pathways

The reaction proceeds through the nitrogen atom of the hydroxylamine attacking the β-carbon of the enoate. Mechanistically, this transformation is fascinating as it can be perceived to follow two potential pathways: a stepwise 1,4-conjugate addition followed by an intramolecular cyclization, or a concerted [3+2] cycloaddition-like process. Experimental and theoretical evidence strongly suggests the latter, concerted pathway, particularly with trisubstituted alkenes.[1] This mechanism is crucial as a concerted reaction is inherently stereospecific, meaning the stereochemistry of the starting enoate directly dictates the stereochemistry of the resulting cyclic product.

The initial product is a substituted isoxazolidin-5-one. This heterocyclic scaffold is a stable precursor that can be readily converted to the desired β-amino acid through reductive N-O bond cleavage. The stereoselectivity of the initial addition is therefore paramount, as it sets the chiral centers that will be present in the final, acyclic product.

Visualizing the Concerted Cycloaddition Mechanism

The diagram below illustrates the proposed concerted pathway where the N-alkylhydroxylamine adds across the double bond of the chiral enoate in a single, stereospecific step to form the isoxazolidinone ring.

Caption: Concerted cycloaddition of an N-alkylhydroxylamine.

Part 2: A Field-Proven Experimental Protocol

To provide a practical, self-validating system for assessing stereoselectivity, we present a detailed protocol adapted from the work of Ortuño and colleagues.[1] This procedure details the reaction of N-methylhydroxylamine with a chiral enoate derived from D-glyceraldehyde, a classic strategy for achieving high diastereoselectivity.

Workflow for Stereoselective Isoxazolidinone Synthesis

The following diagram outlines the complete workflow, from reaction setup to analysis of the stereochemical outcome.

G A 1. Reagent Preparation - Dissolve chiral enoate in appropriate solvent (e.g., CH2Cl2). - Prepare N-methylhydroxylamine solution. B 2. Reaction Setup - Cool enoate solution to -20°C under N2 atmosphere. - Add N-methylhydroxylamine solution dropwise. A->B Controlled Temperature C 3. Reaction Monitoring - Monitor progress by TLC for disappearance of starting material. B->C D 4. Workup & Isolation - Quench reaction with water. - Extract with organic solvent. - Dry and concentrate in vacuo. C->D Upon Completion E 5. Purification - Purify crude product via flash column chromatography (Silica gel). D->E F 6. Stereochemical Analysis - Determine diastereomeric ratio (d.r.) via 1H NMR analysis of the crude reaction mixture or purified product. E->F Characterization

Caption: Experimental workflow for N-alkylhydroxylamine addition.

Step-by-Step Methodology

Materials:

  • Chiral α,β-unsaturated ester (e.g., derived from D-glyceraldehyde)

  • N-methylhydroxylamine (or N-ethylhydroxylamine)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the chiral enoate (1.0 eq) in anhydrous CH₂Cl₂ to a concentration of 0.1 M.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., an ice-salt bath). Causality Note: Lower temperatures are crucial for minimizing side reactions and favoring the kinetic product, which enhances diastereoselectivity.

  • Reagent Addition: In a separate flask, prepare a solution of N-methylhydroxylamine (1.5 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the cooled, stirring solution of the enoate over 15 minutes.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at -20 °C. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the enoate starting material. This provides a clear endpoint for the reaction.

  • Workup: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding 10 mL of distilled water. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure isoxazolidin-5-one product.

  • Analysis (Trustworthiness): The diastereomeric ratio (d.r.) of the product should be determined from the ¹H NMR spectrum of the crude reaction mixture. This provides the most accurate assessment of the reaction's selectivity before any potential purification bias. The integration of well-resolved, characteristic peaks corresponding to each diastereomer is used for this calculation.

Part 3: Performance and Comparative Analysis

The utility of any synthetic method is best understood through direct comparison with established alternatives. Here, we assess the performance of the N-alkylhydroxylamine addition against other common methods for synthesizing chiral β-amino acids.

Quantitative Data Summary

The following table summarizes typical results for the conjugate addition of N-alkylhydroxylamines to chiral enoates, demonstrating the high level of stereocontrol achievable.

N-AlkylhydroxylamineChiral Auxiliary SourceYield (%)Diastereomeric Ratio (d.r.)Reference
N-MethylhydroxylamineD-Glyceraldehyde85%>95:5[1]
N-BenzylhydroxylamineD-Glyceraldehyde80%>95:5[1]
N-Methylhydroxylamine(-)-Verbenone75%>95:5[1]

Data is representative of optimized conditions reported in the literature.

Comparison with Alternative Methodologies
MethodologyStereocontrol MechanismAdvantagesDisadvantages
N-Alkylhydroxylamine Addition Substrate-controlled (chiral auxiliary on enoate)High diastereoselectivity; mild conditions; stable heterocyclic intermediate.Requires synthesis of a chiral enoate; limited to substrate control.
Asymmetric Mannich Reaction Organocatalyst or metal-catalyst controlledCatalytic; can generate high enantioselectivity.May require cryogenic temperatures; catalyst loading can be high.
Rhodium-Catalyzed Asymmetric Conjugate Addition of Amines Chiral ligand on metal catalystHigh enantioselectivity; broad substrate scope.Requires expensive and often air-sensitive metal catalysts and ligands.
Strecker Synthesis Asymmetric catalyst or chiral auxiliaryWell-established; provides α-amino acids which can be homologated.Often uses cyanide, which is highly toxic; requires multiple steps for β-amino acids.

From this comparison, the N-alkylhydroxylamine approach emerges as a strong contender, particularly when a substrate-controlled synthesis is desired. Its operational simplicity and the high diastereoselectivity driven by a covalently-bound chiral auxiliary make it an attractive and reliable method.

Part 4: Outlook and the Role of this compound

While the case studies presented utilize N-methyl and N-benzyl hydroxylamines, we can extrapolate to predict the behavior of N-ethylhydroxylamine . The stereochemical outcome in these reactions is primarily dictated by the steric bulk of the chiral auxiliary on the enoate, which blocks one face of the alkene from the incoming nucleophile. The size of the alkyl group on the hydroxylamine (methyl vs. ethyl vs. benzyl) is expected to have a secondary, though potentially significant, effect.

  • Reactivity: The ethyl group is slightly more electron-donating and sterically larger than the methyl group. This might slightly decrease the nucleophilicity of the nitrogen due to steric hindrance, potentially leading to slower reaction rates.

  • Selectivity: The increased steric bulk of the ethyl group could enhance the diastereoselectivity if it leads to more pronounced steric clashes in the transition state leading to the minor diastereomer.

The use of This compound would necessitate a pre-reaction neutralization step. The free base, N-ethylhydroxylamine, is the active nucleophile. This is typically achieved by treating the hydrochloride salt with a non-nucleophilic base like triethylamine or sodium bicarbonate prior to its addition to the reaction mixture.

Future research in this area should focus on:

  • Directly comparing the reaction rates and diastereoselectivity of N-methyl-, N-ethyl-, and N-benzylhydroxylamines with a standardized chiral enoate.

  • Developing a catalytic, enantioselective version of this reaction, which would obviate the need for a stoichiometric chiral auxiliary.

Conclusion

While this compound is not yet a widely documented reagent for inducing stereoselectivity, the foundational chemistry of its parent class, N-alkylhydroxylamines, demonstrates clear and powerful potential. Their reaction with chiral enoates proceeds via a highly stereospecific concerted cycloaddition, offering a robust and reliable method for the synthesis of isoxazolidinones, valuable precursors to β-amino acids. This approach is operationally simple, proceeds under mild conditions, and delivers excellent diastereoselectivity. For research teams looking to expand their toolkit for nitrogen-containing stereocenters, the exploration of N-ethylhydroxylamine and its derivatives in this context represents a promising and potentially fruitful avenue of investigation.

References

literature review of N-ethylhydroxylamine Hydrochloride applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of N-ethylhydroxylamine Hydrochloride

Authored by a Senior Application Scientist

For the modern researcher, scientist, and drug development professional, the selection of reagents is a critical decision point that dictates experimental success, scalability, and safety. This compound (NEHH), a derivative of hydroxylamine, has emerged as a versatile and valuable compound in multiple chemical domains. This guide provides an in-depth, comparative analysis of its primary applications, grounded in experimental evidence and practical insights, to inform its selection over common alternatives.

Core Properties and Molecular Profile

This compound is the hydrochloride salt of N-ethylhydroxylamine.[1] It is a white crystalline solid soluble in water, presenting a distinct molecular profile from its parent compound, hydroxylamine, due to the presence of an ethyl group.[1] This substitution significantly influences its reactivity, solubility, and application-specific performance.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 42548-78-7[2][3][4][5][6]
Molecular Formula C₂H₈ClNO[1][2][3][5][7]
Molecular Weight 97.54 g/mol [1][2][3][4][5][8]
Appearance White crystalline solid / Yellow clear liquid[1][7][9]
Solubility Soluble in water and ethanol[7]
Boiling Point 91.4°C[2][5]

Application Deep Dive: A Superior Short-Stopping Agent in Polymerization

In the synthesis of elastomers like styrene-butadiene rubber (SBR) via free-radical emulsion polymerization, the reaction must be halted at a specific monomer conversion to achieve the desired polymer characteristics.[10][11] This is the critical role of a "short-stopping agent." These agents function by scavenging free radicals, effectively terminating the polymer chain growth.[12]

Mechanism of Action

N-ethylhydroxylamine (EHA), the active component of NEHH, functions as a potent free-radical scavenger.[10] During polymerization, propagating polymer radicals are highly reactive. Upon introduction into the reaction mixture, EHA donates a hydrogen atom from its hydroxylamine group to the radical species, neutralizing it and terminating the chain.[12]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Short-Stopping) I Initiator (e.g., Peroxide) R Free Radical (R•) I->R Decomposition M Monomer R->M Reacts with RM Propagating Polymer Chain (RMn•) RM->RM NEHH N-Ethylhydroxylamine (EHA) RM->NEHH Intervention Dead Terminated Polymer Chain (RMnH) NEHH->Dead H• Donation

Caption: Free-radical polymerization workflow and the intervention of N-ethylhydroxylamine as a short-stopping agent.

Comparative Performance Analysis

NEHH offers significant advantages over traditional short-stopping agents, most notably N,N-diethylhydroxylamine (DEHA) and N-isopropylhydroxylamine (IPHA).

Table 2: Comparison of Common Short-Stopping Agents

FeatureN-Ethylhydroxylamine (EHA)N,N-Diethylhydroxylamine (DEHA)N-Isopropylhydroxylamine (IPHA)
Volatility Low. Less volatile than DEHA and IPHA.[10][11][13]High. Readily removed during steam stripping.[10][11]Moderate. Less volatile than DEHA but more than EHA.[10][11]
Nitrosamine Formation Does not produce undesirable nitrosamines.[10][11][13]Can be a precursor to regulated nitrosamines.[10]Does not contribute to the formation of regulated nitrosamines.[10][11]
Efficacy Effective in terminating polymerization.Effective, but volatility can lead to insufficient levels and Mooney viscosity drift.[11]Provides excellent Mooney viscosity control.[10][11]
Popcorn Polymer Control Can be mixed with other agents for improved control.[10]Less effective due to volatility.Good control of undesired vapor phase "popcorn" polymer.[10][11]

The lower volatility of EHA is a crucial process advantage. Unlike DEHA, which can be stripped from the latex emulsion along with unreacted monomers, EHA remains in the system, ensuring continued stability and preventing unwanted post-reaction polymerization.[11] Most importantly, as a primary alkyl hydroxylamine, EHA does not form regulated nitrosamines, a significant health and safety benefit over secondary alkyl hydroxylamines like DEHA.[10][11]

Experimental Protocol: Evaluating Short-Stopper Efficacy in SBR Emulsion Polymerization
  • Reactor Setup: Charge a pressurized polymerization reactor with an aqueous solution containing an emulsifier (e.g., sodium dodecyl benzene sulfonate), an initiator (e.g., potassium persulfate), and a chain transfer agent.

  • Monomer Addition: Feed a pre-emulsified mixture of styrene and butadiene monomers into the reactor at a controlled temperature (e.g., 5-10°C for a "cold" process).

  • Polymerization Monitoring: Periodically sample the reactor and determine the percent monomer conversion using gravimetric analysis (drying the sample to a constant weight).

  • Short-Stopper Addition: At the target monomer conversion (e.g., 60-70%), inject the short-stopping agent (NEHH, DEHA, or IPHA) into the reactor at a specified concentration (e.g., 0.05-0.1 parts per hundred parts of monomer).

  • Efficacy Assessment:

    • Continue sampling post-addition to confirm the cessation of monomer conversion, plotting conversion vs. time. An effective agent will immediately plateau the curve.

    • After a set time, transfer the latex to a stripping unit to remove unreacted monomers.

    • Analyze the final polymer for Mooney viscosity. A stable viscosity over time indicates effective termination and prevention of post-polymerization.

Application Deep Dive: A Versatile Reagent in Organic Synthesis

NEHH is widely utilized as a reagent and intermediate in the synthesis of diverse organic compounds, particularly within the pharmaceutical and agrochemical sectors.[1][2][8]

Key Synthetic Transformations
  • Reducing Agent: NEHH can act as a reducing agent, capable of converting functional groups such as carbonyls to alcohols or nitro compounds to hydroxylamines or amines.[1][2][7] While effective, its efficiency and selectivity compared to other standard reducing agents like sodium borohydride or hydroxylamine hydrochloride require further research for a definitive comparative profile.[1]

  • Nucleophile: The nitrogen atom in N-ethylhydroxylamine is nucleophilic, allowing it to react with various electrophiles to form a range of nitrogen-containing compounds.[1]

  • Oxime Formation: It readily reacts with aldehydes and ketones to form oximes, which are crucial intermediates in pharmaceutical synthesis and can be used for purification or characterization.[1] This reactivity is also leveraged in analytical chemistry for derivatizing carbonyl compounds to enhance detection.[8]

  • Pharmaceutical Intermediate: NEHH serves as a building block for complex active pharmaceutical ingredients (APIs), including those developed for neurological disorders.[1] The broader class of N-alkylated hydroxylamines is critical in constructing frameworks like isoxazolidines, which are vital in drug discovery.[14]

Comparative Insight: NEHH vs. Hydroxylamine Hydrochloride

The primary distinction between NEHH and its parent compound, Hydroxylamine Hydrochloride (NH₂OH·HCl), lies in the ethyl substituent.

Table 3: Comparison of N-ethylhydroxylamine HCl vs. Hydroxylamine HCl

FeatureN-ethylhydroxylamine HClHydroxylamine HCl
Structure C₂H₅NHOH·HClNH₂OH·HCl
Nucleophilicity Generally higher due to the electron-donating effect of the ethyl group.Baseline nucleophilicity.
Steric Hindrance Increased steric bulk around the nitrogen atom.Minimal steric hindrance.
Solubility Enhanced solubility in organic solvents compared to the parent compound.[1]Highly soluble in water, less so in many organic solvents.
Applications Intermediate for specific pharmaceuticals, specialized reducing agent, polymer short-stopper.[1][10]Broadly used as a reducing agent, in oxime preparation, and for synthesizing various nitrogen-containing heterocycles.[15]

The ethyl group in NEHH modifies its reactivity, making it a preferred reagent where modulated nucleophilicity or improved organic solubility is required.

Experimental Protocol: Synthesis of this compound

The synthesis of NEHH itself provides insight into its nature as a designed reagent. A common pathway involves a three-step process.

G A Hydroxylamine HCl + Base (e.g., Na₂CO₃) B N,O-bis-BOC-hydroxylamine A->B + di-tert-butyl dicarbonate (Boc₂O) C N-ethyl-N,O-bis-BOC-hydroxylamine B->C + Ethylating Agent (e.g., Ethyl Iodide) D N-ethylhydroxylamine HCl C->D + Hydrochloric Acid (BOC Cleavage)

Caption: A representative synthetic pathway for this compound.

  • BOC Protection: React Hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., water/dichloromethane).[1][16] This protects the nitrogen and oxygen, forming N,O-bis-BOC-hydroxylamine.

  • Alkylation: React the protected intermediate with an ethylating agent, such as ethyl iodide or ethyl bromide.[1] This step regioselectively adds the ethyl group to the nitrogen atom.

  • Deprotection: Cleave the tert-butyloxycarbonyl (BOC) protecting groups using a strong acid, typically hydrochloric acid.[1][16] This final step yields the desired this compound product with high purity.[1]

Safety and Handling

NEHH is an irritant and requires careful handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][17] It is harmful if swallowed.[17]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory.[7][17] Work should be conducted in a well-ventilated area or chemical fume hood.[17]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9][17] The compound can be hygroscopic (absorbs moisture from the air).[9]

Conclusion

This compound is a highly valuable reagent whose specific properties offer distinct advantages over other alternatives in key industrial and research applications.

  • As a short-stopping agent , its low volatility and inability to form nitrosamines make it a safer and often more efficient alternative to DEHA for emulsion polymerization.

  • In organic synthesis , the presence of the ethyl group modulates its reactivity and solubility compared to hydroxylamine hydrochloride, making it a strategic choice for the synthesis of complex pharmaceutical intermediates.

For researchers and process chemists, understanding these comparative strengths is essential for optimizing reaction outcomes, improving process safety, and achieving desired product specifications.

References

Safety Operating Guide

Navigating the Handling of N-ethylhydroxylamine Hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. N-ethylhydroxylamine hydrochloride, a versatile reagent in organic synthesis, demands a meticulous approach to handling due to its potential hazards.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the preservation of your research environment. Our focus extends beyond mere instruction; we aim to instill a deep understanding of why these measures are critical, fostering a culture of proactive safety.

Hazard Assessment: The Rationale for Rigorous Protection

This compound (C₂H₈ClNO) is classified with specific hazards that dictate our protective strategy.[2] Understanding these is the foundational step in mitigating risk. According to the Globally Harmonized System (GHS), this compound is known to cause skin and serious eye irritation.[2][3] Furthermore, it may cause respiratory irritation and is considered harmful if swallowed.[2][3] The toxicological properties of this material have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful upon inhalation, ingestion, or skin contact.[4] The compound can appear as a yellow clear liquid or a white crystalline solid and is hygroscopic, meaning it readily absorbs moisture from the air.[4][5]

This hazard profile is the direct driver for a multi-layered PPE strategy. Skin contact must be prevented to avoid irritation, eye protection is non-negotiable to shield against serious damage, and respiratory protection is essential to prevent irritation of the respiratory tract.

Core PPE Requirements: Your Barrier Against Exposure

Engineering controls, such as fume hoods or glove boxes, are the primary line of defense.[4] However, appropriate PPE is a mandatory secondary barrier. The table below summarizes the essential PPE for handling this compound.

Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical Splash GogglesProtects against splashes and potential contact with the hygroscopic solid form. Must provide a complete seal around the eyes.[4][5]
Hands Chemical-Resistant GlovesPrevents direct skin contact and irritation. Nitrile gloves are a common standard, but compatibility should always be verified. Double-gloving is recommended for extended handling.[4]
Body Laboratory Coat / Chemical-Resistant ApronMinimizes the risk of contact with clothing and underlying skin. A fully buttoned lab coat is the minimum requirement.[4]
Respiratory NIOSH-Approved RespiratorRequired when engineering controls are insufficient or when handling powders outside of a containment system. The specific type (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment in line with the OSHA 29 CFR 1910.134 standard.[4][6]

Operational Protocols: Donning and Doffing Procedures

The sequence of putting on and taking off PPE is as critical as the equipment itself. Incorrect procedures can lead to contamination and exposure.

Donning PPE: A Step-by-Step Workflow

The process begins with the items that are foundational to your protection and moves outward. This ensures that the outermost layers, which are most likely to become contaminated, are handled by already-protected hands.

G cluster_donning PPE Donning Sequence lab_coat 1. Lab Coat (Fasten completely) respirator 2. Respirator (Perform seal check) lab_coat->respirator goggles 3. Goggles (Adjust for a snug fit) respirator->goggles gloves 4. Gloves (Pull over lab coat cuffs) goggles->gloves

Caption: Workflow for correctly donning PPE before handling chemicals.

Doffing PPE: The Critical Decontamination Sequence

Doffing follows the reverse logic of donning. The most contaminated items (gloves) are removed first to prevent cross-contamination of cleaner surfaces, including yourself.

G cluster_doffing PPE Doffing Sequence gloves 1. Gloves (Peel off without touching exterior) goggles 2. Goggles (Handle by the strap) gloves->goggles lab_coat 3. Lab Coat (Roll inside-out) goggles->lab_coat respirator 4. Respirator (Handle by straps) lab_coat->respirator

Caption: Workflow for safely removing PPE to prevent contamination.

Emergency and Disposal Plans

Even with meticulous planning, accidents can happen. A clear, pre-defined plan for emergencies and waste disposal is essential.

Managing Spills and PPE Contamination
  • Immediate Action: Should a spill occur, or if you suspect your PPE has been compromised, move away from the hazard area immediately.

  • PPE Removal: Follow the doffing procedure outlined above. If clothing is contaminated, remove it immediately while under a safety shower.[4]

  • First Aid:

    • Skin Contact: Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Spill Cleanup: Only personnel trained in hazardous spill response should clean up the material, wearing appropriate PPE. The spill should be contained with an absorbent, non-combustible material and placed in a sealed container for disposal.[6]

Step-by-Step Disposal of Contaminated PPE

Proper disposal prevents the spread of contamination to other personnel and the environment.

  • Segregation: All disposable PPE used during the handling of this compound should be considered contaminated waste.

  • Containment: Immediately after doffing, place all contaminated items (gloves, disposable aprons, etc.) into a designated, labeled, and sealed hazardous waste container.

  • Consult Regulations: Chemical waste disposal is governed by strict regulations. Generators of waste must consult US EPA guidelines (40 CFR Parts 261.3) as well as state and local regulations to ensure complete and accurate classification and disposal.[4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed waste disposal company.[3]

By adhering to these rigorous PPE protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work. This guide serves as your trusted resource for handling this compound with the caution and respect it requires.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.